3-Iodobenzyl bromide
Description
Properties
IUPAC Name |
1-(bromomethyl)-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACZSVQZBSCWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374760 | |
| Record name | 3-Iodobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49617-83-6 | |
| Record name | 3-Iodobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodobenzyl Bromide: Properties, Synthesis, and Application
This guide provides an in-depth technical overview of 3-Iodobenzyl bromide (CAS No. 49617-83-6), a versatile reagent in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the causality behind its reactivity, provide field-proven experimental protocols, and offer a comparative perspective on its utility.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound, with the IUPAC name 1-(bromomethyl)-3-iodobenzene, is a disubstituted aromatic compound.[1] The presence of two distinct halogen atoms on the benzyl scaffold imparts a unique reactivity profile, making it a valuable building block for introducing the 3-iodobenzyl moiety into target molecules. The benzylic bromide provides a reactive site for nucleophilic substitution, while the aryl iodide offers a handle for subsequent cross-coupling reactions.
The core physicochemical properties are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 49617-83-6 | [1] |
| Molecular Formula | C₇H₆BrI | [1] |
| Molecular Weight | 296.93 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 46-51 °C (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| IUPAC Name | 1-(bromomethyl)-3-iodobenzene | [1] |
| Synonyms | α-Bromo-3-iodotoluene, m-Iodobenzyl bromide | [1] |
Section 2: Spectroscopic Signature
The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. The expected spectral characteristics are crucial for reaction monitoring and quality control.
| Spectroscopy | Characteristic Peaks & Signals |
| ¹H NMR | The benzylic methylene protons (-CH₂Br) are expected to appear as a sharp singlet in the range of δ 4.4-4.6 ppm.[3] The aromatic protons will present as a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm), consistent with a 1,3-disubstituted benzene ring. |
| ¹³C NMR | The benzylic carbon (-CH₂Br) typically resonates around δ 32-34 ppm. The carbon bearing the iodine (C-I) is found significantly downfield around δ 95 ppm, while the other aromatic carbons appear in the δ 122-142 ppm range. |
| Infrared (IR) | Key absorptions include the C-H wag of the -CH₂X group (1300-1150 cm⁻¹) and the C-Br stretch in the fingerprint region (690-515 cm⁻¹).[4][5] Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spec. (MS) | Electron impact (EI) mass spectrometry shows characteristic fragmentation. The top peak is observed at m/z 217, corresponding to the loss of the bromine atom ([M-Br]⁺).[1] Other significant fragments appear at m/z 90 and 89, representing the tropylium cation and related structures.[1] |
Section 3: Core Reactivity and Mechanistic Considerations
The primary utility of this compound stems from its nature as a reactive alkylating agent. The C-Br bond at the benzylic position is the focal point of its reactivity.
Nucleophilic Substitution: Benzylic halides are excellent substrates for nucleophilic substitution (Sₙ) reactions. They exhibit a reactivity intermediate between alkyl halides and allylic halides. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is influenced by the nucleophile, solvent, and temperature.
-
Sₙ2 Pathway: With strong, sterically unhindered nucleophiles in polar aprotic solvents, the Sₙ2 mechanism is favored. The nucleophile directly attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.
-
Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed with Sₙ1 character. This is due to the significant resonance stabilization of the intermediate benzyl carbocation that forms upon the departure of the bromide ion.
The iodine atom at the meta position exerts a mild electron-withdrawing inductive effect, which can slightly influence the rate of reaction but does not fundamentally alter the primary reactivity at the benzylic site.
Caption: Generalized Sₙ2 pathway for this compound.
Section 4: Synthesis and Purification
This compound is typically prepared via free-radical bromination of 3-iodotoluene. The reaction is initiated by light or a radical initiator and proceeds with high selectivity for the benzylic position.
Caption: Workflow for synthesis and purification.
Experimental Protocol: Synthesis from 3-Iodotoluene[7][8]
This protocol is adapted from established procedures for benzylic bromination.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-iodotoluene (1.0 eq.) in a five-fold volume of dry carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.
-
Initiation and Reflux: Heat the mixture to reflux while irradiating with a 250-500 watt photolamp. The reaction is typically complete within 1-3 hours, which can be monitored by observing the consumption of the slightly less dense NBS (which sinks) and the formation of succinimide (which floats).
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide by-product. Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 1 M aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[6]
Section 5: Applications in Organic Synthesis
This compound is a key intermediate for synthesizing a wide range of compounds, including derivatives of phenylalanine and adenosine receptor agonists. Its utility is demonstrated here with a protocol for a Williamson ether synthesis.
Experimental Protocol: O-Alkylation of 4-Methoxyphenol[9][10]
This protocol describes the synthesis of 1-((3-iodobenzyl)oxy)-4-methoxybenzene.
-
Base Preparation: To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 10 volumes), add potassium carbonate (K₂CO₃, 2.0 eq.) at room temperature. Stir for 15-20 minutes to form the phenoxide.
-
Alkylation: Add a solution of this compound (1.1 eq.) in a minimal amount of DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.
Caption: Experimental workflow for Williamson ether synthesis.
Section 6: Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to ensure personnel safety.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[1] It is also a lachrymator, meaning it causes irritation and tearing of the eyes.[1] Inhalation may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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University of Wisconsin-Stout. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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PubChemLite. (2025). This compound (C7H6BrI). Retrieved from [Link]
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Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohammadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. [Link]
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Request PDF. (2025, August 5). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Preparation of 3-bromobenzyl bromide. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3-Iodobenzyl Bromide from 3-Iodotoluene
This guide provides a comprehensive overview of the synthesis of 3-iodobenzyl bromide from 3-iodotoluene, a critical transformation for introducing the 3-iodobenzyl moiety in the development of pharmacologically active molecules and other advanced materials. The primary method discussed is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS), a selective and efficient reagent for this purpose.[1][2][3]
Introduction: The Significance of this compound
This compound is a valuable reagent in organic synthesis.[4] Its utility stems from the presence of two reactive sites: the bromo-methyl group, which is susceptible to nucleophilic substitution, and the iodo-aryl group, which can participate in various cross-coupling reactions. This dual reactivity makes it a versatile building block for creating complex molecular architectures. For instance, it has been used in the synthesis of meta-substituted phenylalanine derivatives and N6-substituted aristeromycin derivatives.[4]
Theoretical Underpinnings: The Wohl-Ziegler Reaction
The synthesis of this compound from 3-iodotoluene is a classic example of a Wohl-Ziegler reaction, which involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator.[5][6]
Mechanism of Action: The reaction proceeds via a free-radical chain mechanism.[2][7][8]
-
Initiation: The process begins with the homolytic cleavage of the radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation.[1][5][9] This generates two radicals. These radicals then react with a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).[10]
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-iodotoluene. This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[2][6] The benzylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to form the desired product, this compound, and another bromine radical.[2][10] This new bromine radical can then continue the chain reaction. The low concentration of Br2 is maintained by the reaction of NBS with HBr and is crucial to prevent side reactions like the electrophilic addition of bromine to the aromatic ring.[2][11]
-
Termination: The chain reaction is terminated when two radicals combine. This can involve two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.[7]
Visualizing the Mechanism:
Caption: The free-radical mechanism of Wohl-Ziegler bromination.
Experimental Protocol: A Step-by-Step Guide
This section details a typical laboratory procedure for the synthesis of this compound.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-Iodotoluene | 218.04 | 10.0 g | 0.0459 |
| N-Bromosuccinimide (NBS) | 177.98 | 8.16 g | 0.0459 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.15 g | 0.0009 |
| Carbon Tetrachloride (CCl4) | 153.82 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-iodotoluene in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide and AIBN to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl4) under a nitrogen atmosphere.[1] The reaction is typically monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.[6]
-
Work-up: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Purification: The filtrate is washed with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent like ligroin or by column chromatography on silica gel.[12][13]
Visualizing the Workflow:
Caption: A typical workflow for the synthesis of this compound.
Safety and Handling
Chemical Hazards:
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[14][15][16] It is also a lachrymator.[17]
-
N-Bromosuccinimide (NBS): An irritant and corrosive.
-
Azobisisobutyronitrile (AIBN): A flammable solid that can decompose to release nitrogen gas and toxic fumes.[9]
-
Carbon Tetrachloride (CCl4): A toxic and environmentally hazardous solvent. Safer alternatives like acetonitrile or dichloromethane are increasingly being used.[6]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a face shield.[14]
-
A lab coat and closed-toe shoes are mandatory.
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.[14]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]
-
In all cases of exposure, seek immediate medical attention.[15]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C7H6BrI |
| Molecular Weight | 296.93 g/mol [4][16] |
| Appearance | White to light yellow solid |
| Melting Point | 46-51 °C (literature)[4][18] |
| CAS Number | 49617-83-6[4][16] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic singlet for the benzylic protons (-CH2Br) typically in the range of 4.4-4.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.8 ppm).
-
¹³C NMR: The spectrum will show a signal for the benzylic carbon and distinct signals for the aromatic carbons, including the carbon attached to the iodine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.
Conclusion
The synthesis of this compound from 3-iodotoluene via free-radical bromination with NBS is a robust and widely used method. A thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and strict adherence to safety protocols are essential for a successful and safe synthesis. The resulting product is a versatile intermediate for further chemical transformations, playing a crucial role in the development of new pharmaceuticals and materials.
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A Comprehensive Technical Guide to 3-Iodobenzyl Bromide: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodobenzyl bromide is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, namely the reactive benzylic bromide and the iodine-substituted aromatic ring, offer chemists a platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, reactivity, and notable applications in the development of targeted therapeutics.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 49617-83-6 | [1][2][3] |
| Molecular Formula | C₇H₆BrI | [2][3][4] |
| Molecular Weight | 296.93 g/mol | [2][4] |
| Appearance | Pale orange to red or brown crystalline powder | |
| Melting Point | 46-51 °C | [2] |
| Synonyms | 1-(Bromomethyl)-3-iodobenzene, α-Bromo-3-iodotoluene, m-Iodobenzyl bromide | [1] |
Structure:
The structure of this compound features a benzene ring substituted with an iodine atom at the meta position and a bromomethyl group.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3-iodotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.
Reaction Scheme:
Caption: Synthesis of this compound from 3-iodotoluene.
Detailed Experimental Protocol:
Materials:
-
3-Iodotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodotoluene (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is used as a source of bromine radicals in a controlled manner, which is crucial for selective benzylic bromination over aromatic bromination.[2][4]
-
Radical Initiator (AIBN/BPO): AIBN or BPO is used in catalytic amounts to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.[1]
-
Non-polar Solvent (CCl₄): Carbon tetrachloride is a classic solvent for free-radical reactions as it is non-polar and does not readily participate in the reaction.
-
Aqueous Work-up: The washing steps are essential to remove acidic byproducts (HBr), unreacted NBS, and any remaining bromine, ensuring the purity of the final product.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl iodide is relatively inert under these conditions but can participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution at the Benzylic Position
The primary mode of reaction for this compound is nucleophilic substitution at the benzylic carbon. This proceeds readily via an Sₙ2 mechanism with a wide range of nucleophiles.
General Reaction Scheme:
Caption: General nucleophilic substitution on this compound.
Representative Protocol: Williamson Ether Synthesis
This protocol details the synthesis of a 3-iodobenzyl ether, a common structural motif in medicinal chemistry.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Deprotonation: To a stirred solution of the substituted phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). Stir at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Base (K₂CO₃ or NaH): A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.[5][6][7][8][9]
-
Polar Aprotic Solvent (Acetone/DMF): These solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[5][6][7][8][9]
-
Temperature: Gentle heating is often employed to increase the reaction rate without promoting side reactions.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of ligands for G-protein coupled receptors (GPCRs).
Synthesis of Selective Adenosine A₃ Receptor Agonists
A prominent application of this compound is in the synthesis of selective agonists for the adenosine A₃ receptor (A₃AR). A₃AR agonists are being investigated for their therapeutic potential in a range of conditions, including inflammatory diseases, cancer, and neuropathic pain.[10][11][12]
The 3-iodobenzyl moiety has been found to be a key pharmacophore for high affinity and selectivity at the A₃AR.[10][11][12] For instance, N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and its analogs are potent and selective A₃AR agonists that have been extensively studied.[10][11][12]
Role in Radioligand Synthesis for PET Imaging
The iodine atom in this compound provides a convenient handle for the introduction of radioisotopes, making it a valuable precursor for the synthesis of radioligands for Positron Emission Tomography (PET) imaging.[10][13][14][15] PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo.
By incorporating a positron-emitting isotope of iodine (e.g., ¹²⁴I) or by replacing the iodine with another radioisotope via a stannyl intermediate, researchers can synthesize radiolabeled A₃AR agonists.[13][14][15] These radioligands are instrumental in studying the distribution and density of A₃ARs in the brain and other tissues, which is crucial for understanding their role in disease and for the development of new drugs.[10][13][14][15]
Safety and Handling
This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[1][5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[1][5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][5]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in drug discovery. Its dual reactivity allows for the strategic construction of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the laboratory. The continued exploration of this building block will undoubtedly lead to the development of novel therapeutics targeting a range of diseases.
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Discovery and Labeling of High Affinity 3,4-Diarylpyrazolines as Candidate Radioligands for In Vivo Imaging of Cannabinoid Subtype-1 (CB1) Receptors. (n.d.). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 3-Iodobenzyl Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Iodobenzyl bromide is a pivotal reagent in synthetic organic chemistry, valued for its defined reactivity and utility as a building block in complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and purification, an analysis of its spectral characteristics for proper identification, and a discussion of its applications, particularly within the pharmaceutical and drug development sectors. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction and Core Concepts
This compound, with the systematic IUPAC name 1-(bromomethyl)-3-iodobenzene, is an aromatic halogenated compound featuring two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl iodide. This dual-halogen substitution makes it a versatile intermediate. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the iodo group on the aromatic ring can participate in various metal-catalyzed cross-coupling reactions. This unique structural arrangement allows for sequential, regioselective functionalization, a highly desirable characteristic in multi-step syntheses common in medicinal chemistry. Its application ranges from the synthesis of novel amino acid derivatives to potent and selective adenosine receptor agonists.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. Accurate knowledge of these properties is essential for designing experiments, particularly for purification steps like distillation or recrystallization, and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 49617-83-6 | [2] |
| Molecular Formula | C₇H₆BrI | [2] |
| Molecular Weight | 296.93 g/mol | [2] |
| Appearance | White to beige powder or crystals | |
| Melting Point | 46-51 °C | |
| Boiling Point | 281.2 °C at 760 mmHg | |
| Density | 2.105 g/cm³ | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| IUPAC Name | 1-(bromomethyl)-3-iodobenzene | [2] |
| Synonyms | α-Bromo-3-iodotoluene, m-Iodobenzylbromide, 3-(Bromomethyl)iodobenzene | [2] |
| InChI Key | BACZSVQZBSCWIG-UHFFFAOYSA-N | [2] |
| SMILES | BrCc1cccc(I)c1 |
Synthesis and Purification
This compound is most commonly synthesized via the free-radical bromination of 3-iodotoluene.[3] The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals in a non-polar solvent, is the preferred method. This approach is highly selective for the benzylic position, preventing unwanted electrophilic aromatic substitution on the electron-rich ring.
Synthesis Protocol: Benzylic Bromination of 3-Iodotoluene
This protocol describes a representative lab-scale synthesis. The causality behind experimental choices is rooted in maximizing yield and selectivity while ensuring safety. NBS is used because it maintains a low, steady concentration of Br₂, which favors radical substitution over ionic aromatic bromination. A radical initiator (like AIBN or benzoyl peroxide) or photochemical initiation (light) is required to start the chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent, but safer alternatives like dichloromethane or benzene are also effective.[4]
Materials:
-
3-Iodotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium bisulfite solution (NaHSO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodotoluene (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Expertise Note: Using a slight excess of NBS ensures the complete consumption of the starting material. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric oxygen.
-
Initiation and Reflux: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂) with vigorous stirring. The reaction can be initiated by the thermal decomposition of AIBN or by irradiation with a broad-spectrum lamp.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR. A key indicator is the disappearance of the methyl singlet of 3-iodotoluene (around 2.4 ppm) and the appearance of the methylene singlet of the product (around 4.4 ppm).[5] The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Saturated NaHSO₃ solution to quench any remaining bromine.
-
Saturated NaHCO₃ solution to neutralize any acidic byproducts (like HBr).[6]
-
Brine to reduce the solubility of organic material in the aqueous layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product, often an off-white solid or oil, typically requires purification to remove unreacted starting material and byproducts. Recrystallization is highly effective for this compound.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a hexane/ethyl acetate mixture.
-
Recrystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the resulting white to beige crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum. Purity should be assessed by melting point determination and NMR spectroscopy.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Spectral Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. Below are the expected spectral characteristics for this compound.
-
¹H NMR (Proton NMR): The spectrum is relatively simple and highly diagnostic.[2][5]
-
~4.4-4.5 ppm (singlet, 2H): This signal corresponds to the two protons of the bromomethyl (-CH₂Br) group. Its integration value of 2H is a key identifier. The benzylic position shifts it downfield.[7][8]
-
~7.0-7.8 ppm (multiplet, 4H): These signals correspond to the four protons on the aromatic ring. The meta-substitution pattern results in a complex splitting pattern.
-
-
¹³C NMR (Carbon NMR):
-
~32-34 ppm: The signal for the benzylic carbon (-CH₂Br).
-
~94 ppm: The aromatic carbon directly bonded to the iodine (C-I).
-
~125-142 ppm: Four distinct signals for the remaining aromatic carbons.[2]
-
-
FT-IR (Infrared Spectroscopy):
-
3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
1580, 1470 cm⁻¹ (medium-strong): Aromatic C=C ring stretching vibrations.
-
~1220 cm⁻¹ (strong): C-H wagging of the -CH₂Br group.[9]
-
~690-515 cm⁻¹ (strong): The C-Br stretch, located in the fingerprint region.[9][10]
-
~780, 680 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of meta-disubstituted benzene rings.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 296 and 298. A major fragment is typically observed at m/z 217, corresponding to the loss of the bromine atom ([M-Br]⁺).[2]
Chemical Reactivity and Applications
The utility of this compound stems from its benzylic bromide moiety, which is highly reactive towards nucleophiles in Sₙ2 reactions. The carbon-bromine bond is polarized, and the benzylic position is stabilized in the transition state, making it an excellent electrophile.[11][12]
Mechanism of Action: Sₙ2 Displacement
The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, and in a concerted step, the bromide ion departs as a leaving group. This reaction proceeds with an inversion of stereochemistry if the carbon were chiral (which it is not in this case).
Caption: Generalized Sₙ2 reaction mechanism for this compound.
Applications in Drug Development
This reactivity is harnessed in medicinal chemistry to introduce the 3-iodobenzyl moiety into larger molecules, which can serve as a scaffold or a pharmacophore.
-
Synthesis of Amino Acid Derivatives: It is used to synthesize meta-substituted phenylalanine derivatives.[1] This involves the alkylation of a glycine-derived nucleophile, a key step in creating unnatural amino acids for peptide-based drug discovery.
-
Adenosine Receptor Agonists: this compound is a key reagent in the synthesis of potent and selective adenosine receptor agonists, such as (N)-methanocarba-N⁶-(3-iodobenzyl)adenosine.[1] These compounds have potential therapeutic applications in cardiovascular and inflammatory diseases.
-
Derivatization Reagent: It has been employed as a derivatization reagent to facilitate the extraction and purification of other molecules, such as thiouracil.[3]
The iodine atom on the aromatic ring is often incorporated for two primary reasons. First, its size and lipophilicity can enhance binding to a biological target. Second, it serves as a handle for subsequent modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for late-stage diversification of drug candidates.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling to prevent exposure.
-
GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]
-
Signal Word: Danger[2]
-
GHS Pictogram: GHS05 (Corrosion)
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield when handling the solid or its solutions.
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity via the Sₙ2 pathway make it an invaluable tool for researchers in organic synthesis and drug discovery. The ability to introduce the 3-iodobenzyl group serves as a cornerstone for constructing complex molecules with significant biological activity. By adhering to the synthesis, purification, and safety protocols outlined in this guide, scientists can effectively and safely leverage the full potential of this important reagent in their research endeavors.
References
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Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. [Link]
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SLS Ireland. (n.d.). This compound, 95%. Sigma-Aldrich. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. [Link]
- Google Patents. (n.d.).
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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Zhang, X. (n.d.). FTIR Spectrum. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
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Organic Syntheses. (n.d.). benzylaniline. [Link]
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BSEF. (n.d.). Pharmaceuticals. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
- Google Patents. (n.d.).
-
Weifang Richem International Ltd. (n.d.). 3-Bromobenzyl bromide. [Link]
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An In-depth Technical Guide to 3-Iodobenzyl Bromide: Physicochemical Properties, Stability, and Handling
Abstract
3-Iodobenzyl bromide is a critical reagent in organic synthesis, valued for its utility in introducing the 3-iodobenzyl moiety into a wide range of molecular architectures. Its application is particularly notable in the development of pharmaceutical agents and materials science. However, the compound's utility is intrinsically linked to its purity and stability, which can be compromised by its sensitivity to environmental factors. This technical guide provides an in-depth analysis of the melting point and stability profile of this compound. We will explore the causality behind its handling and storage requirements, present a validated protocol for accurate melting point determination, and offer field-proven insights to ensure its effective use in research and development settings.
Introduction: The Synthetic Utility of this compound
This compound (C₇H₆BrI) belongs to the class of substituted benzyl halides, which are powerful electrophilic alkylating agents. The presence of the bromo- and iodo-substituents on the same aromatic scaffold makes it a versatile building block. The benzylic bromide is highly reactive towards nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The iodine atom, on the other hand, is strategically positioned for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, enabling the elaboration of complex molecular frameworks. This dual reactivity makes it a valuable intermediate in medicinal chemistry for the synthesis of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Physicochemical Properties: A Focus on Melting Point
The melting point of a solid crystalline compound is a fundamental physical property that serves as a primary indicator of its purity. For a reagent like this compound, a sharp melting point within the accepted range suggests a high degree of purity, free from solvents or byproducts of its synthesis or degradation.
Reported Melting Point Data
The melting point of this compound is consistently reported in a narrow range across major chemical suppliers. A summary of these values is presented below.
| Supplier/Database | Reported Melting Point (°C) | CAS Number |
| Sigma-Aldrich | 43-46 °C | 34895-47-1 |
| Thermo Fisher Scientific | 44-46 °C | 34895-47-1 |
| TCI America | 44-46 °C | 34895-47-1 |
| PubChem (NCBI) | 44-46 °C | 34895-47-1 |
A melting point depression or a broadening of the melting range is a strong indication of impurities. Given the compound's reactivity, these impurities often include the corresponding benzyl alcohol or dibenzyl ether, formed via hydrolysis.
The Stability Profile of this compound
The synthetic utility of this compound is counterbalanced by its inherent instability. Understanding its degradation pathways is crucial for its proper handling, storage, and deployment in chemical reactions.
Sensitivity to Moisture (Hydrolysis)
Like many benzylic halides, this compound is highly susceptible to hydrolysis. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and a prime target for nucleophilic attack by water.
Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. Due to the stability of the resulting benzyl carbocation, the reaction can have significant SN1 character, which is accelerated by polar, protic solvents like water. The primary degradation product is 3-iodobenzyl alcohol, which can further react with another molecule of this compound to form bis(3-iodobenzyl) ether.
Light Sensitivity
Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the weak benzylic C-Br bond, generating a benzylic radical and a bromine radical. These radical species can initiate a cascade of undesirable side reactions, leading to polymerization or the formation of various degradation byproducts, often presenting as a discoloration of the material from white/off-white to yellow or brown.
Thermal Stability
While solid this compound is relatively stable at recommended storage temperatures, it can decompose upon heating, especially near or above its melting point for extended periods. Thermal decomposition can accelerate the hydrolysis and other degradation pathways. For this reason, it is crucial to use the lowest effective temperature for reactions involving this reagent.
Lachrymatory Properties
A critical safety and handling consideration is the compound's nature as a lachrymator. This property is characteristic of many reactive alkylating agents. The electrophilic benzylic carbon can react with nucleophilic residues in the proteins of the cornea and mucous membranes, triggering a potent sensory response that results in irritation and tearing. This underscores the necessity of handling the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Recommended Storage and Handling Protocol
To preserve the integrity of this compound, a multi-faceted storage strategy is required. The following protocol is a self-validating system designed to mitigate the risks of degradation:
-
Temperature: Store refrigerated at 2-8°C. This minimizes the rate of potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces moisture and oxygen, directly inhibiting hydrolysis and oxidation.
-
Light: Keep in an amber or opaque vial to protect from light. This prevents photochemical degradation.
-
Moisture: Ensure the container is tightly sealed to prevent moisture ingress. Use of desiccants in the secondary storage container is also recommended.
The logical relationship between environmental factors and degradation pathways is visualized in the diagram below.
Caption: Degradation pathways of this compound.
Experimental Protocol: High-Fidelity Melting Point Determination
This protocol describes a self-validating method for determining the melting point of this compound using a digital melting point apparatus.
Objective
To accurately determine the melting point range of a sample of this compound as a primary measure of its purity.
Materials and Equipment
-
This compound sample
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
Step-by-Step Methodology
-
Preparation (in a fume hood):
-
Rationale: Due to the lachrymatory nature of the compound, all handling must be performed in a fume hood.
-
Place a small amount (10-20 mg) of the crystalline sample onto a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer in the capillary tube.
-
-
Capillary Tube Loading:
-
Rationale: Proper loading is critical for accurate measurement. An overloaded sample will exhibit a broad melting range due to thermal gradients.
-
Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
-
Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
-
-
Apparatus Setup:
-
Rationale: A slow ramp rate near the melting point is essential for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Set the starting temperature of the apparatus to ~40°C.
-
Set the heating ramp rate to a rapid value (e.g., 10-15°C/min) for an initial approximate determination.
-
-
Approximate Melting Point Determination:
-
Insert the loaded capillary tube into the heating block.
-
Start the heating program and observe the sample. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This gives a rough melting range.
-
-
Accurate Melting Point Determination:
-
Rationale: This two-step process saves time while ensuring high accuracy for the final measurement.
-
Allow the apparatus to cool down to at least 10°C below the previously observed onset temperature.
-
Prepare a new capillary tube with a fresh sample.
-
Set the apparatus to a slow ramp rate (1-2°C/min).
-
Start the heating program. Carefully observe and record the onset and clear point temperatures.
-
Repeat the measurement with a second fresh sample to ensure reproducibility. The two measurements should agree within 1°C.
-
-
Interpretation:
-
A pure sample of this compound should exhibit a sharp melting range (typically ≤ 2°C) within the values reported in Section 2.1.
-
A significantly depressed or broad melting range (> 2°C) suggests the presence of impurities, likely resulting from decomposition.
-
Conclusion
This compound is an indispensable reagent whose efficacy is directly tied to its chemical integrity. Its sensitivity to moisture, light, and heat necessitates rigorous adherence to proper storage and handling protocols. The melting point serves as a reliable and accessible benchmark for quality control, with any deviation from the sharp, expected range of 43-46°C signaling potential degradation. By understanding the chemical principles behind its stability and implementing the validated protocols described herein, researchers can ensure the reliability of their experiments and the successful synthesis of target molecules.
References
- This compound Safety Data Sheet, Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC425140050&productDescription=3-IODOBENZYL+BROMIDE%2C+98%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- This compound Product Page, TCI America. [URL: https://www.tcichemicals.com/US/en/p/I0263]
- This compound Product Page, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/394145]
- PubChem Compound Summary for CID 122240, 3-(Bromomethyl)iodobenzene, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122240]
Spectroscopic data of 3-Iodobenzyl bromide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 3-Iodobenzyl Bromide
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₆BrI), a key reagent in organic synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The structural integrity of starting materials is a cornerstone of reliable and reproducible research. Spectroscopic analysis provides a non-destructive method to confirm the identity and purity of compounds like this compound.[1][2] Each technique offers a unique piece of the structural puzzle: NMR reveals the carbon-hydrogen framework, IR identifies functional groups, and MS provides information on molecular weight and fragmentation patterns.
Safety Considerations: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[3][5] All handling should be performed within a chemical fume hood to avoid inhalation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2][6][7] The resulting spectrum provides detailed information about the chemical environment, connectivity, and relative quantities of these nuclei.[6]
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within a molecule. For this compound, we expect to see signals corresponding to the benzylic protons (-CH₂Br) and the aromatic protons on the benzene ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~4.45 | 2H | Singlet (s) | -CH ₂Br |
| ~7.10 | 1H | Triplet (t) | Ar-H 5 |
| ~7.35 | 1H | Doublet (d) | Ar-H 6 |
| ~7.65 | 1H | Doublet (d) | Ar-H 4 |
| ~7.75 | 1H | Singlet (s) | Ar-H 2 |
Note: Precise chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical substituent effects and coupling patterns.
-
Benzylic Protons (-CH₂Br): The singlet at approximately 4.45 ppm integrates to two protons. Its downfield shift from a typical alkane C-H is due to the deshielding effect of the adjacent electronegative bromine atom. It appears as a singlet because there are no adjacent protons for spin-spin coupling.
-
Aromatic Protons (Ar-H): The four protons on the substituted benzene ring are chemically non-equivalent and thus have different chemical shifts.
-
The proton at position 2 (Ar-H2), situated between the two substituents, is expected to be the most deshielded and often appears as a singlet or a finely split triplet.
-
The proton at position 5 (Ar-H5) is coupled to its two neighbors (H4 and H6), resulting in a triplet.
-
The protons at positions 4 and 6 are each coupled to one neighbor, leading to doublets. The relative positions are determined by the combined electronic effects of the iodo and bromomethyl groups.
-
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference, which is defined as 0.0 ppm.[8] Most commercially available deuterated solvents already contain TMS.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the reference peak to 0.0 ppm. Integrate the signals and analyze the chemical shifts and multiplicities.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra typically require more scans than ¹H NMR.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~32.0 | -C H₂Br |
| ~94.5 | C 3-I |
| ~129.0 | C 5 |
| ~130.5 | C 6 |
| ~136.5 | C 4 |
| ~137.0 | C 2 |
| ~141.0 | C 1-CH₂Br |
Note: Data extracted from spectral databases and may vary slightly.[9] Assignments are based on established substituent effects.
-
Benzylic Carbon (-CH₂Br): The signal around 32.0 ppm is assigned to the benzylic carbon. Its chemical shift is influenced by the attached bromine.
-
Aromatic Carbons:
-
C3 (ipso-carbon): The carbon directly attached to the iodine atom (C3) is significantly shielded due to the "heavy atom effect," causing it to appear far upfield around 94.5 ppm. This is a highly characteristic signal.
-
C1 (ipso-carbon): The carbon bearing the bromomethyl group (C1) is a quaternary carbon and is expected to be downfield, around 141.0 ppm.
-
Other Aromatic Carbons: The remaining four aromatic carbons appear in the typical range of 129-137 ppm. Their specific shifts are dictated by the electronic influence of the two substituents.
-
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Acquisition: The spectrum is typically acquired using a standard pulse sequence with broadband proton decoupling. This technique irradiates all proton frequencies, causing the ¹³C signals to collapse from multiplets into sharp singlets, which simplifies the spectrum and improves the signal-to-noise ratio.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and referenced.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.).[10] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[11]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic (sp² C-H) |
| 2920 - 2980 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1590, ~1570, ~1470 | C=C Stretch | Aromatic Ring |
| ~1220 | C-H Wag | -CH₂X |
| 600 - 680 | C-Br Stretch | Alkyl Bromide |
| 500 - 600 | C-I Stretch | Aryl Iodide |
The IR spectrum of this compound provides clear evidence for its key structural features.
-
C-H Stretching Region: A crucial diagnostic area is around 3000 cm⁻¹.[12][13] The presence of peaks just above 3000 cm⁻¹ confirms the sp²-hybridized C-H bonds of the aromatic ring, while peaks just below 3000 cm⁻¹ confirm the sp³-hybridized C-H bonds of the -CH₂Br group.
-
Aromatic Region: The sharp peaks in the 1470-1590 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions, including C-C single bond stretches and various bending vibrations.[14][15] While difficult to interpret fully, it serves as a unique "fingerprint" for the molecule. Within this region, the characteristic stretching vibrations for the C-Br bond (typically 690-515 cm⁻¹) and the C-I bond can be found.[16] The C-H wagging of the methylene group attached to the halogen is also identifiable.[16]
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible way, providing a structural fingerprint.
Molecular Weight: 296.93 g/mol [9]
Table 4: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Comments |
| 296/298 | [C₇H₆BrI]⁺˙ | Molecular Ion (M⁺) . Shows characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 217 | [C₇H₆I]⁺ | Base Peak . Loss of Bromine radical (•Br). |
| 169 | [C₇H₆Br]⁺ | Loss of Iodine radical (•I). |
| 90 | [C₇H₆]⁺ | Loss of both I and Br. |
Note: Fragmentation data sourced from the NIST Mass Spectrometry Data Center.[9]
-
Molecular Ion (M⁺): The presence of a pair of peaks at m/z 296 and 298 with nearly equal intensity is definitive proof of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[17][18]
-
Base Peak (m/z 217): The most intense peak in the spectrum (the base peak) corresponds to the loss of a bromine radical (•Br). This fragmentation is highly favored because it results in the formation of a stable 3-iodobenzyl cation. Benzylic cations are resonance-stabilized, making this a very common fragmentation pathway for benzyl halides.[19]
-
Other Fragments: The peak at m/z 169 represents the alternative fragmentation pathway—the loss of an iodine radical (•I). The lower intensity of this peak compared to the base peak suggests that the C-Br bond is more readily cleaved than the C-I bond under EI conditions. The fragment at m/z 90 arises from the loss of both halogen atoms.
-
Sample Introduction: Introduce a small amount of the sample into the instrument, often via a direct insertion probe or by coupling the output of a Gas Chromatograph (GC) to the mass spectrometer.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron, forming a radical cation (the molecular ion).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Acceleration: The positive ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Visualizations: Structure and Fragmentation
Diagrams are essential for visualizing the relationships between structure and spectroscopic data.
Caption: Chemical structure of this compound.
Caption: Primary fragmentation pathways of this compound in EI-MS.
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How to Interpret IR Spectra: A Step-by-Step Guide . Chemistry Steps. [Link]
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NMR Spectroscopy: Principles, Types & Applications Explained . Vedantu. [Link]
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Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry . Longdom Publishing. [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses . Microbe Notes. [Link]
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NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition . Wiley. [Link]
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy . Organic Chemistry Tutor (YouTube). [Link]
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Interpreting Infrared Spectra . Specac Ltd. [Link]
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Spectrometric Identification of Organic Compounds by Silverstein . eBay. [Link]
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The Spectrometric Identification of Organic Compounds by Silverstein, Robert M . Biblio. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. [Link]
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Mass Spectrometry: Fragmentation . Unknown Source. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]
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Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . Chad's Prep (YouTube). [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 3-Iodobenzyl Bromide for Advanced Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-Iodobenzyl bromide. While a published crystal structure for this specific isomer is not publicly available, this document serves as an expert guide to the methodologies and expected structural insights, drawing parallels from closely related halogenated compounds.
Introduction: The Significance of Halogenated Scaffolds in Medicinal Chemistry
This compound (C₇H₆BrI) is a valuable reagent in organic synthesis, frequently employed for introducing the 3-iodobenzyl moiety into target molecules.[1][2] In the realm of drug design, the incorporation of iodine and bromine atoms is a strategic choice. These heavy halogens can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A key interaction facilitated by these atoms is the halogen bond , a non-covalent interaction where the halogen atom acts as an electrophilic species. Understanding the precise three-dimensional arrangement of these atoms within a crystal lattice is paramount for rational drug design and predicting intermolecular interactions that govern drug-receptor binding.
Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic arrangement in a crystalline solid, providing precise information on bond lengths, angles, and intermolecular interactions.[3] This guide will detail the complete workflow, from obtaining suitable crystals of this compound to interpreting its structural features.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the free-radical bromination of 3-iodotoluene. This reaction is typically initiated by light or a radical initiator.
Exemplary Protocol:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodotoluene in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Initiation: Add N-Bromosuccinimide (NBS) as the brominating agent and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction. The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfite to remove any unreacted bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Crystallization: The Art of Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. This compound is a crystalline powder at room temperature with a melting point of 46-51 °C.[1] This property is advantageous for crystallization from a melt or solution.
Key Considerations for Crystallization:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but lead to supersaturation upon cooling. A solvent screen using a range of polar and non-polar solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) is recommended.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures, to induce crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Given its melting point, a controlled slow cooling of the molten compound could also be explored as a crystallization method.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, the process of X-ray diffraction analysis can begin.
The experimental workflow for single-crystal X-ray diffraction is a systematic process to determine the three-dimensional arrangement of atoms in a crystal.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Data Collection
The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A finely focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers use sensitive detectors to record the position and intensity of thousands of these diffracted reflections.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.
The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.
The Crystal Structure of this compound: An Expert's Perspective
While the specific crystallographic data for this compound is not available, we can predict its key structural features based on the analysis of analogous structures, particularly those containing iodo- and bromo-substituents on aromatic rings.
Molecular Geometry
The molecular structure of this compound will consist of a planar benzene ring with an iodine atom and a bromomethyl group at the meta positions. The bond lengths and angles within the benzene ring are expected to be typical for substituted aromatic systems. The C-I and C-Br bond lengths will be of particular interest.
The conformation of the bromomethyl group relative to the plane of the benzene ring will be a key feature, determined by the steric and electronic environment in the crystal lattice.
Caption: Molecular structure of this compound.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dominated by a combination of weak intermolecular forces. Of particular importance will be:
-
Halogen Bonding: The iodine atom, and to a lesser extent the bromine atom, can act as halogen bond donors. The electron density on the halogen atom is anisotropically distributed, leading to a region of positive electrostatic potential (the σ-hole) opposite the C-X bond. This can interact favorably with a Lewis base (an electron-rich atom like a halogen anion or an oxygen or nitrogen atom in a neighboring molecule). In the crystal structure of pure this compound, we would expect to see C-I···Br or C-I···I interactions, which would play a significant role in dictating the supramolecular architecture.[4][5]
-
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
C-H···π and C-H···X Interactions: Weak hydrogen bonds involving the aromatic and methylene C-H groups as donors and the aromatic π-system or the halogen atoms as acceptors are also likely to be present.
Expected Crystallographic Data
The following table summarizes the kind of quantitative data that would be obtained from a successful crystal structure determination of this compound. The values are illustrative and based on typical data for similar organic halides.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | A common centrosymmetric space group (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Z (Molecules/unit cell) | 2 or 4 |
| Calculated Density | ~1.9 - 2.1 g/cm³ |
| C-I Bond Length | ~2.10 Å |
| C-Br Bond Length | ~1.95 Å |
| Key Torsion Angles | Describing the orientation of the -CH₂Br group |
| Halogen Bond Distances | I···Br or I···I distances shorter than the sum of van der Waals radii |
Conclusion: From Structure to Function in Drug Discovery
A detailed understanding of the crystal structure of this compound provides invaluable insights for medicinal chemists and drug developers. The precise knowledge of its three-dimensional structure and intermolecular interactions, particularly the propensity for halogen bonding, can inform the design of novel therapeutics. This structural information allows for the rational modification of drug candidates to enhance their binding to target proteins, improve their pharmacokinetic properties, and ultimately lead to the development of more effective and safer medicines. This guide provides the foundational knowledge and experimental framework for researchers to pursue such structural investigations.
References
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Stilinović, V., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, 22(2), 1236-1246. Available at: [Link]
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Stilinović, V., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. National Institutes of Health. Available at: [Link]
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Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
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PubChem. (n.d.). Benzene, 1-bromo-3-iodo-. National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 3-Iodobenzyl Bromide
Executive Summary
3-Iodobenzyl bromide is a bifunctional reagent of significant interest in medicinal chemistry and complex organic synthesis. Its utility stems from the differential reactivity of its two key functional groups: a highly reactive benzylic bromide and a less reactive aryl iodide. This guide provides a detailed analysis of the factors governing the reactivity of the benzylic bromide moiety. We will explore the nuanced electronic effects of the meta-positioned iodine substituent, dissect the competition between Sₙ1 and Sₙ2 nucleophilic substitution pathways, and provide experimentally grounded protocols for leveraging this reactivity. The strategic manipulation of this compound, enabled by a deep understanding of its reactivity profile, allows for sequential, site-selective functionalization, making it a valuable building block for drug development professionals and research scientists.
Introduction: The Unique Reactivity of Benzylic Halides
The benzylic position—a saturated carbon atom directly attached to an aromatic ring—is a privileged site in organic chemistry. Halides at this position exhibit enhanced reactivity towards nucleophilic substitution compared to their simple alkyl halide counterparts. This heightened reactivity is a direct consequence of the adjacent π-system of the aromatic ring.
1.1 Mechanistic Dichotomy: Sₙ1 vs. Sₙ2 Pathways
Benzylic halides like this compound are unique in their ability to react via both Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) mechanisms.[1][2] The preferred pathway is dictated by the reaction conditions (solvent, nucleophile strength) and, crucially, by the electronic nature of substituents on the aromatic ring.
-
The Sₙ1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group (Br⁻) to form a carbocation intermediate.[3] This benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring.[2][4] Polar protic solvents, which can solvate both the departing anion and the carbocation intermediate, favor this pathway.[5]
-
The Sₙ2 Pathway: This is a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion simultaneously.[3] This mechanism is favored by strong nucleophiles and polar aprotic solvents. As a primary halide, the benzylic carbon in this compound is relatively unhindered, making it accessible to Sₙ2 attack.[2]
1.2 The Role of Aromatic Substituents
Substituents on the benzene ring can dramatically influence which mechanistic pathway dominates by altering the electronic landscape of the molecule. Electron-donating groups (EDGs) at the ortho and para positions stabilize the benzylic carbocation through resonance, thus accelerating Sₙ1 reactions. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing down the Sₙ1 pathway and making the Sₙ2 mechanism more competitive.[6][7]
The Influence of the Meta-Iodo Substituent
In this compound, the iodine atom is at the meta position relative to the bromomethyl group. This specific placement is key to understanding its electronic influence.
2.1 Dissecting the Electronic Effects: The Dominance of Inductive Withdrawal
The iodine substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and pulls electron density away from the ring through the sigma bonds. This is an electron-withdrawing effect.
-
Resonance (Mesomeric) Effect (+R): Iodine possesses lone pairs of electrons that can be donated to the aromatic π-system. This is an electron-donating effect.
For halogens, the inductive effect is generally stronger than the resonance effect. Crucially, resonance effects are most pronounced at the ortho and para positions. At the meta position, direct resonance delocalization involving the benzylic carbon is not possible. Therefore, for the 3-iodo substituent, the electron-withdrawing inductive effect (-I) is the dominant electronic factor influencing the reactivity of the benzylic position.
2.2 Impact on Sₙ1 Reactivity: Destabilization of the Benzylic Carbocation
The strong -I effect of the meta-iodine withdraws electron density from the aromatic ring, which in turn destabilizes the adjacent benzylic carbocation formed during an Sₙ1 reaction. This destabilization increases the activation energy for the rate-determining step, thereby significantly slowing down the rate of Sₙ1 reactions compared to unsubstituted benzyl bromide.
Caption: Fig. 1: Influence of meta-Iodo Group on Sₙ1 Intermediate.
2.3 Impact on Sₙ2 Reactivity: A Modest Influence
The electron-withdrawing inductive effect of the iodine makes the benzylic carbon slightly more electrophilic (electron-poor). This could, in principle, make it a more attractive target for a nucleophile, potentially accelerating the Sₙ2 reaction. However, this effect is generally considered minor compared to the profound impact on Sₙ1 rates. For most practical purposes, the Sₙ2 reactivity of this compound is comparable to that of unsubstituted benzyl bromide, especially under conditions that strongly favor a bimolecular pathway (e.g., strong nucleophile, aprotic solvent).
Experimental Investigation of Reactivity
To quantify the influence of the meta-iodo substituent, a comparative kinetic study is the most rigorous approach. Solvolysis reactions, where the solvent acts as the nucleophile, are classic experiments for probing Sₙ1 reactivity.
3.1 Protocol: Comparative Kinetic Analysis via Solvolysis
This protocol outlines a method to compare the Sₙ1 solvolysis rates of benzyl bromide and this compound in an aqueous ethanol solution. The reaction produces HBr, which can be monitored by a pH indicator.
Objective: To determine the relative first-order rate constants (k) for the solvolysis of benzyl bromide and this compound.
Materials:
-
Benzyl bromide
-
This compound
-
Ethanol/Water solvent mixture (e.g., 50:50 v/v)
-
Acetone (for stock solutions)
-
0.01 M Sodium Hydroxide (NaOH) solution, standardized
-
Bromothymol blue indicator solution
-
Constant temperature water bath, stir plates, burettes, flasks
Methodology:
-
Preparation:
-
Prepare a 0.1 M stock solution of each benzyl halide in acetone.
-
Set a constant temperature water bath to a desired temperature (e.g., 40°C).
-
To a 125 mL Erlenmeyer flask, add 50 mL of the 50:50 ethanol/water solvent and a few drops of bromothymol blue indicator. Place the flask in the water bath to equilibrate.
-
-
Titration Setup:
-
Add a precise, small volume (e.g., 0.50 mL) of the 0.01 M NaOH solution to the flask. The solution should turn blue.[8]
-
-
Initiation and Timing:
-
Using a syringe, rapidly inject 1.0 mL of the 0.1 M benzyl halide stock solution into the flask with vigorous stirring. Start the timer immediately. This is t=0.
-
-
Data Collection:
-
Record the time it takes for the blue color to disappear (as the HBr produced neutralizes the NaOH).
-
Immediately upon the color change, add another 0.50 mL aliquot of NaOH and record the time for the next color change.
-
Continue this process for at least 5-6 aliquots or until the reaction slows significantly.
-
-
Data Analysis:
-
The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) vs. time, where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume added at time t. The slope of this line is -k.[9]
-
Expected Outcome and Data Presentation:
The solvolysis of this compound is expected to be significantly slower than that of benzyl bromide. The quantitative results should be summarized in a table for direct comparison.
| Compound | Solvent | Temp (°C) | Relative Rate Constant (k_rel) |
| Benzyl Bromide | 50% EtOH/H₂O | 40 | 1.00 (Reference) |
| This compound | 50% EtOH/H₂O | 40 | < 1.00 (Expected) |
3.2 Experimental Workflow Diagram
Caption: Fig. 2: Workflow for Comparative Solvolysis Kinetics.
Applications in Synthetic and Medicinal Chemistry
The true synthetic power of this compound lies in its orthogonal reactivity.[10] Chemists can exploit the high reactivity of the benzylic bromide first, leaving the more robust aryl iodide untouched for subsequent transformations.
Strategy:
-
Step 1 (Benzylic Substitution): React this compound with a nucleophile (e.g., an amine, alcohol, thiol, or carbon nucleophile) under conditions that favor Sₙ2 substitution (e.g., NaH, K₂CO₃ in DMF or acetonitrile). This step functionalizes the benzylic position.
-
Step 2 (Aryl Coupling): The resulting product, which now contains an aryl iodide, can be used in a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings. This allows for the formation of C-C, C-N, or C-O bonds at the aromatic ring.
This two-step, site-selective approach is invaluable in drug discovery for building complex molecular scaffolds and exploring structure-activity relationships (SAR). The reagent has been used in the synthesis of diverse molecules, including meta-substituted phenylalanine derivatives and adenosine receptor agonists.[11][12]
Conclusion
The reactivity of the benzylic bromide in this compound is fundamentally controlled by the powerful electron-withdrawing inductive effect of the meta-positioned iodine atom. This electronic feature strongly disfavors the Sₙ1 pathway by destabilizing the requisite carbocation intermediate, making the Sₙ2 mechanism the predominant pathway for nucleophilic substitution at the benzylic carbon. This predictable reactivity, combined with the presence of a second functional handle (the aryl iodide) for orthogonal chemistry, establishes this compound as a versatile and strategic building block for researchers, scientists, and drug development professionals.
References
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]
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Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Available at: [Link]
-
Brainly.com. (2023). Why does benzyl bromide react under both SN1 and SN2 conditions? Available at: [Link]
-
Young, P. R., & Jencks, W. P. (1979). Separation of polar and resonance substituent effects in the reactions of acetophenones with bisulfite and of benzyl halides with nucleophiles. ResearchGate. Available at: [Link]
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Richard, J. P., Amyes, T. L., & Toteva, M. M. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed. Available at: [Link]
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Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Available at: [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
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Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
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University of Toronto. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Available at: [Link]
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University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships. Available at: [Link]
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Stanovnik, J., & Stanovnik, M. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. Journal of Organic Chemistry. Available at: [Link]
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Occidental College. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. Available at: [Link]
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SINOPEG. (n.d.). The Chemical Reactivity and Applications of 3-Bromobenzyl Bromide. Available at: [Link]
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An In-depth Technical Guide to the Electrophilicity of 3-Iodobenzyl Bromide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 3-iodobenzyl bromide, a versatile reagent in modern organic synthesis. We will explore the nuanced interplay of electronic and steric factors that govern its reactivity, offering a comparative analysis with related benzyl halides. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable, field-proven experimental protocols. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot synthetic procedures.
Introduction: The Unique Role of Substituted Benzyl Halides
Benzyl halides are a cornerstone class of electrophiles in organic chemistry, prized for their ability to introduce the benzylic moiety into a wide range of molecular architectures. Their reactivity is significantly enhanced compared to simple alkyl halides due to the ability of the adjacent aromatic ring to stabilize the transition state of nucleophilic substitution reactions.[1] The parent compound, benzyl bromide, is a potent electrophile, but its reactivity can be finely tuned through the strategic placement of substituents on the aromatic ring.
This guide focuses specifically on This compound (Figure 1), a reagent whose unique substitution pattern imparts a distinct reactivity profile. The presence of a bromine atom on the benzylic carbon makes it an excellent leaving group in nucleophilic substitutions, while the iodine atom at the meta-position introduces subtle yet significant electronic effects and provides an additional reactive handle for sequential cross-coupling reactions. Understanding the electrophilicity of this molecule is key to unlocking its full potential in complex synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.
Dissecting the Electrophilicity: A Tale of Two Halogens
The electrophilic character of this compound is centered on the benzylic carbon atom (α-carbon). This carbon is rendered electron-deficient, and thus susceptible to attack by nucleophiles, by the attached bromine atom. The reactivity of this site is modulated by a delicate balance of inductive and resonance effects contributed by both the phenyl ring and its iodo substituent.
The Primary Driver: The Benzylic Bromide
The C-Br bond is highly polarized towards the electronegative bromine atom, creating a significant partial positive charge (δ+) on the benzylic carbon. Bromide is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. Primary benzylic halides, such as this compound, typically react via an SN2 mechanism.[3][4] This pathway is favored because the primary carbon is relatively unhindered, allowing for backside attack by the nucleophile. Furthermore, the competing E2 elimination reaction is minimized as there are no β-hydrogens on the adjacent aromatic ring.[5]
The Modulator: The Meta-Iodo Substituent
The iodine atom at the C3 position influences the electrophilicity of the benzylic carbon primarily through its inductive effect.
-
Inductive Effect (-I): Iodine is more electronegative than carbon, and thus exerts a moderate electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, to a lesser extent, from the benzylic carbon. This electron withdrawal slightly enhances the partial positive charge on the benzylic carbon, thereby increasing its electrophilicity and reactivity towards nucleophiles compared to unsubstituted benzyl bromide.
Unlike substituents at the ortho or para positions, a meta-substituent cannot directly participate in resonance stabilization (or destabilization) of the SN2 transition state. This is a critical distinction, as it means the electronic influence of the iodo group is almost purely inductive.
The relationship between substituent position and reactivity has been extensively studied, often through solvolysis rate comparisons.[6][7][8][9] These studies consistently show that electron-withdrawing groups increase the rate of SN2 reactions on benzyl halides, while electron-donating groups decrease it.
Comparative Reactivity Analysis
To fully appreciate the properties of this compound, it is useful to compare its reactivity to that of related benzyl halides. The reactivity in SN2 reactions is influenced by the nature of the leaving group and the electronic properties of the ring substituents.
| Compound | Leaving Group | Ring Substituent | Position | Expected Relative Reactivity (SN2) | Rationale |
| Benzyl Iodide | I⁻ | -H | - | Highest | Iodide is a better leaving group than bromide. |
| This compound | Br⁻ | -I | meta | High | Good leaving group (Br⁻) combined with an electron-withdrawing (-I) iodo group. |
| Benzyl Bromide | Br⁻ | -H | - | High (Baseline) | Good leaving group, no electronic influence from substituents. |
| 4-Iodobenzyl Bromide | Br⁻ | -I | para | High | Similar to the 3-iodo isomer, but with potential for minor resonance effects. |
| 3-Nitrobenzyl Bromide | Br⁻ | -NO₂ | meta | Very High | The nitro group is a very strong electron-withdrawing group, significantly increasing electrophilicity. |
| 4-Methoxybenzyl Bromide | Br⁻ | -OCH₃ | para | Low | The methoxy group is strongly electron-donating via resonance, destabilizing the SN2 transition state. |
| Benzyl Chloride | Cl⁻ | -H | - | Moderate | Chloride is a poorer leaving group than bromide. |
This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates are solvent and nucleophile dependent.[10]
Key Synthetic Applications
The dual functionality of this compound makes it a highly valuable building block. The benzylic bromide serves as a potent electrophile for forming C-O, C-N, C-S, and C-C bonds, while the aryl iodide provides a handle for subsequent metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution (SN2) Reactions
This is the most direct application of its electrophilicity. A common example is the Williamson Ether Synthesis , where an alkoxide or phenoxide displaces the bromide to form an ether. This reaction is highly efficient due to the SN2-favored nature of the primary benzylic halide.[5][11][12][13]
Reaction: R-O⁻ Na⁺ + I-C₆H₄-CH₂Br → R-O-CH₂-C₆H₄-I + NaBr
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodo group allows this compound (or its derivatives after an initial SN2 reaction) to participate in a variety of powerful C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: The aryl iodide can be coupled with an organoboron reagent (boronic acid or ester) to form a biaryl structure.[14][15][16][17][18] This is a cornerstone reaction in drug discovery.
-
Sonogashira Coupling: The aryl iodide can be coupled with a terminal alkyne to introduce an alkynyl moiety.[19][20][21][22][23]
This dual reactivity allows for a modular synthetic strategy: first, use the electrophilic benzylic bromide to connect a molecular fragment, then use the aryl iodide to append a second, distinct fragment.
Experimental Protocol: Williamson Ether Synthesis
This section provides a self-validating, step-by-step protocol for the synthesis of 3-iodobenzyl propyl ether, a representative SN2 reaction.
Objective: To synthesize 3-iodobenzyl propyl ether from this compound and sodium propoxide.
Materials:
-
This compound (297 g/mol )[24]
-
Propan-1-ol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere techniques
-
TLC plates (silica gel)
-
Rotary evaporator
-
Separatory funnel
-
NMR spectrometer
Step-by-Step Methodology:
-
Alkoxide Formation:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, 60% dispersion).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove mineral oil, carefully decanting the hexanes via cannula.
-
Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add propan-1-ol (0.76 mL, 10.0 mmol, 1.0 eq) dropwise via syringe.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the highly nucleophilic alkoxide. The reaction is exothermic and produces H₂ gas, necessitating slow addition at 0 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
-
Nucleophilic Substitution:
-
Dissolve this compound (2.97 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add the solution of this compound dropwise to the stirred alkoxide suspension at room temperature.
-
Causality: The propoxide nucleophile attacks the electrophilic benzylic carbon, displacing bromide in a concerted SN2 fashion. THF is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity.[11]
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc mobile phase.
-
Spot the starting material (this compound) and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed (typically 1-2 hours).
-
Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature workup or unnecessarily long reaction times. The product ether will be less polar than the starting alcohol and should have a higher Rf value than the starting bromide.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).
-
Transfer the mixture to a separatory funnel and add water (20 mL) and EtOAc (50 mL). Shake and separate the layers.
-
Extract the aqueous layer with EtOAc (2 x 25 mL).
-
Combine the organic layers and wash with water (50 mL) and then saturated brine (50 mL).
-
Causality: The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Final Purification and Characterization:
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:EtOAc.
-
Combine the pure fractions and concentrate to yield the product, 3-iodobenzyl propyl ether, as a colorless oil.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety and Handling
This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[2][24][25][26]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; use thicker gloves like butyl rubber or check a glove compatibility chart), and safety goggles with a face shield.[24][26]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[26][27] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[25]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines.[27]
Conclusion
This compound is a strategically valuable electrophile whose reactivity is governed by the reliable SN2 character of its primary benzylic bromide, enhanced by the modest electron-withdrawing inductive effect of the meta-iodo substituent. This predictable electrophilicity, combined with the synthetic handle of the aryl iodide, makes it an excellent choice for the modular construction of complex molecules. By understanding the fundamental principles of its reactivity and employing robust, self-validating protocols, researchers can effectively leverage this reagent to advance programs in drug discovery and materials science.
References
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Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes. (URL: [Link])
-
Nucleophilic substitution of benzylic halides. University of Calgary. (URL: [Link])
-
What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Quora. (URL: [Link])
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. (URL: [Link])
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. (URL: [Link])
-
Substitution of benzylic and allylic halides. Chemistry LibreTexts. (URL: [Link])
-
Williamson Ether Synthesis. J&K Scientific LLC. (URL: [Link])
-
Nucleophilic substitution reactions on Benzyl Halides. Chemistry Stack Exchange. (URL: [Link])
-
Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])
-
Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
-
Sonogashira coupling. Wikipedia. (URL: [Link])
-
Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
-
Williamson ether synthesis. Wikipedia. (URL: [Link])
-
The Williamson Ether Synthesis. Chemistry Steps. (URL: [Link])
-
Show how you would use the Williamson ether synthesis to prepare... Pearson. (URL: [Link])
-
The Sonogashira coupling reactions of aryl halides with phenylacetylene. ResearchGate. (URL: [Link])
-
Kinetic studies on the displacement of halide from benzyl halides. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. MDPI. (URL: [Link])
-
Rates of solvolysis of p-dimethylamino benzyl halides. Chemistry Stack Exchange. (URL: [Link])
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. (URL: [Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
-
This compound. PubChem. (URL: [Link])
-
Suzuki cross-coupling reaction. YouTube. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
-
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. (URL: [Link])
-
Electrochemical Generation of Hypervalent Bromine(III) Compounds. PMC - NIH. (URL: [Link])
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. (URL: [Link])
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An In-depth Technical Guide to 3-Iodobenzyl Bromide: Synthesis, History, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodobenzyl bromide, a seemingly unassuming halogenated aromatic compound, holds a significant position in the toolkit of synthetic organic chemists and drug discovery scientists. Its unique trifecta of a reactive benzylic bromide, a sterically accessible substitution pattern, and the presence of an iodine atom—a versatile handle for further chemical transformations—makes it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its historical synthesis to its modern applications, with a focus on detailed synthetic protocols and the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Safety Information
Before delving into the synthesis and applications, it is crucial to understand the fundamental properties and safety considerations associated with this compound.
| Property | Value | Reference |
| Chemical Formula | C₇H₆BrI | |
| Molecular Weight | 296.93 g/mol | |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 46-51 °C (lit.) | |
| CAS Number | 49617-83-6 |
Safety Profile: this compound is a corrosive and lachrymatory substance. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Historical Perspective and Discovery
While a definitive singular publication detailing the very first synthesis of this compound is not readily apparent in historical chemical literature, its preparation falls within the broader development of methods for the synthesis of substituted benzyl halides. The fundamental reactions that enable its synthesis, such as the Sandmeyer reaction (discovered in 1884) and the Finkelstein reaction (reported in 1910), were established in the late 19th and early 20th centuries. It is highly probable that this compound was first prepared as an intermediate in academic or industrial research in the mid-20th century, following the establishment of reliable methods for the synthesis of its precursors, such as 3-iodotoluene and 3-iodoaniline.
Synthetic Methodologies
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Free-Radical Bromination of 3-Iodotoluene
This is one of the most direct and commonly employed methods for the synthesis of this compound. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen from 3-iodotoluene, followed by reaction with a bromine source.
Reaction Mechanism:
Experimental Protocol:
A common procedure involves the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 3-Iodotoluene | NBS, AIBN | CCl₄ | Reflux, UV light | ~80% |
From 3-Iodobenzyl Alcohol
This two-step approach involves the synthesis of 3-iodobenzyl alcohol followed by its conversion to the corresponding bromide.
Step 1: Synthesis of 3-Iodobenzyl Alcohol
This can be achieved via the reduction of 3-iodobenzoic acid or 3-iodobenzaldehyde.
Step 2: Conversion of 3-Iodobenzyl Alcohol to this compound
The hydroxyl group of 3-iodobenzyl alcohol can be readily converted to a bromide using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.
Reaction Mechanism:
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodobenzyl alcohol (1.0 eq.) in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add phosphorus tribromide (0.33-0.5 eq.) dropwise with stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it over ice water. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Sandmeyer Reaction
Reaction Workflow:
Note: A direct Sandmeyer reaction on 3-iodoaniline to introduce a bromomethyl group is not a standard transformation. A more plausible, albeit multi-step, approach would involve protecting the amino group, performing the bromination of the methyl group of a suitably substituted toluene derivative, and then carrying out the Sandmeyer reaction. A more practical route would be to start from 3-aminotoluene, perform the Sandmeyer reaction to get 3-bromotoluene, iodinate it to 3-bromo-iodotoluene, and then selectively introduce the second bromine at the benzylic position. However, for the synthesis of this compound, the direct bromination of 3-iodotoluene is generally more efficient.
Finkelstein Reaction
The Finkelstein reaction is a halogen exchange reaction, typically an Sₙ2 process, where an alkyl halide is converted to another. In the context of this compound synthesis, this would involve the conversion of 3-iodobenzyl chloride to the desired bromide. This method is advantageous when the corresponding chloride is more readily accessible.
Reaction Principle:
Experimental Protocol:
-
Reaction Setup: Dissolve 3-iodobenzyl chloride (1.0 eq.) in acetone in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add an excess of anhydrous sodium bromide (e.g., 1.5-2.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the precipitated sodium chloride.
-
Purification: Remove the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce the 3-iodobenzyl moiety, which can act as a pharmacophore or a versatile handle for further functionalization via cross-coupling reactions.
Synthesis of Adenosine Receptor Ligands
A significant application of this compound is in the development of ligands for adenosine receptors, which are implicated in a range of physiological processes and are important drug targets.
-
(N)-methanocarba-N⁶-(3-iodobenzyl)adenosine: This compound, a potent and selective adenosine A₃ receptor agonist, is synthesized using this compound. The 3-iodobenzyl group plays a crucial role in the high affinity and selectivity of this ligand.
-
2-Chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA): This is another highly potent and selective A₃ adenosine receptor agonist. The synthesis involves the introduction of the 3-iodobenzyl group via reaction with this compound.
The iodine atom in these molecules can be readily replaced with other groups using palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of Substituted Phenylalanine Derivatives
This compound is also utilized in the synthesis of non-natural amino acids, such as meta-substituted phenylalanine derivatives. These modified amino acids can be incorporated into peptides to modulate their conformation, stability, and biological activity.
Other Applications
The versatility of this compound extends to its use as a derivatization reagent for the extraction and purification of certain small molecules.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug discovery. Its synthesis can be achieved through several reliable methods, with the free-radical bromination of 3-iodotoluene being one of the most direct routes. The presence of both a reactive benzylic bromide and a modifiable iodine atom makes it an attractive building block for the construction of complex and biologically active molecules, particularly in the field of adenosine receptor research. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its unique chemical properties in their scientific endeavors.
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An In-depth Technical Guide to the Safe Handling of 3-Iodobenzyl Bromide
Abstract
3-Iodobenzyl bromide (CAS No. 49617-83-6) is a vital reagent in organic synthesis, particularly in the development of pharmaceutical compounds, due to its utility in introducing the 3-iodobenzyl moiety.[1] However, its classification as a potent lachrymator and a corrosive alkylating agent necessitates a rigorous and well-understood safety protocol to mitigate risks for researchers and laboratory personnel.[1][2] This guide provides a comprehensive overview of the hazards associated with this compound and details the essential safety precautions, handling procedures, emergency responses, and disposal methods required for its safe use in a research and development setting.
Hazard Identification and Compound Profile
This compound is a combustible, corrosive solid, often appearing as a white to pale reddish-yellow crystalline powder.[3] Its primary danger lies in its chemical reactivity as a benzylic halide and alkylating agent. Alkylating agents are compounds that can introduce an alkyl group into other molecules, and in a biological context, they can react with crucial macromolecules like DNA, RNA, and proteins, leading to cytotoxicity.[4][5] This reactivity is the basis for its severe health effects.
GHS Hazard Classification:
-
Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[1][2][6]
-
Serious Eye Damage/Irritation, Category 1: Causes serious eye damage.[1][2][6]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1]
-
Additional Unclassified Hazards: Potent lachrymator (tear-inducing agent).[1][2]
Mechanism of Hazard: The electrophilic nature of the benzylic carbon, bonded to the bromine atom, makes it susceptible to nucleophilic attack by biological molecules. Upon contact with moist tissues such as the eyes, skin, or respiratory tract, it hydrolyzes to form hydrogen bromide (HBr), contributing to its corrosive effects.[7] Its lachrymatory effect is a direct result of its reaction with corneal nerves.
Physicochemical Properties
A clear understanding of the compound's properties is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Formula | C₇H₆BrI | [1][2][6] |
| Molecular Weight | 296.93 g/mol | [2][6] |
| Appearance | White to slightly pale reddish-yellow crystal/powder | [3] |
| Melting Point | 46-52 °C | [3] |
| Flash Point | > 110 °C (> 230 °F) | [8] |
| Storage Class | 8A (Combustible, corrosive hazardous materials) | [8] |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management for hazardous chemicals like this compound relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In drug development, eliminating a necessary reagent is often not feasible. Substituting this compound with a less hazardous alternative should be considered if the chemical synthesis pathway allows.
-
Engineering Controls: This is the primary and most critical layer of protection. All work with this compound must be conducted within a certified chemical fume hood to contain vapors and dust.[1][3] An emergency eye wash station and safety shower must be immediately accessible.[1]
-
Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure safe work practices. This includes restricting access to authorized personnel, providing comprehensive training on the specific hazards, and clear labeling of storage areas.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is not a substitute for robust engineering controls but is essential to prevent contact.
Personal Protective Equipment (PPE) Protocol
Given the severe corrosive nature of this compound, a comprehensive PPE ensemble is mandatory.
| Body Part | Required PPE | Specification & Rationale |
| Eyes/Face | Chemical safety goggles AND a full-face shield | Goggles provide a seal against splashes and dust. The face shield protects the entire face from splashes. Standard safety glasses are insufficient.[1] |
| Hands | Chemically resistant gloves (Nitrile or Neoprene) | Gloves must be inspected for integrity before each use. Change gloves immediately if contamination is suspected.[1][9] |
| Body | Flame-resistant lab coat | A fully buttoned lab coat protects skin and personal clothing from contamination.[1] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridge | Required if there is any risk of exceeding exposure limits or if ventilation (fume hood) is inadequate.[1][2] |
| Feet | Closed-toe shoes | Protects feet from spills.[1] |
Safe Handling, Storage, and Disposal Workflow
A systematic workflow minimizes the risk of exposure and accidental release at every stage of the chemical's lifecycle.
Caption: Lifecycle workflow for this compound from receipt to disposal.
Storage Protocol
Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.[1][10] The material is sensitive to light and moisture.[2]
-
Incompatibilities: Keep segregated from strong oxidizing agents and bases.[1][2][7] Reaction with moisture can produce hydrogen bromide gas.[7]
-
Location: Store in a designated cabinet for corrosive and combustible materials.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest safety shower and eyewash station.
-
PPE: Don all required PPE as specified in Section 3.
-
Manipulation: Conduct all weighing and transfers of the solid material within the fume hood to contain dust.[3] Avoid breathing dust or vapors.[1][3]
-
Post-Handling: After use, tightly seal the container. Decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[1]
Waste Disposal
-
Collection: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Procedure: Do not mix with other waste streams.[11] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][9]
Emergency Procedures: A Step-by-Step Response
Immediate and correct action is vital in mitigating the harm from an exposure or spill.
Exposure Response
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. [1][2][3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention. [1][2] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][12] Seek immediate medical attention. [1][2] |
| Ingestion | Do NOT induce vomiting.[1][2][3] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][12] Seek immediate medical attention. [1][2] |
Note to Physician: Treat symptomatically. Ingestion of this corrosive material contraindicates the use of gastric lavage.[2]
Spill Response Protocol
Caption: Decision tree for responding to a this compound spill.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
Control Vapors: If possible and safe to do so, ensure the fume hood is drawing air to contain vapors.
-
Small Spills: For minor spills that you are trained and equipped to handle, don full PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material like sand, dry lime, or vermiculite.[7] Do not use water. [7]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Large Spills: For any large spill, or any spill you are not comfortable cleaning, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[7]
Conclusion
This compound is an indispensable tool in modern chemical synthesis, but its potent hazardous properties demand the utmost respect and adherence to stringent safety protocols. By understanding its chemical nature and implementing a multi-layered safety strategy grounded in the hierarchy of controls, researchers can effectively mitigate the risks of skin and eye burns, respiratory irritation, and lachrymation. Diligent use of engineering controls, appropriate PPE, and established safe handling procedures are paramount to ensuring a safe laboratory environment for all personnel.
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Theoretical Underpinnings and Synthetic Applications of 3-Iodobenzyl Bromide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of 3-iodobenzyl bromide, a versatile reagent with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its molecular properties, reactivity, and established synthetic protocols.
Introduction: The Significance of this compound in Drug Discovery
This compound (C₇H₆BrI) is a valuable building block in organic synthesis, primarily utilized for the introduction of the 3-iodobenzyl moiety into a variety of molecular scaffolds.[1][2] This functional group is of particular interest in drug design due to the unique properties of the iodine atom. The presence of iodine can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.[3] Furthermore, the iodine substituent provides a reactive handle for further functionalization, most notably through cross-coupling reactions, allowing for the construction of complex molecular architectures.
This guide will delve into the theoretical framework that governs the reactivity of this compound, supported by computational studies on analogous systems. It will then translate this theoretical understanding into practical applications, providing detailed, step-by-step protocols for key synthetic transformations.
Molecular and Electronic Structure: A Theoretical Perspective
While specific computational studies exclusively focused on this compound are not extensively available in the public domain, its electronic properties and reactivity can be reliably inferred from theoretical analyses of substituted benzyl bromides.[4][5][6][7] Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and predicting the reactivity of organic molecules.[5][6][7]
The key to understanding the reactivity of this compound lies in the electronic interplay between the substituents on the benzene ring and the benzylic bromide. The iodine atom, being an electron-withdrawing group through induction and a weak deactivator, influences the electron density of the aromatic ring and, consequently, the reactivity of the benzylic C-Br bond.
A critical aspect of its reactivity is the propensity to undergo nucleophilic substitution reactions, primarily through an SN2 mechanism.[8][9][10] The benzylic position is activated towards SN2 attack due to the ability of the adjacent aromatic ring to stabilize the transition state.[9][10]
Key Theoretical Insights:
-
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in chemical reactions. In the case of nucleophilic attack on this compound, the LUMO is primarily localized on the σ* orbital of the C-Br bond, making it the site of nucleophilic attack.[4]
-
Electrostatic Potential: The electrostatic potential map of this compound would reveal a positive potential around the benzylic carbon, confirming its electrophilic nature and susceptibility to attack by nucleophiles.
-
Substituent Effects: The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. For SN2 reactions of substituted benzyl bromides, a linear free-energy relationship is often observed, where electron-withdrawing groups can influence the reaction rate by modifying the electrophilicity of the benzylic carbon.[4]
Data Presentation: Calculated Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrI | [1][2] |
| Molecular Weight | 296.93 g/mol | [1][2] |
| Melting Point | 46-51 °C | [2] |
| InChI | 1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | [2] |
| InChIKey | BACZSVQZBSCWIG-UHFFFAOYSA-N | [2] |
| SMILES | BrCc1cccc(I)c1 | [2] |
Reactivity Profile and Key Synthetic Transformations
The reactivity of this compound is dominated by the lability of the C-Br bond, making it an excellent electrophile for a variety of nucleophiles. The two primary classes of reactions it undergoes are nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
This compound readily participates in SN2 reactions with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is central to its application in the synthesis of complex molecules.
Reaction Workflow: Nucleophilic Substitution
Caption: Generalized workflow for the SN2 reaction of this compound.
Cross-Coupling Reactions
The iodine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this reagent.
Experimental Protocols: Field-Proven Methodologies
The following protocols are representative examples of the synthetic applications of this compound. They are designed to be self-validating and provide a clear, step-by-step guide for researchers.
Synthesis of N⁶-(3-Iodobenzyl)adenosine Derivatives
This protocol describes the N-alkylation of adenosine, a key step in the synthesis of potent and selective adenosine receptor modulators. The reaction proceeds via an initial N1-alkylation followed by a Dimroth rearrangement to yield the desired N⁶-substituted product.[11][12]
Experimental Protocol: N-Alkylation of Adenosine
-
Protection of Adenosine: To a solution of adenosine in an appropriate solvent (e.g., N,N-dimethylformamide), add a suitable protecting group for the hydroxyl moieties of the ribose sugar (e.g., tert-butyldimethylsilyl chloride with imidazole or acetic anhydride with pyridine). Stir the reaction mixture at room temperature until the protection is complete (monitored by TLC).
-
N1-Alkylation: To the solution of the protected adenosine, add this compound (1.1 equivalents) and a mild base such as potassium carbonate (1.5 equivalents). Heat the reaction mixture at a suitable temperature (e.g., 50-70 °C) and monitor the progress by TLC.
-
Dimroth Rearrangement and Deprotection: Once the N1-alkylation is complete, the reaction mixture is treated with a solution of ammonia in methanol. This will induce the Dimroth rearrangement to the N⁶-position and simultaneously remove the protecting groups from the ribose moiety.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N⁶-(3-iodobenzyl)adenosine derivative.
Reaction Mechanism: N-Alkylation and Dimroth Rearrangement
Caption: Key steps in the synthesis of N⁶-(3-iodobenzyl)adenosine.
Synthesis of meta-Substituted Phenylalanine Derivatives
This protocol outlines the alkylation of a glycine enolate equivalent with this compound, a crucial step in the asymmetric synthesis of unnatural amino acids.[13][14][15]
Experimental Protocol: Asymmetric Alkylation of a Glycine Enolate Equivalent
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a chiral glycine enolate equivalent (e.g., a Williams or Schöllkopf auxiliary) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.05 equivalents), dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: To the cold enolate solution, add a solution of this compound (1.1 equivalents) in dry THF dropwise. It is crucial to maintain the temperature at -78 °C during the addition to control the reactivity and maximize stereoselectivity. Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Deprotection: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate). The purified, alkylated auxiliary is then subjected to deprotection conditions (e.g., acid hydrolysis) to cleave the chiral auxiliary and afford the desired 3-iodo-L-phenylalanine derivative.
Safety and Handling
This compound is a corrosive and lachrymatory substance.[2] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the medicinal chemist. Its unique electronic and steric properties, coupled with its predictable reactivity, make it an invaluable tool for the synthesis of novel therapeutic agents. A thorough understanding of its theoretical underpinnings, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The provided protocols offer a solid foundation for researchers to explore the vast synthetic potential of this important building block.
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A Comprehensive Technical Guide to 3-Iodobenzyl Bromide for Advanced Research Applications
This guide provides an in-depth overview of 3-Iodobenzyl bromide, a versatile reagent for researchers, medicinal chemists, and drug development professionals. It covers its commercial availability, key chemical properties, safety and handling protocols, and detailed applications in organic synthesis, including its role in the preparation of advanced pharmaceutical intermediates.
Core Properties and Commercial Availability
This compound, with the chemical formula C₇H₆BrI, is a halogenated hydrocarbon that serves as a valuable building block in organic synthesis.[1][2] Its structure features a benzyl bromide moiety substituted with an iodine atom at the meta position. This unique combination of two different halogens on the aromatic ring system imparts distinct reactivity profiles, making it a strategic choice for multi-step synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 49617-83-6 | [2][3] |
| Molecular Weight | 296.93 g/mol | [1][2] |
| Appearance | White to pale orange or brown crystalline powder | [4] |
| Melting Point | 46-51 °C | [3] |
| Boiling Point | 106 °C at 1 mmHg | |
| Solubility | Soluble in toluene | |
| InChI Key | BACZSVQZBSCWIG-UHFFFAOYSA-N | [3] |
Commercial Suppliers
This compound is readily available from several major chemical suppliers, ensuring a stable supply for research and development purposes. The typical purity offered is around 95%, which is suitable for most synthetic applications.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity |
| Sigma-Aldrich | 427691 | 95% |
| Fisher Scientific | AC4276910050 | 95% |
| TCI Chemicals | I0603 | >97.0% (GC) |
| SynQuest Labs | 1700-S-X1 | Not specified |
| Pharmaffiliates | Not applicable | Reference Standard |
Safety, Handling, and Storage
Due to its chemical nature, this compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.
Hazard Identification and Precautionary Measures
This compound is corrosive and causes severe skin burns and eye damage.[1][4] It is also a lachrymator, meaning it can cause tearing.[1] Inhalation may lead to respiratory irritation.[5]
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | GHS07 | Danger | H335: May cause respiratory irritation |
When handling this reagent, it is imperative to use appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, an apron or full-body suit.
-
Respiratory Protection: Work in a well-ventilated fume hood. For higher concentrations, a respirator with an appropriate cartridge is recommended.[1]
First Aid Measures
In case of exposure, immediate action is critical:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Storage Recommendations
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents.[5] For long-term storage, refrigeration (2-8°C) is recommended to maintain its stability.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the radical bromination of 3-iodotoluene.[6] This reaction is typically initiated by light or a radical initiator.
Caption: Synthetic workflow for this compound.
A general procedure involves dissolving 3-iodotoluene in a suitable solvent like carbon tetrachloride, followed by the addition of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is then heated to reflux until the reaction is complete, which can be monitored by techniques like TLC or GC. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Applications in Organic Synthesis and Drug Development
This compound is a valuable reagent in the synthesis of a variety of organic molecules, particularly in the development of novel therapeutic agents.
Derivatization Reagent for Thiouracils
In analytical chemistry, this compound is employed as a derivatizing agent for the detection of thiouracils in biological samples.[6] Thiouracils are a class of thyreostatic drugs, and their detection is crucial for food safety. The derivatization reaction with this compound improves their chromatographic properties and detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS).
Synthesis of meta-Substituted Phenylalanine Derivatives
A significant application of this compound is in the synthesis of non-natural amino acids, such as meta-substituted phenylalanine derivatives.[3] These modified amino acids are of great interest in peptide and protein engineering, as they can introduce unique functionalities and properties. The synthesis typically involves the alkylation of a glycine enolate equivalent with this compound.
Synthesis of N⁶-Substituted Aristeromycin and Adenosine Derivatives
This compound is also utilized in the synthesis of potent and selective adenosine receptor agonists, such as (N)-methanocarba-N⁶-(3-iodobenzyl)adenosine and other N⁶-substituted aristeromycin derivatives.[3] These compounds are important tools for studying the physiological roles of adenosine receptors and have potential therapeutic applications in various diseases. The synthesis involves the N-alkylation of the corresponding amine precursor with this compound.
Caption: Key synthetic applications of this compound.
Conclusion
This compound is a commercially available and versatile reagent with significant applications in organic synthesis and drug discovery. Its unique reactivity allows for the introduction of the 3-iodobenzyl moiety into a wide range of molecules, facilitating the development of novel compounds with potential therapeutic and analytical value. Proper handling and storage are essential to ensure the safety of researchers and the integrity of the reagent. This guide provides a foundational understanding for scientists and professionals to effectively and safely utilize this compound in their research endeavors.
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A Comprehensive Technical Guide to Solvent Selection for 3-Iodobenzyl Bromide
This guide provides an in-depth exploration of suitable solvents for dissolving 3-Iodobenzyl bromide, a critical consideration for researchers and professionals in drug development and organic synthesis. The selection of an appropriate solvent is paramount not only for achieving desirable reaction kinetics and yields but also for ensuring the stability of this reactive reagent. This document moves beyond a simple list of solvents to explain the underlying chemical principles that govern the dissolution of this compound, offering a framework for rational solvent choice.
Understanding this compound: A Chemist's Perspective
This compound (C₇H₆BrI) is a solid organic compound with a melting point in the range of 46-51 °C.[1] Its structure, featuring a benzene ring substituted with both an iodine atom and a bromomethyl group, dictates its solubility and reactivity. The presence of the polarizable iodine and bromine atoms, along with the benzyl group, results in a molecule with a significant dipole moment, suggesting that it will be more soluble in polar solvents than in nonpolar ones.
However, the benzylic bromide functionality makes the molecule highly reactive, particularly towards nucleophiles. This reactivity profile necessitates careful consideration of the solvent's own chemical properties to prevent unwanted side reactions.
Safety is paramount when handling this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Furthermore, it is a lachrymator, meaning it can cause irritation and tearing of the eyes. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The Science of Solubility: A Primer
The principle of "like dissolves like" is a fundamental concept in chemistry that guides solvent selection. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: These solvents have molecules with significant dipole moments. They can be further categorized into:
-
Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors. Examples include water, alcohols (e.g., methanol, ethanol), and carboxylic acids.
-
Polar Aprotic Solvents: These solvents have dipole moments but lack a hydrogen atom that can be donated for hydrogen bonding. Common examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
-
Nonpolar Solvents: These solvents have molecules with small or no dipole moments and are characterized by weak van der Waals forces. Examples include hexane, toluene, and carbon tetrachloride.
Given the polar nature of this compound, it is expected to have better solubility in polar solvents. However, the choice between protic and aprotic polar solvents is critical due to the reactivity of the benzylic bromide.
Solvent Selection for this compound: A Data-Driven Approach
While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility based on its chemical structure and the known behavior of similar compounds, such as benzyl bromide. Benzyl bromide is known to be soluble in many organic solvents, including alcohols, benzene, and ether.[3][4]
Recommended Solvents for Dissolution and Reaction
Based on the principles of solubility and the reactivity of benzyl bromides, the following solvents are recommended for consideration:
-
Aprotic Polar Solvents: These are generally the solvents of choice for reactions involving nucleophilic substitution with this compound. They can dissolve the polar reactant without significantly solvating and deactivating the nucleophile.
-
Acetonitrile (ACN): A versatile solvent with a moderate dielectric constant, suitable for a wide range of organic reactions.
-
Dichloromethane (DCM): A common solvent for organic synthesis, known for its ability to dissolve a wide range of organic compounds.[5]
-
1,2-Dichloroethane (DCE): Similar to DCM, it is a good solvent for many organic reactions.[5]
-
Tetrahydrofuran (THF): A polar aprotic ether that is a good solvent for many organic compounds.
-
Dimethylformamide (DMF): A highly polar aprotic solvent with a high boiling point, often used to accelerate slow reactions.
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can enhance the rate of nucleophilic substitution reactions.
-
-
Nonpolar Aromatic Solvents:
-
Toluene: While less polar, the aromatic nature of toluene can facilitate the dissolution of this compound. It is often used in reactions where a less polar environment is desired.[6]
-
Solvents to Use with Caution or Avoid
-
Protic Solvents (e.g., water, alcohols): These solvents should generally be avoided when working with this compound, especially in the presence of nucleophiles. The acidic proton in protic solvents can react with nucleophiles, and the solvent itself can act as a nucleophile, leading to undesired solvolysis products.
-
Highly Nucleophilic Solvents: Solvents that are also strong nucleophiles, such as primary or secondary amines, will readily react with this compound and should be avoided unless they are intended to be a reactant.
The following diagram illustrates the decision-making process for selecting a suitable solvent for a reaction involving this compound.
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Methodological & Application
Application Note & Protocol: Strategic N-Alkylation of Amines Utilizing 3-Iodobenzyl Bromide
Introduction
The N-alkylation of amines is a cornerstone of modern organic synthesis, pivotal in the development of novel pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to a nitrogen atom can profoundly influence a molecule's biological activity, solubility, and metabolic stability. This guide provides a comprehensive technical overview and a detailed protocol for the N-alkylation of amines using 3-iodobenzyl bromide, a versatile and reactive alkylating agent. The presence of the iodine atom on the benzyl ring offers a strategic advantage, serving as a handle for subsequent cross-coupling reactions, thereby expanding the synthetic utility of the resulting N-benzylated amine.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimization strategies, and a robust, validated experimental protocol.
Theoretical Framework and Mechanistic Insights
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. The bromide ion is displaced as the leaving group, forming a new carbon-nitrogen bond.
A critical challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1][2] The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1] Similarly, a secondary amine can be further alkylated to a tertiary amine. Careful control of reaction conditions is therefore paramount to achieve selective mono-alkylation.
Safety and Handling Precautions
This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage. [3][4][5] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] An emergency eye wash station and safety shower should be readily accessible.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol details the mono-N-alkylation of a representative primary amine, benzylamine, with this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash column chromatography setup
3.3. Reaction Setup and Procedure
Caption: Experimental workflow for the N-alkylation of an amine with this compound.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (to a concentration of ~0.1 M with respect to the amine).
-
Flush the flask with an inert gas (nitrogen or argon) and stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-(3-iodobenzyl)amine.
Optimization of Reaction Conditions
Several parameters can be adjusted to optimize the yield and selectivity of the N-alkylation reaction.
| Parameter | Variation | Rationale and Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | A stronger, non-nucleophilic base like cesium carbonate can accelerate the reaction by more effectively deprotonating the amine.[6] Triethylamine (Et₃N) can also be used, but its liquid form can complicate work-up. |
| Solvent | Acetonitrile, DMF, THF | Acetonitrile is a good general-purpose polar aprotic solvent. Dimethylformamide (DMF) can enhance the solubility of reagents and may accelerate the reaction, but it has a higher boiling point, making it more difficult to remove. Tetrahydrofuran (THF) is another suitable aprotic solvent.[6] |
| Temperature | Room Temperature to Reflux | Heating generally accelerates the rate of an SN2 reaction. However, for highly reactive amines or to minimize side reactions, conducting the reaction at room temperature may be preferable, albeit with a longer reaction time.[7] |
| Stoichiometry | Excess Amine vs. Excess Alkylating Agent | Using a slight excess of the amine can help to minimize di-alkylation of the product. Conversely, for the synthesis of tertiary amines from secondary amines, a slight excess of the alkylating agent may be beneficial.[1] |
Reaction Mechanism Visualization
Caption: The SN2 mechanism for the N-alkylation of a primary amine with this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently reactive amine; Inactive base; Low reaction temperature. | Use a stronger base (e.g., Cs₂CO₃); Increase the reaction temperature; Ensure the base is anhydrous and finely powdered. |
| Formation of di-alkylation product | Product amine is more reactive than starting amine; Stoichiometry favors di-alkylation. | Use an excess of the starting amine (2-3 equivalents); Add the alkylating agent slowly to the reaction mixture.[8] |
| Complex mixture of products | Side reactions due to high temperature; Impure starting materials. | Lower the reaction temperature and extend the reaction time; Purify starting materials before use. |
| Difficult purification | Similar polarity of starting material and product; Presence of quaternary ammonium salt. | Optimize the eluent system for column chromatography; A water wash can help remove highly polar quaternary salts. |
Conclusion
The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of N-substituted benzylamines. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can achieve high yields and selectivity. The protocol provided herein serves as a reliable starting point for the synthesis of a wide range of N-(3-iodobenzyl)amines, which are valuable intermediates in medicinal chemistry and materials science.
References
-
Ghosh, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Royal Society of Chemistry. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing. [Link]
-
Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
Wikipedia. Amine alkylation. [Link]
-
ResearchGate. Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. [Link]
-
DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
- Google Patents.
-
Indian Journal of Chemistry. A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. [Link]
-
ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
National Institutes of Health. N-Dealkylation of Amines. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
National Institutes of Health. Synthesis of N-substituted aryl amidines by strong base activation of amines. [Link]
-
The Royal Society of Chemistry. Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. [Link]
-
Chemical Papers. A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 3-Iodobenzyl Bromide
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific insights for the successful Sonogashira coupling of terminal alkynes with 3-iodobenzyl bromide. This reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons, a critical transformation in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies. We will explore the reaction mechanism with a focus on chemoselectivity, provide a step-by-step experimental protocol, address common troubleshooting scenarios, and discuss the scope and limitations of this powerful coupling reaction.
Introduction: The Significance of the Sonogashira Coupling
The Sonogashira reaction, first reported in 1975, has become an indispensable tool for the construction of arylalkynes and conjugated enynes.[3] Its versatility and tolerance of a wide range of functional groups have cemented its importance in medicinal chemistry and materials science.[4][5] The ability to couple a terminal alkyne with an aryl halide under relatively mild conditions has streamlined the synthesis of complex molecular architectures.[6]
The substrate of focus, this compound, presents a unique challenge and opportunity. It possesses two distinct electrophilic sites: a highly reactive aryl iodide (a C(sp²)-I bond) and a benzyl bromide (a C(sp³)-Br bond). The inherent reactivity difference between these two sites allows for a chemoselective Sonogashira coupling, primarily at the aryl iodide position.[7][8] Understanding and controlling this selectivity is paramount to achieving high yields of the desired product and is a central theme of this guide. This application note will focus on a copper-free Sonogashira protocol to mitigate the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, a common issue in traditional copper-co-catalyzed systems.[3]
Reaction Mechanism and Chemoselectivity
The Sonogashira coupling proceeds via a dual catalytic cycle involving a palladium catalyst. In the case of this compound, the key to a successful reaction lies in the preferential oxidative addition of the palladium catalyst to the C-I bond over the C-Br bond.
The Palladium Catalytic Cycle
The generally accepted mechanism for the copper-free Sonogashira reaction involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ, undergoes oxidative addition to the aryl iodide bond of this compound. This is generally the rate-determining step. The C(sp²)-I bond is significantly weaker and more susceptible to oxidative addition than the C(sp³)-Br bond, forming a Pd(II)-aryl intermediate.[8]
-
Deprotonation: Concurrently, a base deprotonates the terminal alkyne, making it nucleophilic.
-
Transmetalation: The deprotonated alkyne (acetylide) coordinates to the palladium center, displacing a ligand.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Chemoselectivity: Aryl Iodide vs. Benzyl Bromide
The success of this reaction hinges on the selective activation of the C-I bond. The bond dissociation energy of a C(sp²)-I bond is significantly lower than that of a C(sp³)-Br bond, making the former more susceptible to oxidative addition by the palladium catalyst under mild conditions.[8] By carefully controlling reaction parameters such as temperature and catalyst choice, the reaction can be directed to occur exclusively at the aryl iodide position.
Experimental Protocol
This protocol outlines a general procedure for the copper-free Sonogashira coupling of a terminal alkyne with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere, away from light. |
| Terminal Alkyne | ≥98% | Commercially Available | Ensure dryness and purity. |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Handle under inert atmosphere. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Use freshly distilled or from a sealed bottle. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a sealed bottle. |
| Diethyl ether | Anhydrous | Commercially Available | For workup. |
| Saturated NH₄Cl | Reagent Grade | - | For workup. |
| Brine | Reagent Grade | - | For workup. |
| Anhydrous MgSO₄ | Reagent Grade | - | For drying. |
| Celite® | - | Commercially Available | For filtration. |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) manifold
-
Syringes and needles for liquid transfers
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to this compound) and anhydrous triethylamine (3.0 equiv.).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst. Ensure proper handling under inert conditions. |
| Insufficiently degassed system. | Repeat the freeze-pump-thaw cycles to rigorously remove oxygen. | |
| Impure reagents. | Use freshly distilled solvents and bases. Purify starting materials if necessary. | |
| Formation of Homocoupling Product (Glaser Coupling) | Presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions. |
| Use of a copper co-catalyst (if applicable). | Switch to a copper-free protocol as described. | |
| Formation of Side Products (e.g., from benzyl bromide coupling) | Reaction temperature is too high. | Maintain the reaction at room temperature. If heating is necessary, do so cautiously and monitor for side product formation. |
| Prolonged reaction time. | Stop the reaction once the starting material is consumed (as per TLC analysis). | |
| Black Precipitate (Palladium Black) | Catalyst decomposition. | This can be caused by impurities or high temperatures. Ensure high-purity reagents and maintain the recommended temperature.[7] |
Scope and Limitations
The described protocol is generally applicable to a wide range of terminal alkynes, including those with aryl, alkyl, and silyl substituents.[9] The reaction is also tolerant to a variety of functional groups on both the alkyne and the aryl halide.
However, limitations exist. Sterically hindered terminal alkynes may react slower and require slightly elevated temperatures. Substrates with functional groups that can coordinate to the palladium catalyst may inhibit the reaction. While the chemoselectivity for the aryl iodide is high, highly activated benzyl bromides or forcing reaction conditions could potentially lead to side reactions at the benzylic position.
Conclusion
The Sonogashira coupling of terminal alkynes with this compound is a robust and highly selective transformation when performed under optimized, copper-free conditions. By understanding the underlying mechanistic principles and adhering to the detailed protocol provided, researchers can reliably synthesize the desired 3-alkynylbenzyl bromide derivatives in high yields. This guide serves as a valuable resource for scientists engaged in the synthesis of complex organic molecules for a multitude of applications.
References
-
Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(31), 10599-10605. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Semanticscholar.org. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
PubMed Central (PMC). (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
The Organic Reaction. (2008). Copper-free Sonogashira coupling. [Link]
-
ACS Publications. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ACS Publications. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
RSC Publishing. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]
-
ACS Publications. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
-
SlideServe. (n.d.). The Sonogashira Coupling. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
NIH. (n.d.). UC Pd. A New Form of Pd/C for Sonogashira Couplings. [Link]
-
NIH. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
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Application Note: Selective Heck-Mizoroki Coupling of 3-Iodobenzyl Bromide – Protocols and Mechanistic Insights
Abstract
The Heck-Mizoroki reaction stands as a pillar of modern organic synthesis for its efficacy in forming carbon-carbon bonds.[1][2] This application note addresses the specific synthetic challenge of chemoselective olefination of 3-iodobenzyl bromide, a substrate featuring two distinct and reactive carbon-halogen bonds. We provide a comprehensive guide, including mechanistic rationale, optimized reaction parameters, and detailed, step-by-step protocols for achieving highly selective Heck coupling at the aryl-iodide position while preserving the benzylic-bromide moiety. The protocols are designed to be robust and reproducible, yielding valuable synthetic intermediates for applications in medicinal chemistry and materials science.
Introduction: The Challenge of Chemoselectivity
The palladium-catalyzed Heck-Mizoroki reaction, which couples unsaturated halides with alkenes, is a transformative tool for constructing substituted olefins.[3][4][5] These structural motifs are prevalent in a vast array of biologically active molecules and advanced organic materials.[6][7] While the reaction's scope is broad, substrates possessing multiple potential reaction sites present a significant challenge, demanding precise control over reaction conditions to achieve the desired chemoselectivity.
This compound is an exemplary case. It contains two electrophilic centers amenable to palladium-catalyzed cross-coupling: a highly reactive C(sp²)–I bond on the aromatic ring and an activated C(sp³)–Br bond at the benzylic position. The successful application of this substrate in multi-step synthesis hinges on the ability to selectively functionalize one site while leaving the other intact for subsequent transformations. This guide elucidates the principles and provides a practical framework for exploiting the inherent reactivity differences between these two bonds to achieve a selective Heck coupling at the aryl-iodide position.
Mechanistic Rationale for Selective Coupling
The selectivity of the Heck reaction for this compound is governed by the initial, rate-determining step of the catalytic cycle: oxidative addition.[8][9] In this step, the active Pd(0) catalyst inserts itself into the carbon-halogen bond. The rate of this insertion is highly dependent on the nature of both the carbon center and the halogen.
The generally accepted reactivity trend for halides in oxidative addition is: I > Br > Cl .[1] Furthermore, oxidative addition to a C(sp²)-X bond (like an aryl halide) is typically much faster and more facile than to a C(sp³)-X bond (like a benzyl halide) under standard Heck conditions.[10]
Therefore, the C(sp²)–I bond in this compound is overwhelmingly the most reactive site for oxidative addition by a Pd(0) catalyst. By carefully controlling the reaction parameters, particularly catalyst system and temperature, it is possible to facilitate the reaction at this site so efficiently that the competing reaction at the less reactive C(sp³)–Br bond is negligible.
Optimization of Critical Reaction Parameters
The success of the selective coupling relies on the careful selection of each reaction component. The following table summarizes the key parameters and provides the rationale for the choices made in the subsequent protocols.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Air-stable, cost-effective, and reliably reduced in situ to the active Pd(0) species by phosphine ligands or amine bases.[3][11][12] Using a Pd(0) source like Pd(PPh₃)₄ is also effective but requires more careful handling.[3][5] |
| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Monodentate phosphines are excellent for this transformation. They stabilize the Pd(0) catalyst, preventing decomposition to palladium black, and facilitate the catalytic cycle.[12] P(o-tol)₃, being slightly bulkier, can sometimes improve yields and reaction rates. A Pd:Ligand ratio of 1:2 to 1:4 is typical. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | An organic amine base is crucial. It serves to neutralize the HI generated during the reaction, which regenerates the Pd(0) catalyst for the next cycle.[8][9] It can also assist in the initial reduction of the Pd(II) precatalyst.[13] Inorganic bases like K₂CO₃ can also be used but may lead to lower yields due to solubility issues.[14] |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | A polar aprotic solvent is essential to dissolve all reactants and catalytic species, ensuring a homogeneous reaction mixture.[15][16] DMF is a standard choice, though NMP can be beneficial for higher-boiling point reactions. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[17] |
| Alkene Partner | Styrene, n-Butyl Acrylate | The reaction is robust and works well with both electron-neutral (styrene) and electron-deficient (acrylates) alkenes. Electron-withdrawing groups on the alkene often accelerate the reaction.[3] A slight excess (1.2-1.5 equivalents) is used to ensure complete consumption of the limiting reagent. |
| Temperature | 80–110 °C | This temperature range provides sufficient thermal energy to drive the catalytic cycle forward at a reasonable rate without promoting side reactions, such as premature reaction at the C-Br bond or thermal decomposition of the catalyst. Reaction progress should be monitored to avoid prolonged heating. |
| Additives | Tetrabutylammonium Bromide (TBAB) (Optional) | In some cases, particularly with less active substrates or when aiming for lower catalyst loading, a phase-transfer catalyst like TBAB can stabilize the active palladium species and prevent aggregation, improving catalyst lifetime and overall yield.[18][19][20] |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous and reactions conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of (E)-3-(2-phenylvinyl)benzyl bromide
This protocol details the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv., e.g., 1.48 g, 5.0 mmol)
-
Styrene (1.2 equiv., e.g., 0.625 g, 6.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., e.g., 22.5 mg, 0.1 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv., e.g., 60.8 mg, 0.2 mmol)
-
Triethylamine (Et₃N, 2.0 equiv., e.g., 1.01 g, 10.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per mmol of halide)
Procedure:
-
Setup: Add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine to a dry, oven-baked Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (25 mL) via syringe, followed by triethylamine (1.4 mL, 10.0 mmol) and styrene (0.69 mL, 6.0 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The solution may turn dark brown or black, which is normal.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) mobile phase. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product as a pale yellow solid.
Protocol 2: Synthesis of (E)-butyl 3-(3-(bromomethyl)phenyl)acrylate
This protocol demonstrates the reaction's utility with an acrylate partner.
Materials:
-
This compound (1.0 equiv., e.g., 1.48 g, 5.0 mmol)
-
n-Butyl acrylate (1.5 equiv., e.g., 0.96 g, 7.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., e.g., 22.5 mg, 0.1 mmol)
-
Triphenylphosphine (PPh₃, 0.08 equiv., e.g., 105 mg, 0.4 mmol)
-
Triethylamine (Et₃N, 2.0 equiv., e.g., 1.01 g, 10.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per mmol of halide)
Procedure:
-
Setup and Inerting: Follow steps 1-2 from Protocol 1, using triphenylphosphine as the ligand.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (25 mL) via syringe, followed by triethylamine (1.4 mL, 10.0 mmol) and n-butyl acrylate (1.07 mL, 7.5 mmol).
-
Reaction: Heat the mixture in a preheated oil bath at 80 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 5-9 from Protocol 1. The reaction with acrylates is often faster, typically complete in 2-6 hours. Purification is achieved via flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd precatalyst or oxidized phosphine).2. Insufficient temperature.3. Presence of oxygen or water in the reaction. | 1. Use fresh Pd(OAc)₂ and PPh₃. Ensure reagents are properly stored.2. Increase temperature in 10 °C increments, not exceeding 120 °C.3. Ensure solvents are anhydrous and the system is thoroughly purged with inert gas.[17] |
| Formation of Palladium Black | 1. Insufficient ligand to stabilize Pd(0).2. High reaction temperature causing ligand dissociation and catalyst aggregation. | 1. Increase the ligand to palladium ratio (e.g., from 2:1 to 4:1).2. Lower the reaction temperature.3. Consider adding a phase-transfer agent like TBAB to stabilize Pd nanoparticles.[12][19] |
| Significant Side Product (Dehalogenation) | The base or solvent is acting as a hydride source, leading to reduction of the aryl iodide. | 1. Ensure the base (Et₃N) is pure and dry.2. Switch to a different base, such as potassium carbonate (K₂CO₃), though this may require higher temperatures or longer reaction times. |
| Loss of Chemoselectivity (Reaction at C-Br) | Reaction temperature is too high or reaction time is excessively long, allowing the slower oxidative addition at the C-Br bond to occur. | 1. Lower the reaction temperature.2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
Conclusion
The protocols detailed in this application note provide a validated and reliable method for achieving the chemoselective Heck-Mizoroki coupling of this compound. By leveraging the intrinsic differences in reactivity between the aryl-iodide and benzyl-bromide bonds, this methodology allows for the clean synthesis of substituted stilbene and cinnamate derivatives. The preserved benzylic bromide functionality in the product serves as a valuable synthetic handle for further downstream modifications, making this protocol a powerful tool for researchers in drug discovery and materials science.
References
- Heck reaction - Wikipedia.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Trans-ferulic acid valorisation into stilbene derivatives via tandem decarboxylation/Heck coupling using Pd/Al-SBA-15 m
- SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH - Organic Syntheses Procedure.
- Heck Reaction - Chemistry LibreTexts.
- Heck Reaction - Organic Chemistry Portal.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Public
- Heck Reaction Mechanism - BYJU'S.
- Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins - ORBi.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction.
- 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group.
- Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G.
- Full article: Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction - Taylor & Francis Online.
- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- What is the role of PPh3 in Heck coupling?
- (PDF) Palladium(II)
- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Heck Coupling | NROChemistry.
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a - ResearchG
- Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC - NIH.
- Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin | Journal of the American Chemical Society.
- CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
- Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides | Request PDF - ResearchG
- Test experiments for optimization of the Heck coupling reactions of iodobenzene and t-butylacrylate a … - ResearchG
- Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides.
- Optimization of conditions for the Heck reaction - ResearchG
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH.
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals.
- Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE)
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC.
- Intro to Organometallics: The Heck Reaction - Odinity.
- Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol - Benchchem.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv.
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Application Notes & Protocols: Strategic Synthesis of Phenylalanine Derivatives Utilizing 3-Iodobenzyl Bromide as a Versatile Scaffold
Abstract
This comprehensive guide details the synthesis of novel phenylalanine derivatives, leveraging the strategic incorporation of a 3-iodobenzyl moiety. We present a robust, two-stage methodology commencing with the N-alkylation of a protected phenylalanine core using 3-iodobenzyl bromide, followed by the versatile functionalization of the iodide through palladium-catalyzed cross-coupling reactions. This approach provides a powerful platform for generating a diverse library of phenylalanine analogs with significant potential in drug discovery, chemical biology, and materials science. Detailed, field-proven protocols for N-alkylation, subsequent deprotection, and representative Suzuki, Sonogashira, and Heck cross-coupling reactions are provided, accompanied by expert insights into reaction mechanisms and optimization strategies.
Introduction: The Significance of Phenylalanine Derivatives
Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block in peptides and proteins. Its derivatives, particularly those with modifications on the amino group or the phenyl ring, are of paramount interest to researchers in medicinal chemistry and drug development.[1] The introduction of diverse functionalities can modulate the parent molecule's pharmacological properties, including binding affinity, selectivity, and metabolic stability.[2]
The use of this compound as an alkylating agent offers a unique strategic advantage. The iodo-substituent, being a versatile functional handle, opens the door to a plethora of subsequent modifications through well-established palladium-catalyzed cross-coupling reactions.[3][4] This allows for the late-stage diversification of a common intermediate, a highly efficient strategy in the generation of chemical libraries for high-throughput screening.
This application note provides a detailed roadmap for the synthesis of these valuable compounds, from the initial N-alkylation to the final, diversified phenylalanine derivatives.
Strategic Overview: A Two-Stage Synthetic Approach
Our synthetic strategy is logically divided into two key stages, as illustrated in the workflow diagram below. This modular approach allows for the efficient synthesis and purification of a key intermediate, which can then be subjected to a variety of diversification reactions.
Figure 1: Overall synthetic workflow.
Stage 1: Synthesis of the N-(3-Iodobenzyl)-L-phenylalanine Core
The initial stage focuses on the synthesis of the key intermediate, N-(3-Iodobenzyl)-L-phenylalanine. This is achieved through a two-step process: N-alkylation of a protected phenylalanine, followed by deprotection.
N-Alkylation of L-Phenylalanine Methyl Ester
The selection of a suitable protecting group for the carboxylic acid functionality of phenylalanine is crucial to prevent unwanted side reactions. A methyl ester is a common and effective choice, as it is relatively stable under the basic conditions of N-alkylation and can be readily cleaved in a subsequent step.[2]
The N-alkylation proceeds via a standard SN2 mechanism, where the nitrogen atom of the amino acid ester acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion. The choice of base is critical to deprotonate the amine, thereby increasing its nucleophilicity, without promoting significant racemization or ester hydrolysis.[5] A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred.
Protocol 1: Synthesis of N-(3-Iodobenzyl)-L-phenylalanine Methyl Ester
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
This compound
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) at room temperature with stirring.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at 70°C for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(3-Iodobenzyl)-L-phenylalanine methyl ester.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of both the phenyl and 3-iodobenzyl groups, the benzylic protons, and the protons of the phenylalanine backbone and methyl ester.[7]
Deprotection of the Methyl Ester
The final step in the synthesis of the core intermediate is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved by saponification using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.[2] Care must be taken to avoid harsh conditions that could lead to racemization.
Protocol 2: Synthesis of N-(3-Iodobenzyl)-L-phenylalanine
Materials:
-
N-(3-Iodobenzyl)-L-phenylalanine methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-(3-Iodobenzyl)-L-phenylalanine methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(3-Iodobenzyl)-L-phenylalanine.
Expected Yield: 90-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The disappearance of the methyl ester singlet in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton peak are indicative of a successful reaction.
Stage 2: Diversification via Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent on the N-(3-Iodobenzyl)-L-phenylalanine core is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. We present here representative protocols for three of the most powerful and widely used cross-coupling reactions: the Suzuki, Sonogashira, and Heck reactions.
Figure 2: Overview of cross-coupling diversification.
Suzuki Coupling: Synthesis of Aryl-Substituted Phenylalanine Derivatives
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] In this context, it allows for the introduction of various aryl and heteroaryl moieties at the 3-position of the benzyl group.
Protocol 3: Suzuki Coupling of N-(3-Iodobenzyl)-L-phenylalanine
Materials:
-
N-(3-Iodobenzyl)-L-phenylalanine
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add N-(3-Iodobenzyl)-L-phenylalanine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Add the solvent mixture and degas the reaction mixture with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Representative Data:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(3-Phenylbenzyl)-L-phenylalanine | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-(3-(4-Methoxyphenyl)benzyl)-L-phenylalanine | 82 |
| 3 | 3-Pyridylboronic acid | N-(3-(3-Pyridyl)benzyl)-L-phenylalanine | 75 |
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Phenylalanine Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted phenylalanine derivatives.[3] These compounds can serve as valuable building blocks for further transformations or as probes in chemical biology.
Protocol 4: Sonogashira Coupling of N-(3-Iodobenzyl)-L-phenylalanine
Materials:
-
N-(3-Iodobenzyl)-L-phenylalanine
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., THF or DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add N-(3-Iodobenzyl)-L-phenylalanine (1.0 eq), the palladium catalyst (2 mol%), and CuI (4 mol%).
-
Add the solvent and the base, followed by the terminal alkyne (1.2 eq).
-
Degas the reaction mixture and stir at room temperature to 50°C for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | N-(3-(Phenylethynyl)benzyl)-L-phenylalanine | 88 |
| 2 | Trimethylsilylacetylene | N-(3-((Trimethylsilyl)ethynyl)benzyl)-L-phenylalanine | 90 |
| 3 | Propargyl alcohol | N-(3-(3-Hydroxyprop-1-yn-1-yl)benzyl)-L-phenylalanine | 78 |
Heck Reaction: Synthesis of Alkenyl-Substituted Phenylalanine Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, leading to the formation of a new carbon-carbon bond and providing access to alkenyl-substituted phenylalanine derivatives.[9]
Protocol 5: Heck Reaction of N-(3-Iodobenzyl)-L-phenylalanine
Materials:
-
N-(3-Iodobenzyl)-L-phenylalanine
-
Alkene (e.g., methyl acrylate, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., triethylamine, Et₃N, 2.0 eq)
-
Solvent (e.g., DMF or acetonitrile)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add N-(3-Iodobenzyl)-L-phenylalanine (1.0 eq), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 eq).
-
Add the solvent and the alkene (1.5 eq).
-
Degas the reaction mixture and heat to 80-120°C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data:
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-3-(3-((L-phenylalaninamido)methyl)phenyl)acrylate | 75 |
| 2 | Styrene | N-(3-((E)-Styryl)benzyl)-L-phenylalanine | 70 |
| 3 | N-Vinylpyrrolidone | N-(3-((E)-2-(2-Oxopyrrolidin-1-yl)vinyl)benzyl)-L-phenylalanine | 65 |
Conclusion
The synthetic strategies outlined in this application note provide a robust and versatile platform for the generation of a wide array of novel phenylalanine derivatives. The use of this compound as a key building block, coupled with the power of palladium-catalyzed cross-coupling reactions, offers an efficient and modular approach to library synthesis. The detailed protocols and expert insights provided herein are intended to empower researchers in their efforts to explore new chemical space and develop innovative molecules for a range of applications.
References
-
Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Advances, 12(54), 35215-35222. [Link]
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-
Potrzebowski, M. J., Tekely, P., Błaszczyk, J., & Wieczorek, M. W. (2000). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. Journal of peptide research, 56(4), 185–194. [Link]
- (Reference details to be added)
- (Reference details to be added)
-
García-Álvarez, R., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry–A European Journal, 26(42), 9342-9348. [Link]
- (Reference details to be added)
- (Reference details to be added)
-
Hadden, M. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate chemistry, 4(6), 574-580. [Link]
- (Reference details to be added)
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-
Deiters, A., & Schultz, P. G. (2010). In vivo incorporation of unnatural amino acids. Bioorganic & medicinal chemistry letters, 20(10), 2969-2973. [Link]
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Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 279-282. [Link]
- (Reference details to be added)
-
Metzler-Nolte, N. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Bioconjugate chemistry, 17(1), 204–213. [Link]
-
Willemse, T., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts, 7(2), 55. [Link]
- (Reference details to be added)
- (Reference details to be added)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
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- 4. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
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Application Note: Strategic Synthesis of N6-(3-Iodobenzyl)adenosine Derivatives as High-Affinity Adenosine Receptor Agonists
Abstract
Adenosine receptors (ARs), a family of four G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent significant targets for drug discovery. This application note provides a comprehensive guide for the synthesis of N6-(3-iodobenzyl)adenosine derivatives, a class of compounds known for their potent and often selective agonism at adenosine receptor subtypes. The strategic use of 3-iodobenzyl bromide in the N6-alkylation of adenosine is detailed, highlighting the rationale behind this synthetic approach. This document offers researchers in medicinal chemistry, pharmacology, and drug development a robust, step-by-step protocol, alongside methodologies for compound characterization and biological assessment.
Introduction: Adenosine Receptors as Therapeutic Targets
Adenosine is a ubiquitous endogenous purine nucleoside that fine-tunes a vast array of bodily functions through its interaction with four receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are implicated in a wide spectrum of diseases, including cardiovascular disorders, neurodegenerative diseases, inflammation, and cancer, making them highly attractive therapeutic targets.[3][4][5]
The development of agonists with high affinity and selectivity for specific adenosine receptor subtypes is a cornerstone of modern therapeutic strategy.[6][7] Modifications at the N6-position of the adenosine molecule have been particularly successful in achieving these desired pharmacological profiles. The introduction of a 3-iodobenzyl group at this position has been shown to confer high affinity, particularly for the A3 subtype.[8][9][10] This application note provides a detailed protocol for the synthesis of N6-(3-iodobenzyl)adenosine derivatives, a valuable scaffold for the development of novel therapeutics.
Synthetic Rationale and Strategy
The cornerstone of the synthetic approach is the nucleophilic substitution reaction between the N6-amino group of adenosine and this compound. The choice of this compound is strategic for several reasons:
-
Reactivity: The benzylic bromide is an excellent leaving group, facilitating an efficient SN2 reaction with the nucleophilic N6-amino group of adenosine.
-
Structure-Activity Relationships (SAR): The 3-iodobenzyl moiety has been empirically shown to be a key pharmacophore for high-affinity binding to certain adenosine receptor subtypes.[8]
-
Chemical Handle for Diversification: The iodine atom provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of analogs for extensive SAR studies.[11]
Figure 1: Synthetic workflow for the preparation of N6-(3-Iodobenzyl)adenosine derivatives.
Detailed Synthesis Protocol
This protocol outlines a general and reproducible method for the synthesis of N6-(3-iodobenzyl)adenosine.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Adenosine | ≥99% | Major Chemical Supplier |
| This compound | ≥97% | Major Chemical Supplier |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Major Chemical Supplier |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Ethyl acetate (EtOAc) | ACS Grade | Major Chemical Supplier |
| Hexanes | ACS Grade | Major Chemical Supplier |
| Methanol (MeOH) | ACS Grade | Major Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve adenosine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2 equivalents) to the stirred solution.
-
Alkylation: Slowly add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The reaction is typically complete within 12-24 hours.
-
Quenching and Extraction: Upon completion, quench the reaction with water and extract the product into ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure N6-(3-iodobenzyl)adenosine derivative.
Expected Outcomes
| Parameter | Typical Result |
| Yield | 55-70% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% |
| ¹H NMR | Conforms to expected structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak observed |
Physicochemical Characterization
Rigorous characterization is imperative to confirm the identity and purity of the synthesized agonist.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure, confirming the successful N6-alkylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[12]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is employed to determine the purity of the final product, with UV detection typically at 260 nm.[13][14][15][16]
Biological Evaluation
The biological activity of the synthesized N6-(3-iodobenzyl)adenosine derivative is assessed through a series of in vitro assays.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[17] These assays involve competing the synthesized compound against a radiolabeled ligand with known affinity for a specific adenosine receptor subtype.[18][19][20][21] The half-maximal inhibitory concentration (IC₅₀) is determined and converted to a binding affinity constant (Ki).
Functional Activity: cAMP Assays
Adenosine receptors are coupled to adenylyl cyclase, and their activation leads to changes in intracellular cyclic AMP (cAMP) levels.[22]
-
A1 and A3 receptors are typically coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[23][24]
-
A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels.[23][24]
Functional assays measuring cAMP accumulation or inhibition are crucial for confirming the agonistic activity of the synthesized compound and determining its potency (EC₅₀).[25][26][27][28][29]
Figure 2: A streamlined workflow for the biological characterization of synthesized adenosine receptor agonists.
Conclusion
This application note provides a robust and detailed framework for the synthesis, purification, characterization, and biological evaluation of N6-(3-iodobenzyl)adenosine derivatives. The strategic use of this compound offers an efficient route to potent adenosine receptor agonists, which can serve as valuable pharmacological tools and starting points for the development of novel therapeutics. The methodologies described herein are intended to empower researchers in their pursuit of new treatments for a wide range of diseases modulated by the adenosine system.
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Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 17(8), 1228. [Link]
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Fishman, P., Bar-Yehuda, S., & Madi, L. (2012). A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update. Current Medicinal Chemistry, 19(27), 4544-4555. [Link]
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Gao, Z. G., & Jacobson, K. A. (2008). A1 adenosine receptor agonists and their potential therapeutic applications. Expert Opinion on Investigational Drugs, 17(11), 1737-1750. [Link]
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Belardinelli, L., Shryock, J. C., & Dennis, D. M. (2003). Pharmacology and Therapeutic Applications of A1 Adenosine Receptor Ligands. Current Topics in Medicinal Chemistry, 3(4), 387-401. [Link]
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Merighi, S., Gessi, S., Varani, K., & Borea, P. A. (2017). Adenosine receptors and their main signaling pathways. In Adenosine Receptors as Potential Therapeutic Analgesic Targets (pp. 1-21). Springer, Cham. [Link]
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Buccioni, M., Marucci, G., Dal Ben, D., & Volpini, R. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. [Link]
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Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]
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Buccioni, M., Marucci, G., Dal Ben, D., & Volpini, R. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
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Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2017). Four subtypes of adenosine receptors and their intracellular signaling. In The role of adenosine receptors in mood and anxiety disorders (pp. 1-20). Academic Press. [Link]
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Dubey, R. K., Gillespie, D. G., & Jackson, E. K. (2001). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology, 281(4), H1487-H1497. [Link]
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Patsnap Synapse. (2024). What are Adenosine receptor agonists and how do they work?. [Link]
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Jacobson, K. A., & Müller, C. E. (2016). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Cellular Neuroscience, 10, 10. [Link]
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Jeong, H. J., Lee, J. H., Kim, Y. C., & Jeong, L. S. (2007). Synthesis of N6-substituted 3'-ureidoadenosine Derivatives as Highly Potent Agonists at the Mutant A3 Adenosine Receptor. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 717-719. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Tosh, D. K., Paoletta, S., Gherbi, K., Federico, S., Spalluto, G., & Jacobson, K. A. (2014). Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential. Journal of Medicinal Chemistry, 57(10), 4281-4295. [Link]
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Toti, K. S., Moss, S. M., Paoletta, S., Gao, Z. G., Jacobson, K. A., & Van Calenbergh, S. (2013). Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators. ACS Medicinal Chemistry Letters, 4(11), 1083-1088. [Link]
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Jacobson, K. A., Nikodijevic, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(1), 172-181. [Link]
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van der Klein, P. A., Zsbinska, M., & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 487, 68-75. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Katritch, V., Jaakola, V. P., Lane, J. R., Lin, J., IJzerman, A. P., Yeager, M., ... & Stevens, R. C. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797-1805. [Link]
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Quiroga, Y., & Carcfa, A. (2011). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Synthesis, 8(5), 674-690. [Link]
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Jacobson, K. A. (1998). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences, 19(5), 184-191. [Link]
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Jacobson, K. A., & Costanzi, S. (2012). Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering. Handbook of Experimental Pharmacology, (212), 115-144. [Link]
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Eltzschig, H. K. (n.d.). Adenosine quantification. Retrieved from [Link]
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Marin, R. M., Franchini, K. G., & Rocco, S. A. (2007). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Journal of Separation Science, 30(15), 2473-2479. [Link]
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Hinz, S., de Vries, T., Gnad, T., & Müller, C. E. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(21), 14361-14380. [Link]
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Kim, J., Lee, Y. S., & Jacobson, K. A. (2010). Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography. Bioconjugate Chemistry, 21(8), 1509-1518. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. Retrieved from [Link]
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Gikas, E., & Bazoti, F. N. (2018). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Molecules, 23(12), 3123. [Link]
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Broadley, K. J., et al. (2002). The synthesis of a series of adenosine A3 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 12(1), 75-78. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Iodobenzyl Bromide in Modern Medicinal Chemistry
Abstract
3-Iodobenzyl bromide is a versatile bifunctional reagent that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a highly reactive benzylic bromide and an iodine-substituted aromatic ring, offers a dual-mode reactivity profile. This allows for sequential, regioselective functionalization through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the strategic application of this compound, focusing on its role in the synthesis of complex pharmaceutical agents, including adenosine receptor agonists and key intermediates for targeted cancer therapies like KRAS G12C inhibitors. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for its effective use.
Introduction: Physicochemical Properties and Dual Reactivity
This compound, also known as α-bromo-3-iodotoluene, is a solid crystalline compound at room temperature.[1][2] Its utility in organic synthesis stems from two key structural features:
-
The Benzylic Bromide: The bromomethyl group (-CH₂Br) is an excellent electrophilic site, highly susceptible to nucleophilic attack. This is due to the stability of the resulting benzylic carbocation-like transition state. This moiety is a potent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
-
The Aryl Iodide: The iodine atom on the aromatic ring is a superb handle for transition-metal-catalyzed cross-coupling reactions. Compared to its bromine or chlorine counterparts, the carbon-iodine bond is weaker, making it more reactive in oxidative addition steps, particularly in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[3]
This dual reactivity allows for a modular and powerful approach to molecular assembly, where the benzyl bromide can be used to connect a core scaffold, and the aryl iodide can be used for late-stage diversification or to introduce another key pharmacophoric element.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 49617-83-6 | [4][5] |
| Molecular Formula | C₇H₆BrI | [2][5] |
| Molecular Weight | 296.93 g/mol | [4][5] |
| Appearance | Pale orange to brown crystalline powder | [1] |
| Melting Point | 46-51 °C | [4][6] |
| Solubility | Soluble in Toluene, Dichloromethane | [1][7] |
| SMILES String | BrCc1cccc(I)c1 | [4] |
Application I: Synthesis of Adenosine Receptor Agonists
Adenosine receptor agonists are a class of compounds with significant therapeutic potential, exhibiting cardioprotective and anti-inflammatory properties.[4] The synthesis of N⁶-substituted adenosine analogues often involves the alkylation of the N⁶-amino group of an adenosine precursor. This compound serves as an ideal reagent for introducing the 3-iodobenzyl moiety, a key structural feature in several potent agonists like (N)-methanocarba-N⁶-(3-iodobenzyl)adenosine.[1][4]
Scientific Rationale:
The choice of reaction conditions is critical for achieving high yields and preventing side reactions.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is preferred. These solvents can dissolve the nucleophile and the alkylating agent while not interfering with the reaction by protonating the nucleophile.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is used to deprotonate the nucleophile (in this case, the amine), increasing its nucleophilicity without competing in the alkylation reaction.
-
Temperature: The reaction is typically run at room temperature or with gentle heating. The high reactivity of the benzylic bromide means that harsh conditions are often unnecessary and could lead to decomposition or side-product formation.
Workflow: N-Alkylation using this compound
Below is a diagram illustrating the general workflow for the N-alkylation of a primary or secondary amine with this compound.
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The 3-Iodobenzyl Group: A Strategic Protecting Group for Alcohols in Complex Synthesis
Abstract
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a critical determinant of success.[1] A protecting group must be robust enough to withstand various reaction conditions while being susceptible to selective removal without compromising the integrity of the molecule.[2] The benzyl (Bn) ether is a mainstay for alcohol protection due to its general stability and well-established deprotection protocols.[3] This guide introduces the 3-iodobenzyl (3-I-Bn) group, a substituted variant that retains the core advantages of the parent benzyl group while offering an expanded synthetic utility. The presence of the iodine atom serves as a versatile functional handle for subsequent transformations, such as cross-coupling reactions, thereby enabling more convergent and efficient synthetic strategies. This document provides a comprehensive overview, detailed experimental protocols, and strategic insights into the application of 3-iodobenzyl bromide for the protection of alcohols.
The 3-Iodobenzyl Ether: Properties and Strategic Advantages
The 3-iodobenzyl group is introduced to an alcohol via a standard Williamson ether synthesis, reacting the alcohol with this compound in the presence of a base.[4] The resulting 3-I-Bn ether exhibits stability comparable to the standard benzyl ether across a wide range of reaction conditions, including acidic and basic media.[5] However, the key distinction lies in the functionalities offered by the carbon-iodine bond.
The true power of the 3-I-Bn group lies in its role as more than just a passive shield. The iodine atom provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[6] This unique feature allows chemists to carry the protected alcohol through a synthetic sequence and then, prior to deprotection, use the iodine as a point of diversification or for the construction of complex scaffolds. This "protecting group as a synthetic handle" strategy is a powerful tool in modern organic synthesis.
Comparative Analysis of Benzyl-Type Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Advantages | Potential Limitations |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis)[7] | Highly robust, extensive literature | May be sensitive to other reducible functional groups |
| 4-Methoxybenzyl | PMB | Oxidative (DDQ, CAN)[3] | Orthogonal to Bn, mild oxidative cleavage | Sensitive to strong oxidizing agents |
| 3-Iodobenzyl | 3-I-Bn | H₂, Pd/C; Strong Lewis acids (e.g., BBr₃)[8] | Robust, serves as a handle for cross-coupling reactions[9] | C-I bond may be reduced under certain hydrogenolysis conditions[10] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol using this compound and sodium hydride.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)[11]
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF to a concentration of 0.2-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Scientist's Note: Cooling the reaction mixture is crucial to control the exothermic reaction between NaH and the alcohol, preventing potential side reactions.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting alcohol.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-iodobenzyl ether.
Protocol 2: Deprotection of a 3-Iodobenzyl Ether via Catalytic Hydrogenolysis
This protocol outlines the cleavage of the 3-iodobenzyl ether using catalytic hydrogenolysis. It is important to note that the carbon-iodine bond may also undergo reduction under these conditions, which can be either a desired or an unavoidable side reaction depending on the overall synthetic goal.[10]
Materials:
-
3-Iodobenzyl protected alcohol (1.0 eq)
-
Palladium on carbon (10% w/w, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenator)
-
Celite®
Procedure:
-
Dissolve the 3-iodobenzyl protected alcohol (1.0 eq) in a suitable solvent (MeOH or EtOAc) in a flask equipped with a stir bar.
-
Scientist's Note: The choice of solvent can influence the reaction rate and selectivity. Methanol is often a good starting point.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the mixture vigorously under a positive pressure of hydrogen (typically from a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.[10]
-
Scientist's Note: If concomitant reduction of the iodide is not desired, alternative deprotection methods, such as using strong Lewis acids like boron tribromide, should be considered.[8]
-
Upon completion, carefully and slowly vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be required.
Orthogonality and Strategic Implementation
A key concept in complex synthesis is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others.[5][12] The 3-I-Bn group is orthogonal to acid-labile groups (e.g., silyl ethers like TBS, TIPS; acetals like MOM) and base-labile groups (e.g., esters like acetate, benzoate).[3][13] Its deprotection via hydrogenolysis makes it orthogonal to groups that are stable to reductive cleavage.
The strategic value of the 3-I-Bn group is best illustrated in a scenario where late-stage diversification is desired. A synthetic intermediate bearing a 3-I-Bn protected alcohol can be subjected to a Suzuki coupling to introduce a new aryl or heteroaryl moiety. Following this transformation, the alcohol can be unmasked via hydrogenolysis. This approach avoids carrying the potentially reactive free alcohol through the coupling reaction sequence.
Visualization of Synthetic Workflow
The following diagrams illustrate the application of the 3-I-Bn protecting group.
Caption: The protection and deprotection cycle of an alcohol using the 3-I-Bn group.
Caption: Strategic use of the 3-I-Bn group as a handle for late-stage functionalization.
Conclusion
The 3-iodobenzyl group represents a sophisticated tool for the modern synthetic chemist. It provides robust protection for alcohols, comparable to the standard benzyl group, but with the significant added advantage of serving as a reactive handle for carbon-carbon bond formation. This dual functionality enables more convergent and flexible synthetic designs, making it an invaluable asset in the synthesis of complex molecules for pharmaceutical and materials science research. The choice to employ the 3-I-Bn group should be considered when late-stage diversification or the installation of functionality at an otherwise unreactive position is a key strategic goal.
References
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BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. BenchChem Technical Support. 14
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University of Michigan. (n.d.). Alcohol Protecting Groups. J. Chem. Educ. 4
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University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Chemistry LibreTexts. 15
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University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Leeds, School of Chemistry. 13
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Wikipedia. (2024). Protecting group. Wikipedia.
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NINGBO INNO PHARMCHEM. (n.d.). Exploring the Synthesis Potential of 3-Iodobenzyl Alcohol in Material Science. NINGBO INNO PHARMCHEM CO., LTD. 6
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Falck, J. R., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Journal of the American Chemical Society.
-
BenchChem. (2025). Application Notes and Protocols: 4-Iodobenzyl Alcohol as a Protecting Group for Carboxylic Acids. BenchChem Technical Support. 10
-
BenchChem. (n.d.). Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide. BenchChem Technical Support. 16
-
Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-1146.
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ChemicalBook. (n.d.). 3-IODOBENZYL ALCOHOL synthesis. ChemicalBook.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal.
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights.
-
ChemicalBook. (2025). 3-IODOBENZYL ALCOHOL. ChemicalBook.
-
Wiley Online Library. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry – A European Journal.
-
Sigma-Aldrich. (n.d.). This compound 95. Sigma-Aldrich.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
-
NROChemistry. (n.d.). Protection of Alcohols. NROChemistry.
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SlideShare. (n.d.). Protection of OH group of alcohol. SlideShare.
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Chem-Impex. (n.d.). 3-Iodobenzylamine hydrochloride. Chem-Impex International.
-
BenchChem. (2025). A Head-to-Head Battle of Protecting Groups: 4-Iodobenzyl Alcohol vs. Benzyl Alcohol. BenchChem Technical Support. 8
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
-
Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal.
-
ChemicalBook. (2025). 3-Iodobenzylamine hydrochloride. ChemicalBook.
-
Sigma-Aldrich. (n.d.). 3-Iodobenzyl alcohol 99. Sigma-Aldrich.
-
BenchChem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers. BenchChem Technical Support. 17
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Grignard reagent formation from 3-Iodobenzyl bromide
Topic: Chemoselective Grignard Reagent Formation from 3-Iodobenzyl Bromide
Introduction: Navigating the Chemoselectivity Challenge
The synthesis of Grignard reagents is a cornerstone of modern organic chemistry, providing a powerful method for carbon-carbon bond formation.[1][2] While the preparation from simple alkyl or aryl halides is well-established, substrates bearing multiple reactive halides present a significant synthetic challenge. This compound is a prime example of such a molecule, featuring two distinct carbon-halogen bonds: a highly reactive benzylic carbon-bromine (C-Br) bond and an aromatic carbon-iodine (C-I) bond.
The successful formation of the target Grignard reagent, (3-iodobenzyl)magnesium bromide, hinges on the selective insertion of magnesium into the C-Br bond while leaving the C-I bond intact. This application note provides a comprehensive guide to understanding and controlling the chemoselectivity of this reaction, offering field-proven insights and a detailed protocol for researchers, scientists, and drug development professionals.
Part 1: Scientific Principles and Chemoselectivity
The formation of a Grignard reagent proceeds via the oxidative addition of magnesium metal into a carbon-halogen bond.[3] The reaction is understood to occur on the surface of the magnesium through a radical mechanism.[2] The feasibility and rate of this reaction are primarily governed by the carbon-halogen bond dissociation energy. The general order of reactivity for halogens is:
C-I > C-Br > C-Cl > C-F [4]
This trend is inversely related to bond strength; the weaker C-I bond is the most easily cleaved and thus typically the most reactive.[4]
However, the nature of the carbon framework is also a critical factor. Key considerations for this compound are:
-
Aryl Halides: The C(sp²)-X bond of an aryl halide is stronger and less reactive than a C(sp³)-X bond in an alkyl halide due to the increased s-character of the carbon orbital.[4]
-
Benzyl Halides: Benzyl halides are exceptionally reactive, often more so than primary alkyl halides, due to the resonance stabilization of the benzylic radical intermediate formed during the reaction.[2][5]
In the case of this compound, we face a competition between the inherently weaker C-I bond on the aromatic ring and the highly activated benzylic C-Br bond. While the C-I bond is thermodynamically easier to break, the benzylic position is kinetically activated. Literature suggests that benzylic bromides can react vigorously. Therefore, controlling the reaction conditions, particularly temperature, is paramount to favor selective insertion into the C-Br bond and prevent a runaway reaction or the formation of undesired products.
Potential Side Reactions
Beyond the chemoselectivity issue, two primary side reactions must be managed:
-
Wurtz Coupling: This is the most significant side reaction, where the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the starting halide (R-X) to form a dimer (R-R).[6] This is particularly problematic with highly reactive benzyl halides.
-
Reaction at the C-I bond: Unwanted formation of the di-Grignard reagent or the Grignard at the aryl iodide position can occur, leading to a complex mixture of products.
To mitigate these issues, the protocol below employs slow addition of the halide to maintain its low concentration in the reaction flask and utilizes low temperatures to moderate the high reactivity of the benzylic bromide. The choice of solvent is also critical; while tetrahydrofuran (THF) is a common solvent, diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling in benzyl Grignard reactions.[5][6]
Part 2: Experimental Protocol
This protocol is designed to favor the selective formation of (3-iodobenzyl)magnesium bromide. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture or oxygen.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Store under inert gas, protect from light. |
| Magnesium turnings | Grignard Grade | Sigma-Aldrich | Use fresh, unoxidized turnings. |
| Diethyl ether (Et₂O), Anhydrous | >99.8%, <50 ppm H₂O | Acros Organics | Freshly distilled from Na/benzophenone. |
| Iodine (I₂) | ACS Reagent | Fisher Scientific | Used as an activator. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | For maintaining an inert atmosphere. |
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, a pressure-equalizing dropping funnel, and a rubber septum.
-
Flame-dry all glassware under a flow of inert gas and allow it to cool to room temperature.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the cooled reaction flask.
-
Add a single small crystal of iodine. The flask can be gently warmed with a heat gun under the inert gas stream until purple iodine vapors are observed, which will then sublime onto the magnesium surface.[7][8][9]
-
Allow the flask to cool back to room temperature.
-
-
Initiation of Grignard Formation:
-
Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small aliquot (approx. 5-10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction may be initiated by gentle warming with a heat gun or submersion in an ultrasonic bath. Initiation is indicated by the disappearance of the iodine color, the appearance of turbidity, and spontaneous, gentle refluxing of the ether.[9]
-
-
Controlled Addition and Reaction:
-
Once the reaction has initiated, cool the flask to 0 °C using an ice-water bath.
-
Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux. This slow addition is crucial to minimize Wurtz coupling.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a grayish, cloudy suspension.
-
-
Quantification and Use:
-
The concentration of the prepared Grignard reagent should be determined by titration (e.g., using I₂ and LiCl) before use in subsequent reactions.
-
The reagent should be used immediately for the best results.
-
Part 3: Data Presentation and Visualization
Table of Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Equivalents of Mg | 1.2 eq | Ensures complete reaction of the halide without excessive unreacted Mg. |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) | Suppresses the Wurtz coupling side reaction more effectively than THF for benzylic Grignards.[5] |
| Activation Method | Iodine crystal, gentle heating | Chemically etches the passivating MgO layer, exposing fresh Mg surface.[7][8] |
| Initiation Temperature | Room Temperature to 35 °C (gentle warming) | To overcome the activation energy barrier for the initial Mg insertion. |
| Reaction Temperature | 0 - 5 °C | To control the exothermicity of the highly reactive benzyl bromide and minimize side reactions. |
| Addition Rate | Slow, dropwise to maintain gentle reflux | Keeps the instantaneous concentration of the halide low, minimizing the rate of Wurtz coupling.[9] |
| Atmosphere | Anhydrous Argon or Nitrogen | Grignard reagents are rapidly destroyed by water and oxygen.[10] |
Reaction Pathway Diagram
The following diagram illustrates the desired chemoselective reaction to form (3-iodobenzyl)magnesium bromide, alongside the potential undesired pathways.
Caption: Desired and potential undesired reaction pathways for this compound.
Part 4: Trustworthiness and Self-Validation
To ensure the successful and selective formation of the desired Grignard reagent, the following in-process controls and validation steps are essential:
-
Visual Confirmation of Initiation: The disappearance of the iodine color and the onset of a spontaneous, exothermic reaction are strong indicators that the Grignard formation has begun.
-
Titration: Before use, the molarity of the Grignard solution must be determined. This not only provides an accurate measure of the reagent concentration for subsequent steps but also confirms the success of the formation reaction. Standard titration methods, such as those employing iodine and lithium chloride, are reliable.
-
Quench and Analyze: A small aliquot of the Grignard solution can be quenched with a proton source (like saturated aqueous NH₄Cl) and the organic components analyzed by GC-MS or ¹H NMR. The desired product upon quenching is 3-iodotoluene. The presence of significant amounts of 1,2-bis(3-iodophenyl)ethane (Wurtz product) or methylbenzene (from reaction at the C-I bond followed by quenching) would indicate poor selectivity and the need to further optimize reaction conditions.
By implementing these checks, researchers can have high confidence in the quality and concentration of the Grignard reagent prepared, ensuring reproducibility and reliability in downstream applications.
References
-
"Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?" Chemistry Stack Exchange. [Link]
-
"Grignard Reaction" Department of Chemistry, University of California, Davis. [Link]
-
"CO11. Semi-Anionic Nucleophiles - carbonyl addition" Chemistry LibreTexts. [Link]
-
"6. Grignard Reaction" Department of Chemistry, University of Wisconsin-Madison. [Link]
-
"Solvent screening of benzyl bromide Grignard reaction | Download Table" ResearchGate. [Link]
-
"why does Mg chose C-Br bond over C-Cl bond in the prep of grignard reagent?" askIITians. [Link]
-
"Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide" ACS Publications. [Link]
-
"How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol?" Study.com. [Link]
-
"The Grignard Reaction" Chemistry at Winthrop University. [Link]
-
"7: The Grignard Reaction (Experiment)" Chemistry LibreTexts. [Link]
-
"The models for Mg incorporation into C-Br bonds." ResearchGate. [Link]
-
"Selective Br–Mg exchange reaction triggered by iPrMgCl⋅LiCl (27)." ResearchGate. [Link]
-
"Magnesium-Halogen Exchange" Andrew G Myers Research Group, Harvard University. [Link]
-
"10.6: Reactions of Alkyl Halides - Grignard Reagents" Chemistry LibreTexts. [Link]
-
"Generation of Aryl and Heteroaryl Magnesium and Zinc Reagents in Toluene by Br/Mg and I/Zn Exchange Reactions" Ludwig-Maximilians-Universität München. [Link]
-
"Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions" Green Chemistry, Royal Society of Chemistry. [Link]
-
"Grignard reagent" Wikipedia. [Link]
-
"Quick and partial report on benzyl bromide synthesis" Sciencemadness.org. [Link]
-
"Need help with making an alkyl Grignard." Reddit. [Link]
- "Grignard reagents comprising benzyl-magnesium halide" Google P
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Application Note & Protocols: Phase Transfer Catalysis in Nucleophilic Substitution Reactions of 3-Iodobenzyl Bromide
Abstract
This guide provides a comprehensive overview and detailed protocols for leveraging Phase Transfer Catalysis (PTC) in synthetic reactions involving 3-iodobenzyl bromide. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental design. We explore the mechanistic advantages of PTC for overcoming phase immiscibility, thereby enabling efficient, high-yield nucleophilic substitution reactions under mild conditions. Specific, field-tested protocols for etherification, esterification, and cyanation are presented, accompanied by expert insights, troubleshooting advice, and quantitative data. The aim is to equip scientists with the foundational knowledge and practical tools to successfully implement PTC for the synthesis of valuable intermediates derived from this compound.
Foundational Principles of Phase Transfer Catalysis (PTC)
In many essential organic syntheses, a fundamental challenge arises when an ionic, water-soluble nucleophile must react with a water-insoluble organic substrate.[1][2] The reactants are segregated into two immiscible phases (typically aqueous and organic), and the reaction is consequently confined to the limited interfacial area, resulting in impractically slow rates.[3] Phase Transfer Catalysis provides an elegant solution to this problem.[4] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "molecular ferry."[5][6]
The mechanism proceeds via a catalytic cycle:
-
Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophile anion (Nu⁻) from the reagent salt (M⁺Nu⁻).
-
Phase Transfer: The newly formed lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase and migrates across the interface.[7]
-
Nucleophilic Substitution: In the organic phase, the "naked" or poorly solvated nucleophile is highly reactive and attacks the organic substrate (R-X'), leading to the formation of the desired product (R-Nu).[8][9]
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X'⁻) and returns to the aqueous phase, ready to begin a new cycle.[10]
This continuous process effectively transports the nucleophile to the reaction site, dramatically accelerating the reaction rate under mild, often room-temperature, conditions and avoiding the need for expensive, anhydrous polar aprotic solvents.[1][11]
The Substrate: this compound
This compound is a versatile bifunctional substrate.[12] For the purpose of nucleophilic substitution, its key feature is the benzylic bromide. The carbon-bromine bond is highly polarized and the bromine is an excellent leaving group. Furthermore, the benzylic position allows for stabilization of the SN2 transition state by the adjacent aromatic ring, making it significantly more reactive than a typical primary alkyl halide.[13] The carbon-iodine bond on the aromatic ring is kinetically inert under typical PTC conditions, allowing for selective substitution at the benzylic position.
Application I: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for preparing ethers and is greatly enhanced by PTC, particularly for phenols which can be deprotonated in situ by an aqueous base.[14][15]
Expert Insights
The choice of a biphasic system (e.g., Toluene/H₂O) is critical. Toluene solubilizes the this compound, while the aqueous phase contains the base (NaOH) and the deprotonated phenoxide. Tetrabutylammonium bromide (TBAB) is a robust and cost-effective catalyst, whose four butyl groups confer sufficient lipophilicity to shuttle the phenoxide anion into the organic phase.[16] Vigorous stirring is essential to maximize the interfacial surface area, which directly correlates with the reaction rate.[3][8]
Protocol: Synthesis of 1-(Benzyloxy)-4-methoxy-3-iodobenzene
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Sodium Hydroxide (2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene
-
Deionized Water
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol, toluene (5 mL per mmol of substrate), and a 50% w/v aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add TBAB to the vigorously stirred biphasic mixture.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup: After completion, cool the mixture to room temperature. Add water and separate the organic layer. Wash the organic layer sequentially with 1 M NaOH, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Good lipophilicity and stability; cost-effective.[4] |
| Solvent System | Toluene / 50% aq. NaOH | Biphasic system separates substrate and reagent.[11] |
| Temperature | 60-70 °C | Provides sufficient energy without catalyst degradation.[17] |
| Reaction Time | 4-6 hours | Typically sufficient for full conversion with benzylic halides. |
| Expected Yield | >90% | PTC is highly efficient for this class of reaction.[14] |
Application II: PTC Esterification
Esterification of carboxylic acids with alkyl halides is another reaction class where PTC excels, especially when using the solid salt of the carboxylic acid or generating it in situ.[7][18] This avoids the need for strongly acidic conditions and high temperatures associated with traditional Fischer esterification.
Expert Insights
For this solid-liquid PTC (SLPTC) reaction, a polar aprotic solvent like acetonitrile is advantageous.[19] Potassium carbonate serves as the base to deprotonate the carboxylic acid, forming the potassium carboxylate salt. Tetrabutylammonium iodide (TBAI) is an excellent catalyst here. The iodide anion can participate in a Finkelstein reaction in situ, transiently converting the benzyl bromide to the more reactive benzyl iodide, further accelerating the reaction and allowing it to proceed efficiently at room temperature.[20]
Protocol: Synthesis of 3-Iodobenzyl Benzoate
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃, powdered, 2.0 eq)
-
Tetrabutylammonium iodide (TBAI, 0.1 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask, suspend benzoic acid and finely powdered potassium carbonate in acetonitrile (10 mL per mmol of substrate).
-
Catalyst & Substrate Addition: Add TBAI and this compound to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Filter the reaction mixture to remove inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester, which can be further purified if needed.
Application III: Cyanation
The synthesis of nitriles from alkyl halides is a classic application of PTC, efficiently overcoming the poor solubility of sodium or potassium cyanide in organic solvents.[21][22]
Expert Insights
This reaction demonstrates the power of PTC to activate a potent but insoluble nucleophile. A liquid-liquid system (e.g., Dichloromethane/Water) is effective. Benzyltriethylammonium chloride (TEBAC) is a suitable catalyst. Due to the high toxicity of cyanide salts, all operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The workup procedure should include a step to decompose any residual cyanide (e.g., with bleach) before disposal.
Protocol: Synthesis of 2-(3-Iodophenyl)acetonitrile
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN, 1.5 eq)
-
Benzyltriethylammonium chloride (TEBAC, 0.05 eq)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Setup: Prepare a solution of sodium cyanide in water (2 mL per mmol of NaCN) in a round-bottom flask with vigorous stirring.
-
Organic Phase: In a separate container, dissolve this compound and TEBAC in dichloromethane (4 mL per mmol of substrate).
-
Reaction: Add the organic solution to the aqueous cyanide solution. Stir the biphasic mixture vigorously at room temperature for 3-5 hours. Monitor by TLC until the starting bromide is consumed.
-
Workup: Carefully separate the organic layer. Wash it with water, then with brine. Caution: The aqueous layers will contain cyanide and must be quenched with bleach before disposal.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.
General Workflow and Influencing Factors
The success of any PTC reaction depends on the careful optimization of several interconnected parameters. The following diagrams illustrate a typical experimental workflow and the key factors that influence reaction efficiency.
Safety & Concluding Remarks
Safety: this compound is a lachrymator and corrosive; handle with care in a fume hood. Cyanide salts are acutely toxic and require strict safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Phase Transfer Catalysis is an exceptionally powerful and green methodology for executing a wide range of nucleophilic substitutions on substrates like this compound.[4][6] By enabling reactions between immiscible reagents under mild conditions, PTC offers significant advantages in terms of yield, selectivity, operational simplicity, and cost-effectiveness, making it an invaluable tool for both academic research and industrial-scale chemical synthesis.[19][23]
References
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy.
-
Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry) - Scribd. (n.d.). Scribd. [Link]
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2020). Journal For Basic Sciences.
-
Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. [Link]
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Phase-Transfer Catalysis in Organic Syntheses. (2014). Global Journal of Current Research. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. [Link]
-
Phase transfer catalysis. (2015). Slideshare. [Link]
-
phase transfer catalysis. (n.d.). Little Flower College Guruvayoor. [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. [Link]
-
The Power of Phase Transfer Catalysis: Enhancing Organic Synthesis with Quaternary Ammonium Salts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]
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Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). MDPI. [Link]
-
phase transfer catalyst. (n.d.). Little Flower College Guruvayoor. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Chapter 1. (n.d.). Shodhganga. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences. [Link]
-
Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Etherification of halo-ester by phase-transfer catalysis in solid–liquid system. (2009). ResearchGate. [Link]
-
. (n.d.). Royal Society of Chemistry. [Link]
-
PTC O-Alkylation With a Secondary Benzyl Bromide. (n.d.). PTC Organics, Inc.. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc.. [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2018). MDPI. [Link]
-
PTC Esterification at Room Temperature. (n.d.). PTC Organics, Inc.. [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar. [Link]
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Application Notes & Protocols: Leveraging 3-Iodobenzyl Bromide in Advanced Organic Synthesis
Abstract
This guide provides a detailed technical overview and experimental protocols for the use of 3-Iodobenzyl bromide, a versatile bifunctional reagent, in organic synthesis. We delve into the distinct reactivity of its two key functional groups—the benzylic bromide and the aryl iodide—to enable researchers, scientists, and drug development professionals to harness its synthetic potential effectively. This document emphasizes safe handling practices, explains the mechanistic rationale behind protocol design, and provides step-by-step procedures for representative nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: The Synthetic Utility of a Bifunctional Reagent
This compound (α-Bromo-3-iodotoluene) is a crystalline solid with the molecular formula C₇H₆BrI.[1][2] Its value in synthetic chemistry stems from the presence of two distinct and orthogonally reactive halogen moieties on a single aromatic scaffold.
-
Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[3] The proximity of the benzene ring stabilizes the transition state, making this site significantly more reactive than a typical primary alkyl bromide.[4][5]
-
Aryl Iodide (-I): The carbon-iodine bond on the aromatic ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[6][7] The C-I bond is the most reactive among aryl halides for the crucial oxidative addition step in these catalytic cycles.[7]
This dual reactivity allows for sequential, site-selective functionalization, making this compound a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates and materials science components.[2][8][9]
Critical Safety & Handling Protocols
This compound is a hazardous chemical that requires strict handling protocols. It is classified as corrosive and causes severe skin burns and eye damage.[1][10][11] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1][8]
Core Safety Directives:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10] An emergency eye wash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[1][2] For weighing and transferring solids, respiratory protection may be necessary.[1]
-
Storage & Stability: Store the reagent in a tightly sealed container in a cool, dry, dark, and well-ventilated area, often under refrigeration (2-8°C).[8][12] It is sensitive to light and moisture and is incompatible with strong bases and oxidizing agents.[1][10]
-
Spill & Waste Management: In case of a spill, cordon off the area and prevent dust generation.[10] Use an absorbent material for containment and collect it in a designated hazardous waste container.[10] All contaminated materials and excess reagents must be disposed of according to institutional and local environmental regulations.
Application Protocol 1: Williamson Ether Synthesis (Sₙ2 Reactivity)
This protocol demonstrates the high reactivity of the benzylic bromide moiety in a classic Sₙ2 reaction to form an ether. The aryl iodide remains untouched under these conditions. We will synthesize 3-Iodobenzyl ethyl ether.
Causality & Mechanistic Insight: The Williamson ether synthesis requires an alkoxide nucleophile and an alkyl halide electrophile.[13] The reaction proceeds via an Sₙ2 pathway, which is favored for primary halides like the benzylic bromide in this compound.[13] A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol (ethanol) in situ to form the potent sodium ethoxide nucleophile.[13][14] A polar aprotic solvent like Tetrahydrofuran (THF) is ideal as it solvates the cation (Na⁺) while leaving the alkoxide anion highly reactive.
Experimental Details:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 296.93 | 1.48 g | 5.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 240 mg | 6.0 | 1.2 |
| Ethanol (absolute) | 46.07 | 350 µL | 6.0 | 1.2 |
| Anhydrous THF | - | 25 mL | - | - |
Step-by-Step Protocol:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a septum.
-
Base Preparation: Carefully add the sodium hydride to the flask. Suspend the NaH in 15 mL of anhydrous THF.
-
Alkoxide Formation: While stirring, slowly add the absolute ethanol to the NaH suspension via syringe. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 15-20 minutes until gas evolution ceases. This indicates the complete formation of sodium ethoxide.
-
Reagent Addition: Dissolve the this compound in the remaining 10 mL of anhydrous THF. Add this solution dropwise to the stirred sodium ethoxide suspension over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of deionized water to destroy any unreacted NaH.
-
Work-up & Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, 3-Iodobenzyl ethyl ether, typically as a pale oil.
-
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[15]
Application Protocol 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol showcases the reactivity of the aryl iodide in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl system.[16][17] The benzylic bromide can be preserved if the reaction is run under appropriate conditions, though it may be susceptible to side reactions depending on the nucleophilicity of the base used. Here, we couple this compound with phenylboronic acid.
Causality & Mechanistic Insight: The Suzuki reaction involves a catalytic cycle with a palladium(0) species.[16] The cycle begins with the rate-determining oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) complex.[7] The aryl iodide is ideal for this step. Next, in a step called transmetalation, the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[17] Finally, reductive elimination from the Pd(II) complex forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[16][18]
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Application Note: Derivatization of Thiols with 3-Iodobenzyl Bromide for Enhanced Analytical Detection
Abstract
This technical guide provides a comprehensive overview of the derivatization of thiol-containing compounds using 3-iodobenzyl bromide. This process, a cornerstone for the analysis of a wide range of molecules from small organic thiols to cysteine residues in peptides and proteins, converts the highly reactive and often unstable thiol group into a stable, readily detectable thioether. The introduction of the 3-iodobenzyl moiety significantly enhances detectability by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS). This document details the underlying chemical principles, provides validated, step-by-step protocols for derivatization and analysis, and offers insights into troubleshooting and optimization.
Introduction: The Rationale for Thiol Derivatization
Thiols (or sulfhydryl groups, R-SH) are a class of organosulfur compounds characterized by their potent nucleophilicity and susceptibility to oxidation.[1][2] In biological systems, the thiol group of the amino acid cysteine is fundamental to protein structure (via disulfide bonds), enzyme catalysis, and redox signaling.[3] However, this reactivity poses a significant challenge for accurate analytical quantification. Thiols can readily oxidize to form disulfides (R-S-S-R), especially during sample preparation and analysis, leading to an underestimation of the free thiol content.[3][4]
Derivatization via alkylation with a suitable reagent addresses these challenges by:
-
Stabilization: Converting the reactive thiol into a stable thioether bond, preventing artefactual oxidation.[3]
-
Enhanced Detection: Introducing a chromophore or a group that improves ionization efficiency for subsequent analytical techniques.
This compound (3-IBBr) is an effective derivatizing agent for thiols. The benzyl bromide moiety provides a reactive electrophilic center for the thiol's nucleophilic attack, while the iodine atom offers a unique isotopic signature and increased mass for mass spectrometric identification. This derivatization has been successfully applied in the analysis of thyreostats in biological matrices, demonstrating its robustness and utility.[5]
Reaction Mechanism and Principles
The derivatization of a thiol with this compound proceeds via a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7]
Key Mechanistic Steps:
-
Deprotonation of the Thiol: The reaction is typically carried out under basic conditions. A base abstracts the acidic proton from the thiol group (R-SH), forming a highly nucleophilic thiolate anion (R-S⁻).[2][6] Thiols are significantly more acidic than their alcohol counterparts, facilitating this deprotonation.[1][6]
-
Nucleophilic Attack: The thiolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of this compound.[6][7]
-
Displacement of the Leaving Group: This attack leads to the displacement of the bromide ion, a good leaving group, and the formation of a stable carbon-sulfur (C-S) bond, resulting in the 3-iodobenzyl thioether derivative.[6]
The choice of base and solvent is critical for optimizing reaction efficiency. A base strong enough to deprotonate the thiol without promoting side reactions is required. Solvents that can solubilize both the thiol and the alkylating agent are preferred. Acetonitrile has proven to be an effective solvent for similar alkylation reactions.[8]
Caption: General workflow for thiol derivatization.
Analytical Characterization
The resulting 3-iodobenzyl thioether derivatives can be analyzed by several methods. The choice depends on the required sensitivity and specificity. [9]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common technique for separating the derivatized analytes. The addition of the hydrophobic 3-iodobenzyl group increases the retention time of the thiol on C18 columns, separating it from unreacted reagents and polar sample components. [5][10]
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). [5]* Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.
-
Detection: UV detection at ~254 nm, where the benzene ring of the derivatizing group absorbs.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides high sensitivity and specificity. [5][11]The derivatization adds a specific mass to the thiol, allowing for confident identification. The mass of the 3-iodobenzyl group (C₇H₆I) is approximately 217.96 Da. The net change will be this mass minus the mass of the replaced hydrogen on the thiol.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective. [5]* Detection: Selected Ion Monitoring (SIM) can be used to monitor for the specific m/z of the derivatized analyte for targeted quantification. For confirmation, tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern.
| Analyte | Derivatizing Agent | Mass Shift (Monoisotopic) | Key Advantages |
| Generic Thiol (R-SH) | This compound | + 217.9589 Da | High mass shift, UV active, good for LC-MS |
| Generic Thiol (R-SH) | N-Ethylmaleimide (NEM) | + 125.0477 Da | Highly thiol-specific, commonly used in proteomics [12] |
| Generic Thiol (R-SH) | Iodoacetamide (IAM) | + 57.0215 Da | Small mass shift, can be isotopically labeled [3] |
Troubleshooting and Optimization
-
Low Derivatization Yield:
-
Check pH: Ensure the reaction pH is sufficiently basic to deprotonate the thiol (typically pH > 7.5).
-
Increase Reagent Concentration: The derivatization reagent should be in molar excess. [13] * Optimize Temperature: While room temperature is often sufficient, cooling the reaction to 0°C may improve yields for some substrates by minimizing side reactions. [8] * Check Reagent Quality: this compound can degrade over time. Use fresh reagent and prepare solutions immediately before use. [13]
-
-
Multiple Peaks for Derivatized Product:
-
Incomplete Reaction: Increase reaction time or reagent concentration.
-
Side Reactions: The benzyl bromide may react with other nucleophiles in the sample. Consider a sample cleanup step prior to derivatization.
-
Oxidation: Ensure the sample is handled properly to prevent pre-analytical oxidation of the thiol. Adding a chelating agent like EDTA can help prevent metal-catalyzed oxidation. [5]
-
-
Poor Chromatographic Peak Shape:
-
Sample Overload: Dilute the sample before injection.
-
Incompatibility with Mobile Phase: Ensure the final sample solvent is compatible with the initial mobile phase conditions.
-
Conclusion
The derivatization of thiols with this compound is a robust and reliable method for stabilizing and enhancing the detection of thiol-containing compounds. By converting the labile sulfhydryl group into a stable thioether, this technique overcomes common analytical challenges associated with thiol analysis. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a solid foundation for implementing this valuable technique for applications ranging from metabolite quantification to detailed protein characterization.
References
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Le Bizec, B., et al. (2006). Multi-residue method for the determination of thyreostats in urine samples using liquid chromatography coupled to tandem mass spectrometry after derivatisation with 3-iodobenzylbromide. Analytica Chimica Acta, 565(1), 93-101. [Link]
-
Kotha, S., & Kuki, A. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-241. [Link]
-
Schäfer, C., et al. (2017). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 13, 2636-2644. [Link]
-
Goel, D., et al. (2018). Facile quantitation of free thiols in a recombinant monoclonal antibody by reversed-phase high performance liquid chromatography with hydrophobicity-tailored thiol derivatization. Journal of Chromatography A, 1563, 107-115. [Link]
-
Azizi, N., et al. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society, 6(4), 749-753. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
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Roda, B., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Plants, 10(6), 1184. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
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Roda, B., et al. (2020). Optimization of a Monobromobimane (MBB) Derivatization Method for H2S Quantification in Biological Samples. Ph.D. Thesis, Alma Mater Studiorum - Università di Bologna. [Link]
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Hřibová, P., et al. (2023). Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite. Journal of the Serbian Chemical Society, 88(6), 637-649. [Link]
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Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (2019). Reactions of thiols. [Link]
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Rayner, C. M. (2009). Asymmetric synthesis of tertiary thiols and thioethers. Tetrahedron: Asymmetry, 20(13), 1435-1469. [Link]
- Kazemi, F., et al. (2014). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 5(5), 1451-1458.
-
Chekmeneva, E., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]
-
Chekmeneva, E., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
O'Brien, C., et al. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC, 2010(9), 216-228. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Pernber, Z., et al. (2019). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 21, 101082. [Link]
-
De, S., et al. (2020). Thiol Alkylation below Neutral pH. bioRxiv. [Link]
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Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing 3-Iodobenzyl Bromide
Introduction: The Strategic Role of 3-Iodobenzyl Bromide in Fluorescent Probe Development
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a vast array of analytes and processes with high sensitivity and spatiotemporal resolution.[1][2] The rational design of these molecular sensors is paramount to achieving desired photophysical properties and target specificity. Among the diverse synthons available to the medicinal and materials chemist, this compound emerges as a particularly versatile and strategic building block.
This bifunctional reagent offers two distinct points for chemical modification: a reactive benzyl bromide moiety and a nucleophilic substitution-resistant, yet cross-coupling-receptive, iodo group on the aromatic ring. The benzyl bromide allows for the straightforward attachment of the probe to a variety of fluorophore scaffolds through nucleophilic substitution reactions with hydroxyl, amino, or thiol groups.[3] Concurrently, the iodine atom serves as a valuable handle for subsequent functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This dual reactivity enables the construction of complex and highly tailored fluorescent probes for a multitude of applications, from cellular imaging to drug discovery.[4][5]
These application notes provide a comprehensive guide to the synthesis of fluorescent probes derived from this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the characterization of the resulting probes.
Scientific Principles and Synthetic Strategy
The synthesis of fluorescent probes using this compound is primarily predicated on a nucleophilic substitution reaction, followed by potential further diversification via the iodo-substituent.
Core Synthesis: Nucleophilic Substitution
The benzylic bromide of this compound is highly susceptible to nucleophilic attack by atoms with lone pair electrons, such as the oxygen of a phenol, the nitrogen of an amine, or the sulfur of a thiol. This reaction, typically proceeding via an SN2 mechanism, forms a stable ether, amine, or thioether linkage, respectively, covalently attaching the 3-iodobenzyl moiety to a fluorophore.
A common and effective strategy involves the O-alkylation of a hydroxyl-substituted fluorophore, such as 7-hydroxycoumarin (umbelliferone), in the presence of a weak base. The base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then readily displaces the bromide from this compound.
The Versatility of the Iodo Group
The iodine atom on the phenyl ring is relatively unreactive towards nucleophilic aromatic substitution but is an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functionalities to the fluorescent probe after its initial synthesis. For instance, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, which can be used to tune the photophysical properties of the probe or to introduce a specific recognition motif for a biological target. Similarly, a Sonogashira coupling can introduce an alkyne, providing a handle for "click" chemistry and bioconjugation.
Experimental Protocol: Synthesis of a Coumarin-Based Fluorescent Probe
This protocol details the synthesis of 7-(3-iodobenzyloxy)-4-methylcoumarin, a representative fluorescent probe, from 7-hydroxy-4-methylcoumarin and this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | 97% | Sigma-Aldrich |
| 7-Hydroxy-4-methylcoumarin | 98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | ||
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific |
| Standard Glassware for Organic Synthesis | ||
| Magnetic Stirrer with Hotplate | ||
| Rotary Evaporator | ||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxy-4-methylcoumarin (1.0 g, 5.68 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.57 g, 11.36 mmol, 2.0 equiv.).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of this compound: To the stirred suspension, add this compound (2.02 g, 6.81 mmol, 1.2 equiv.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to yield the desired product as a white to off-white solid.
Characterization
The synthesized probe should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.
Visualization of the Synthetic Workflow
Caption: A schematic workflow for the synthesis and characterization of a coumarin-based fluorescent probe.
Reaction Mechanism
Caption: The reaction mechanism for the synthesis of 7-(3-iodobenzyloxy)-4-methylcoumarin.
Expected Photophysical Properties
The resulting 7-(3-iodobenzyloxy)-4-methylcoumarin probe is expected to exhibit fluorescence properties characteristic of coumarin dyes. Coumarin fluorophores typically absorb light in the UV to near-visible region (around 350-450 nm) and emit in the blue-to-green region of the spectrum (around 400-550 nm). The exact excitation and emission maxima will be influenced by the solvent polarity. The introduction of the 3-iodobenzyl group is not expected to significantly alter the core photophysical properties of the coumarin fluorophore, but it provides a valuable site for further modifications that can be used to tune these properties.
Applications and Future Directions
The synthesized fluorescent probe, with its reactive iodo-handle, can be further elaborated for a variety of applications:
-
Development of Targeted Probes: The iodo group can be used to attach targeting ligands, such as peptides or small molecules, via cross-coupling reactions, to direct the probe to specific cellular compartments or proteins of interest.
-
Construction of Ratiometric Sensors: The 3-iodobenzyl moiety can be functionalized with a second fluorophore to create a FRET (Förster Resonance Energy Transfer) pair, enabling the development of ratiometric probes that are less susceptible to environmental fluctuations.
-
Probes for Bioconjugation: The iodo group can be converted to other functional groups, such as an azide or alkyne, for use in bioorthogonal "click" chemistry to label biomolecules in living systems.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of custom fluorescent probes. Its dual reactivity allows for a modular and strategic approach to probe design, enabling the creation of sophisticated molecular tools for a wide range of applications in research and drug development. The straightforward synthetic protocols and the potential for extensive further functionalization make it an attractive choice for chemists and biologists alike.
References
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Zhang, B., Xu, L., Zhou, Y., & Zhang, W. (2020). Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection. Luminescence, 35(2), 305-311. [Link]
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Zhang, B., Xu, L., Zhou, Y., & Zhang, W. (2020). Synthesis and activity of a coumarin‐based fluorescent probe for hydroxyl radical detection. Luminescence, 35(2), 305-311. [Link]
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Sun, X., Wang, Y., & Li, Y. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(14), 8237-8250. [Link]
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Sun, X., Wang, Y., & Li, Y. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(14), 8237-8250. [Link]
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Sun, X., Wang, Y., & Li, Y. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(14), 8237-8250. [Link]
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Anary-Abbasinejad, M., Anaraki-Ardakani, H., & Hosseini-Mehdiabadi, S. (2015). Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. Journal of the Brazilian Chemical Society, 26(2), 218-223. [Link]
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Bathich, Y. (2014). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. International Journal of ChemTech Research, 6(1), 243-251. [Link]
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Nicholls, T. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. ResearchGate. [Link]
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Anary-Abbasinejad, M., Anaraki-Ardakani, H., & Dehghan, A. (2007). Reaction Between 7-Hydroxy Coumarin, Alkyl Isocyanides and Dialkyl Acetylenedicarboxylate: Synthesis of 4H-Chromenes and 1-Azabuta-1,3-dienes. Journal of Chemical Research, 2007(11), 664-666. [Link]
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Darla, M. M., Krishna, B. S., Srivash, M. K., & Ch, K. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 22(12), 5987-5996. [Link]
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Chen, Y., Liu, Y., Li, S., Wang, Y., & Chen, H. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2774. [Link]
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Stankovic, N., Stankov, M. V., Milic, M., Milovanovic, M., Avdovic, E., Markovic, V., & Ciric, A. (2024). Design and Characterization of Novel Naphthalimide Fluorescent Probe for H2S Detection in Human Serum. Journal of fluorescence, 1-9. [Link]
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Ortiz, D., Ortiz, P. R., Pérez, E., & Villalonga, R. (2018). Structural Characterization of Mono and Dihydroxylated Umbelliferone Derivatives. Polymers, 10(12), 1334. [Link]
-
Zhang, Y., & Liu, H. (2021). Research Progress on Naphthalimide Fluorescent Probes. Chinese Journal of Organic Chemistry, 41(1), 108-122. [Link]
-
Chen, Y., Wang, Z., Zhang, J., & Zhang, G. (2022). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Coordination Chemistry Reviews, 452, 214295. [Link]
-
Egami, H., & Hamashima, Y. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20244-20248. [Link]
-
Stankovic, I., & Stankovic, M. (2022). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules, 27(19), 6296. [Link]
-
Abu-Hashem, A. A., & El-Shehry, M. F. (2014). The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds. Molecules, 19(10), 15437-15451. [Link]
-
Egami, H., & Hamashima, Y. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20244-20248. [Link]
-
Guccione, S., Modica, M., Salerno, L., & Vigorita, M. G. (2000). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Journal of Heterocyclic Chemistry, 37(2), 353-356. [Link]
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The Strategic Utility of 3-Iodobenzyl Bromide in Advanced Materials Science: Application Notes and Protocols
Introduction: A Bifunctional Linchpin for Material Innovation
In the landscape of materials science, the thoughtful design of molecular precursors is paramount to achieving novel functionalities. 3-Iodobenzyl bromide emerges as a particularly strategic building block due to its dual reactivity. This compound uniquely features a reactive benzyl bromide moiety, a classic initiator for controlled polymerization and a potent electrophile for nucleophilic substitution, alongside a more stable aryl iodide. The latter provides a handle for a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This bifunctionality allows for a two-stage approach to material design: initial construction of a macromolecular or molecular scaffold, followed by precise post-synthesis functionalization. This guide provides detailed application notes and protocols for leveraging the unique chemical attributes of this compound in the synthesis of functional polymers, organic electronic materials, and ligands for metal-organic frameworks (MOFs).
I. Application in Functional Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)
The benzyl bromide group of this compound makes it an excellent candidate for initiating Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity.[1]
Causality Behind Experimental Choices in ATRP
The core of ATRP is a reversible redox process catalyzed by a transition metal complex, typically copper-based, which alternates between an active and a dormant state of the growing polymer chain. The choice of initiator is critical as it determines the rate of initiation, which should ideally be faster than or equal to the rate of propagation to ensure that all polymer chains grow simultaneously. Benzyl halides are effective initiators for the ATRP of styrenes and (meth)acrylates. The use of this compound as an initiator imparts an iodo-functional group at the alpha-end of every polymer chain, which can be used for subsequent modifications.
Generalized Protocol for ATRP of Styrene using a Benzyl Bromide Initiator
This protocol describes a general procedure for the ATRP of styrene using a benzyl bromide initiator, which can be adapted for this compound.
Table 1: Reagents for ATRP of Styrene
| Reagent | Molar Ratio (to Initiator) | Purpose |
| Styrene | 100 | Monomer |
| This compound | 1 | Initiator |
| Copper(I) Bromide (CuBr) | 1 | Catalyst |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 1 | Ligand |
| Anisole | - | Solvent |
Experimental Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Iodobenzyl Bromide by Recrystallization
Welcome to the technical support guide for the purification of 3-Iodobenzyl bromide (CAS 49617-83-6). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific principles behind each step, empowering you to resolve experimental challenges effectively.
Part 1: Foundational Knowledge & Key Properties
Before troubleshooting, a solid understanding of the compound's properties is essential. This compound is a solid at room temperature with a reported melting point range of 46-51°C.[1][2] This relatively low melting point is a critical factor in solvent selection and the phenomenon of "oiling out," which we will discuss in detail.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrI | [3][4] |
| Molecular Weight | 296.93 g/mol | [1][4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 46-51 °C (lit.) | [1][2] |
| Boiling Point | 281.2°C at 760 mmHg | [3] |
| Primary Hazards | Corrosive; causes severe skin burns and eye damage | [4] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions in a direct Q&A format, providing both a solution and the underlying rationale.
Q1: How do I select the right solvent for recrystallizing this compound?
Answer: The ideal solvent is one where this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][6] For this compound, the key is to also select a solvent with a boiling point that does not significantly exceed the compound's melting point to prevent it from melting before dissolving.
Solvent Selection Strategy:
-
Consult Literature: Check databases like Reaxys or SciFinder for previously reported recrystallization solvents for this compound or structurally similar compounds like 2-Iodobenzyl bromide or 4-Iodobenzyl bromide.[7][8]
-
Consider Polarity: this compound is a moderately polar molecule. Solvents of similar polarity are often a good starting point. A common rule of thumb is "like dissolves like."[9]
-
Perform a Small-Scale Test: Before committing your entire batch, test the solubility of ~50-100 mg of your crude material in ~1 mL of various solvents at room temperature and then upon heating.[7]
Recommended Solvents to Screen:
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Hexane | 69 | Good choice. Its boiling point is above the compound's melting point, but not excessively so. It is non-polar, which may lead to low solubility even when hot, making it a potential anti-solvent. |
| Ethanol | 78 | A polar protic solvent. Often a good candidate for moderately polar compounds. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point, which can be advantageous. |
| Isopropanol | 82 | Another good alcohol to test, with a slightly higher boiling point. |
| Ethyl Acetate | 77 | A moderately polar aprotic solvent. Often effective for compounds of this type. |
| Toluene | 111 | Use with caution. The high boiling point may cause the compound to oil out. However, aromatic solvents can be effective for crystallizing aromatic compounds.[9] |
Q2: My crude this compound solution is colored. How can I decolorize it?
Answer: A colored solution often indicates the presence of highly conjugated impurities. You can treat the hot solution with a small amount of activated charcoal before the filtration step.
Mechanism: Activated charcoal has a high surface area with pores that adsorb large, colored impurity molecules.
Caution: Use charcoal sparingly (1-2% of the solute's weight). Adding too much can lead to significant loss of your desired product due to co-adsorption.[10] There is no way to recover the product once it is adsorbed by the charcoal.[10]
Q3: What are the likely impurities in my crude sample?
Answer: The most common synthesis of this compound involves the bromination of m-iodotoluene.[2] Therefore, common impurities include:
-
Unreacted m-iodotoluene: This starting material is less polar than the product.
-
Dibrominated products (e.g., 3-iodo-alpha,alpha-dibromotoluene): Over-bromination can lead to these more-halogenated, often less-soluble impurities. A well-chosen recrystallization solvent should keep the unreacted starting material dissolved in the cold mother liquor while leaving highly insoluble impurities (like the dibrominated product) behind during hot filtration.
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving the most common issues encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
This is the most common issue for compounds with low melting points. Oiling out occurs when the saturated solution is cooled to a temperature above the solute's melting point, causing the solute to separate as a liquid instead of a solid.
Root Causes & Solutions:
-
Solution is Too Concentrated/Cooling is Too Rapid: The compound is coming out of solution too quickly at a temperature where it is still molten.
-
Solution: Re-heat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to make the solution slightly less saturated.[10][11] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.[5]
-
-
High Concentration of Impurities: Impurities can cause a melting point depression, leading the mixture to behave like a low-melting eutectic.
-
Solution: If the oil does not crystallize upon slow cooling, try to redissolve it and perform a purification step. If colored, a charcoal treatment may help. If not, you may need to purify the material by another method (e.g., column chromatography) and attempt the recrystallization again.[11]
-
Problem 2: No crystals form, even after the solution has cooled completely.
This indicates that the solution is not supersaturated at low temperatures.
Root Causes & Solutions:
-
Too Much Solvent Was Used: This is the most frequent cause.[11] The concentration of the compound is below its solubility limit even at low temperatures.
-
Solution: Gently boil off a portion of the solvent to increase the concentration.[10] Allow the solution to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin.
-
Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[11] The microscopic scratches on the glass provide nucleation points for crystal growth.
-
Solution B (Seeding): If you have a small crystal of pure this compound, add it to the cold solution.[10] This "seed crystal" provides a template for further crystal lattice formation.
-
Solution C (Flash Cooling): Briefly cool the flask in an ice-water bath to induce rapid nucleation. Once a few crystals appear, remove it from the ice bath and allow the rest of the crystallization to proceed slowly at room temperature.
-
Problem 3: The final yield is very low.
A low yield can result from several procedural errors throughout the process.
Root Causes & Solutions:
-
Using an Excessive Amount of Solvent: As discussed above, this keeps more of your product dissolved in the mother liquor.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[5] To recover dissolved product, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure).
-
-
Premature Crystallization During Hot Filtration: The compound crystallizes in the filter paper or funnel stem.
-
Solution: Use a stemless funnel and keep the funnel and receiving flask hot during filtration.[12] This can be done by placing them on a hot plate or under a heat lamp. Also, add a slight excess of hot solvent (an extra 5-10%) before filtering to ensure the compound remains in solution.[12] This excess solvent can be boiled off after filtration is complete.
-
-
Excessive Washing with Cold Solvent: Even cold solvent will dissolve some of your product.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the vacuum is off when you add the wash solvent to wet all the crystals, then re-apply the vacuum to pull the solvent through.[12]
-
Part 4: Experimental Protocols & Visual Workflows
Protocol 1: Step-by-Step Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a vacuum desiccator.
Visual Workflow: Recrystallization Process
Caption: General workflow for the recrystallization of this compound.
Visual Workflow: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 11, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 11, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]
-
Experiment: Recrystallization – Part I: Solvent Selection - Science Learning Center. (n.d.). Retrieved January 11, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved January 11, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recrystallization - University of Colorado Boulder. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound | C7H6BrI - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Recrystallisation Help : r/Chempros - Reddit. (2020). Retrieved January 11, 2026, from [Link]
-
This compound, 95% | 427691-5G - SLS Ireland. (n.d.). Retrieved January 11, 2026, from [Link]
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Technical Support Center: Purification Strategies for Reactions Involving 3-Iodobenzyl Bromide
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 3-iodobenzyl bromide from your reaction product. This document is designed to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction with this compound and TLC analysis shows the presence of a significant amount of starting material alongside my product. What is the first step I should consider?
The first step is to assess the physical properties of your product (e.g., solid or liquid) and its polarity relative to this compound.[1] this compound is a relatively non-polar, solid compound with a melting point of 46-51 °C.[2] If your product has significantly different polarity or is a solid with different solubility characteristics, a simple purification technique may be effective.
Q2: How can I effectively monitor the removal of this compound during purification?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. This compound is UV active due to its aromatic ring, so it can be easily visualized under a UV lamp at 254 nm.[3][4][5][6][7][8] Additionally, iodine vapor can be used to stain the TLC plate, which will visualize many organic compounds, including this compound, as brown spots.[5][7][9]
Q3: Are there any safety precautions I should be aware of when working with this compound and the suggested reagents?
Yes, this compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[2][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching agents and solvents used in the purification protocols also have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide: Selecting the Right Purification Strategy
Choosing the optimal purification method depends on the nature of your product and the scale of your reaction. This guide provides a decision-making framework to help you select the most appropriate technique.
Scenario 1: My product is a solid and has a different solubility profile than this compound.
If your product is a solid, recrystallization is often the most effective and scalable purification method.[11][12][13][14] The goal is to find a solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while this compound remains in solution.
Scenario 2: My product is a liquid or has similar polarity to this compound.
In this case, you have several options:
-
Chemical Quenching followed by Aqueous Workup: This involves selectively reacting the unreacted this compound to form a more polar, water-soluble compound that can be easily removed by extraction.[1][13]
-
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1][3][15]
-
Distillation: If your product has a significantly different boiling point from this compound, distillation under reduced pressure may be a viable option.[1][13]
The following diagram illustrates a general workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Here are detailed, step-by-step protocols for the most common and effective methods to remove unreacted this compound.
Protocol 1: Chemical Quenching with Triethylamine
This protocol describes the conversion of this compound into a water-soluble quaternary ammonium salt.[1][13]
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Triethylamine (Et₃N)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture to room temperature.
-
Add Triethylamine: To the stirred reaction mixture, add an excess of triethylamine (typically 2-3 equivalents relative to the initial amount of this compound).
-
Monitor the Reaction: Stir the mixture at room temperature and monitor the disappearance of the this compound spot by TLC. The newly formed quaternary ammonium salt will be highly polar and should remain at the baseline of the TLC plate.
-
Aqueous Workup: Once the this compound is consumed, transfer the mixture to a separatory funnel.
-
Wash with Water: Wash the organic layer with deionized water (2 x volume of the organic layer). This will remove the triethylammonium bromide salt.
-
Wash with Brine: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, now free of this compound.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[1][15]
Materials:
-
Silica gel (for column chromatography)
-
Crude reaction mixture
-
Appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane)
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine the Eluent System: Using TLC, identify a solvent system that provides good separation between your product and this compound. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[15] Aim for an Rf value of ~0.3 for your product.
-
Pack the Column: Prepare a silica gel column using the chosen eluent system.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the Column: Begin eluting the column with the chosen solvent system. This compound is relatively non-polar and will typically elute quickly.[1]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This method is ideal for solid products.[11][12][13][14]
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Choose a Solvent: Select a solvent in which your product has high solubility when hot and low solubility when cold. Common solvents to screen include ethanol, methanol, isopropanol, hexanes, and ethyl acetate.
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the Crystals: Dry the purified crystals under vacuum.
Data Summary
The following table summarizes the key properties and selection criteria for the purification methods discussed.
| Purification Method | Ideal for | Key Advantages | Potential Challenges |
| Chemical Quenching | Liquid or soluble solid products | Fast, simple, and avoids chromatography | Requires a selective quenching agent; product must be stable to the reaction conditions |
| Column Chromatography | Most products | High resolution separation | Can be time-consuming and require large volumes of solvent |
| Recrystallization | Solid products | Can yield very pure material; scalable | Requires finding a suitable solvent system; may result in lower yield |
| Distillation | Liquid products with different boiling points | Effective for large-scale purification | Product must be thermally stable; may not be suitable for high-boiling compounds |
References
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? [Online forum post]. Available: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). This compound, 95%. Retrieved from [Link]
-
ResearchGate. (2012, May 16). Removing Benzyl bromide. [Online forum post]. Available: [Link]
- Google Patents. (2018). CN107098791B - Preparation method of benzyl bromide.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Kenyon College. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. [Online forum post]. Available: [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Organic Syntheses. (1936). p-NITROBENZYL BROMIDE. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide. [Online forum post]. Available: [Link]
-
Quora. (2020, December 18). How to remove bromine from a reaction mixture? Retrieved from [Link]
-
ResearchGate. (2016, August 31). How to quench propargyl bromide? [Online forum post]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound 95 49617-83-6 [sigmaaldrich.com]
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Technical Support Center: Navigating 3-Iodobenzyl Bromide Alkylations
Welcome to the technical support center for 3-iodobenzyl bromide alkylations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this compound as an alkylating agent. As a highly reactive benzylic halide, this compound is a valuable reagent for introducing the 3-iodobenzyl moiety onto various nucleophiles. However, its reactivity profile can also lead to several competing side reactions. This guide provides expert insights and practical solutions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my alkylation with this compound giving a low yield of the desired product?
A1: Low yields in this compound alkylations can stem from several factors. The most common culprits are competing side reactions such as homocoupling (Wurtz-Fittig type reaction), over-alkylation of the nucleophile, and elimination of HBr from the benzyl bromide. Additionally, the stability of your nucleophile and the purity of your reagents and solvents are critical. It is also possible that the reaction has not gone to completion, which can be addressed by optimizing reaction time and temperature. A systematic approach to troubleshooting, starting with an analysis of your crude reaction mixture by techniques like TLC, LC-MS, or NMR, is essential to diagnose the specific issue.
Q2: I am observing a significant amount of a high molecular weight, nonpolar byproduct. What is it likely to be?
A2: A high molecular weight, nonpolar byproduct is often the result of a homocoupling reaction, where two molecules of this compound react with each other to form 1,2-bis(3-iodophenyl)ethane. This is a classic Wurtz-Fittig type side reaction that can be promoted by certain metals, strong bases, or elevated temperatures.
Q3: My amine/alkoxide nucleophile is getting alkylated multiple times. How can I favor mono-alkylation?
A3: Over-alkylation is a common issue, especially with highly nucleophilic starting materials like primary amines. The mono-alkylated product is often more nucleophilic than the starting material, leading to a second alkylation event. To favor mono-alkylation, you can adjust the stoichiometry by using an excess of the nucleophile relative to the this compound. Slowly adding the alkylating agent to the reaction mixture can also help maintain a low concentration of the electrophile, disfavoring the second alkylation.
Q4: Does the iodine substituent on the aromatic ring affect the reactivity of the benzyl bromide?
A4: Yes, the iodine substituent has a notable electronic effect. While halogens are generally deactivating on aromatic rings due to their inductive electron-withdrawing effect, they can also donate electron density through resonance. For a reaction at the benzylic position, the inductive effect of the meta-iodo group can slightly destabilize a developing positive charge on the benzylic carbon in an SN1-type mechanism, while having a less pronounced effect on an SN2 transition state. The large size of the iodine atom does not sterically hinder the benzylic position.
Troubleshooting Guides for Common Side Reactions
Issue 1: Homocoupling (Wurtz-Fittig Reaction)
Q: My reaction is producing a significant amount of 1,2-bis(3-iodophenyl)ethane. How can I prevent this?
A: Causal Analysis: Homocoupling of benzyl halides is a well-documented side reaction, often proceeding through a radical or organometallic intermediate.[1][2] This is particularly problematic when using strong, reducing bases (like n-BuLi) or when trace metal impurities are present. High temperatures can also promote this side reaction.
Troubleshooting Protocol:
-
Reagent Purity: Ensure your this compound is pure and free from any metal contaminants. If necessary, purify the reagent by recrystallization or column chromatography.
-
Choice of Base: Avoid strong, reducing bases. Opt for milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that might initiate radical formation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly reduce homocoupling.
-
Solvent Selection: Use high-purity, anhydrous solvents. Ethereal solvents like THF or dioxane are common, but for some applications, polar aprotic solvents like DMF or acetonitrile may be suitable, provided they are rigorously dried.
Table 1: Recommended Bases to Minimize Homocoupling
| Base | Solvent | Typical Temperature | Comments |
| K₂CO₃ | Acetonitrile, DMF | 25-80 °C | A versatile and cost-effective choice for many alkylations. |
| Cs₂CO₃ | DMF, THF | 25-60 °C | More soluble and often more effective than K₂CO₃ at lower temperatures. |
| DIPEA | DCM, Acetonitrile | 0-40 °C | A non-nucleophilic organic base, useful for acid scavenging. |
Issue 2: Over-Alkylation
Q: I am trying to synthesize a secondary amine from a primary amine, but I am getting a significant amount of the tertiary amine. What should I do?
A: Causal Analysis: The mono-alkylated amine is often more nucleophilic than the starting primary amine, making it a better competitor for the remaining this compound.[3][4] This leads to the formation of the di-alkylated product.
Troubleshooting Protocol:
-
Stoichiometry Control: Use an excess of the primary amine (2 to 5 equivalents) relative to this compound. This statistically favors the alkylation of the more abundant primary amine.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base over an extended period. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Temperature Management: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation by slowing down the rate of the second alkylation more than the first.
-
Use of Amine Hydrobromide Salt: A competitive deprotonation/protonation strategy can be employed.[3][5] By starting with the amine hydrobromide salt and slowly adding a base, the free primary amine is selectively generated for reaction, while the resulting secondary amine is protonated and thus deactivated towards further alkylation.
Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine [5][6]
-
To a solution of the primary amine (2.0 equiv.) and a suitable base (e.g., K₂CO₃, 2.2 equiv.) in anhydrous acetonitrile, add a solution of this compound (1.0 equiv.) in anhydrous acetonitrile dropwise at room temperature over 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the desired secondary amine.
Issue 3: Elimination Reaction
Q: I am observing the formation of what appears to be a styrene derivative or other elimination byproducts. How can I suppress this?
A: Causal Analysis: While less common for primary benzylic bromides compared to secondary or tertiary ones, elimination of HBr to form a double bond can occur, especially with sterically hindered or strong bases.[7][8]
Troubleshooting Protocol:
-
Base Selection: Use a non-nucleophilic, moderately strong base. Carbonate bases (K₂CO₃, Cs₂CO₃) are generally preferred over alkoxides (e.g., potassium tert-butoxide), which are known to promote elimination.
-
Steric Hindrance: If your nucleophile is very bulky, it may act as a base and promote elimination. In such cases, using a less hindered nucleophile or modifying the reaction conditions is necessary.
-
Temperature: As with other side reactions, lower temperatures will generally disfavor elimination.
Issue 4: Reactions Involving the Iodine Substituent
Q: Can the aryl iodide functionality react under my alkylation conditions?
A: Causal Analysis: The C-I bond on the aromatic ring is generally stable under standard N- and O-alkylation conditions. However, under forcing conditions, especially with certain transition metal catalysts or very strong bases, side reactions involving the aryl iodide can occur, such as Ullmann coupling or other cross-coupling reactions.[4][9]
Troubleshooting Protocol:
-
Avoid Transition Metal Contamination: Ensure your glassware and reagents are free from transition metal residues (e.g., copper, palladium) that could catalyze cross-coupling reactions.
-
Moderate Conditions: Use the mildest reaction conditions (temperature, base strength) that afford a reasonable reaction rate for the desired alkylation.
-
Protecting Groups: In complex syntheses where the aryl iodide might be subjected to harsh downstream conditions, consider if it's feasible to introduce the iodide at a later stage.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism Diagram
The following diagram illustrates the desired SN2 alkylation pathway and the three major competing side reactions.
Caption: Main reaction pathways in this compound alkylations.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues in your alkylation reactions.
Caption: A systematic workflow for troubleshooting this compound alkylations.
References
-
Wikipedia. (2023). Wurtz–Fittig reaction. [Link]
-
Grokipedia. (n.d.). Wurtz–Fittig reaction. [Link]
-
RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
The Royal Society of Chemistry. (2014). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. [Link]
-
ACS Publications. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. [Link]
-
ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. [Link]
-
NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. [Link]
-
ACS Publications. (2017). Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical. [Link]
-
Chinese Chemical Society. (2021). Arene C–H Iodination Using Aryl Iodides. [Link]
-
Sci-Hub. (2018). Reactivity and mechanism in some substitution reactions of benzyltrialkyltins. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. [Link]
-
SLS Ireland. (n.d.). This compound, 95%. [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
-
PMC. (n.d.). Triple Radical Sorting: Aryl-Alkylation of Alkenes. [Link]
Sources
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- 2. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. rsc.org [rsc.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system [beilstein-journals.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Iodobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting and optimization strategies, specifically for challenging substrates like 3-iodobenzyl bromide. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its success with sp³-hybridized electrophiles such as benzyl halides can be nuanced.[1] This resource addresses common issues encountered in the lab and offers field-proven solutions to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is resulting in a very low yield. What are the most likely causes?
Low yields in the Suzuki coupling of benzylic halides are a frequent challenge and can often be attributed to several competing factors:
-
Catalyst Inactivation: Palladium catalysts are sensitive to air and can be deactivated by oxygen. Furthermore, benzylic substrates can sometimes interact with the catalyst in undesirable ways, leading to inactive palladium species.[2] A strict inert atmosphere is crucial for success.[2]
-
Side Reactions: Several side reactions can plague the coupling of benzyl halides. These include:
-
Homocoupling: The self-coupling of the benzyl bromide (forming bibenzyl) or the boronic acid can be a significant issue.[1]
-
Dehalogenation: The iodine on the benzyl bromide can be replaced by a hydrogen atom, leading to the formation of 3-methylbenzyl bromide.[3]
-
Protodeboronation: The boronic acid can react with residual water or other proton sources, leading to the formation of an arene byproduct and reducing the amount of available nucleophile.[4]
-
-
Slow Oxidative Addition: While the C-I bond is generally reactive, the oxidative addition of sp³-hybridized carbons to the palladium(0) center can be slower than for sp² carbons.[3][5] This can allow side reactions to become more prominent.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and highly interdependent. A suboptimal combination can lead to poor yields.[6][7]
Troubleshooting Workflow
If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following diagram outlines a logical workflow for identifying and resolving common issues.
Caption: A workflow diagram for troubleshooting low yields.
Q2: How do I select the optimal catalyst system for coupling with this compound?
The choice of palladium source and ligand is paramount for a successful reaction. For challenging substrates like benzyl halides, a highly active and robust catalyst system is required.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, it may not be active enough for some benzyl halide couplings.[8] Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[3][9]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and JohnPhos are often excellent choices for Suzuki couplings of benzyl halides.[1][8] Their steric bulk can promote reductive elimination, while their electron-donating nature facilitates oxidative addition.
-
Bidentate Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have also shown success in these couplings.[1] The defined bite angle of these ligands can influence the geometry around the palladium center and impact reactivity.[10]
-
| Ligand | Typical Catalyst Loading (mol%) | Key Advantages |
| SPhos | 2-4 | High activity, good for sterically hindered substrates.[1] |
| XPhos | 2-4 | Broad applicability, often provides high yields.[1] |
| JohnPhos | 5-10 | Effective for heterocyclic and benzylic couplings.[8] |
| dppf | 2-5 | Well-established, robust ligand.[1] |
Q3: What is the role of the base, and which one should I choose?
The base is essential for the transmetalation step of the Suzuki catalytic cycle.[9] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[9][11] The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and often effective.[8][12] Cesium carbonate is more soluble in many organic solvents and can be a good choice when stronger basicity is needed.[1][7]
-
Phosphates: K₃PO₄ is another widely used base that can be particularly effective in promoting high yields.[6]
-
-
Solubility: The solubility of the base is a critical factor. Often, a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is used to dissolve the inorganic base and bring it into contact with the organic-soluble reactants.[13][14]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, DMF/H₂O | A good starting point for optimization.[8][12] |
| Cs₂CO₃ | Strong | THF/H₂O, Dioxane/H₂O | Often improves yields with less reactive substrates.[1] |
| K₃PO₄ | Strong | Toluene, Dioxane | Can be very effective, but ensure adequate mixing.[6] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][15]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. The following information is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Understanding the Foundation: The SN2 Mechanism
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4][5] In this concerted process, the alkoxide ion performs a backside attack on the carbon atom bearing the leaving group (typically a halide), leading to inversion of stereochemistry if the carbon is chiral.[6]
Understanding the principles of the SN2 reaction is paramount to troubleshooting the Williamson ether synthesis. Key factors influencing the success of an SN2 reaction, and by extension, this ether synthesis, include steric hindrance, the nature of the leaving group, the strength of the nucleophile, and the choice of solvent.[6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the most common culprits?
Low yields in a Williamson ether synthesis can often be traced back to a few key factors:
-
Inappropriate Substrate Choice: The SN2 mechanism is highly sensitive to steric hindrance.[3][4] Primary alkyl halides are the best substrates, while secondary halides often lead to a mixture of substitution (ether) and elimination (alkene) products.[3][6] Tertiary alkyl halides will almost exclusively yield the elimination product.[3][6]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the yield.[1] Typical conditions involve heating the reaction at 50-100 °C for 1 to 8 hours.[1][7][8]
-
Presence of Water: The alkoxide is a strong base and will be quenched by any water present in the reaction mixture. It is crucial to use anhydrous solvents and properly dried glassware.[7][9]
-
Poor Alkoxide Formation: Incomplete deprotonation of the starting alcohol will result in a lower concentration of the active nucleophile.[10][11]
Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination (E2) reaction?
The formation of an alkene is a strong indicator that the E2 elimination pathway is outcompeting the desired SN2 reaction.[3][4] This is a very common side reaction, especially when using secondary or tertiary alkyl halides.[1][3] Here are several strategies to favor substitution over elimination:
-
Strategic Choice of Reactants: If synthesizing an asymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route that utilizes the less sterically hindered alkyl halide.[3][10] For instance, to synthesize tert-butyl methyl ether, it is far more effective to use sodium tert-butoxide and methyl iodide than sodium methoxide and tert-butyl chloride.[3]
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[3] Therefore, lowering the reaction temperature will favor the SN2 pathway.[3][8]
-
Choice of Base: While a strong base is necessary to form the alkoxide, an excessively strong or sterically hindered base can promote elimination.[12] For simple dialkyl ethers, bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are effective.[13] For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly for the synthesis of aryl ethers.[13][14]
Q3: When using a phenol, I'm getting a mixture of O-alkylation and C-alkylation products. How can I improve selectivity?
Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at either the oxygen atom (O-alkylation) to form the desired ether, or at a carbon atom on the aromatic ring (C-alkylation).[1][3] The solvent plays a critical role in controlling this selectivity.[3][15]
-
To favor O-alkylation (ether formation): Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3][5][13] These solvents effectively solvate the cation of the phenoxide, leaving the oxygen anion more "naked" and nucleophilic.[3]
-
To favor C-alkylation: Protic solvents like water or alcohols can promote C-alkylation.[3] These solvents can hydrogen-bond with the oxygen of the phenoxide, making it less nucleophilic and directing the reaction towards the aromatic ring.[3]
Optimizing Reaction Parameters: A Tabular Guide
| Parameter | Recommendation for Optimal Ether Synthesis | Rationale |
| Alkyl Halide | Primary > Secondary >> Tertiary[3][6][16] | Minimizes competing E2 elimination reactions due to reduced steric hindrance.[4] |
| Base | Use a strong, non-nucleophilic base (e.g., NaH, KH) to generate the alkoxide in situ.[3][6][10][11] For phenols, weaker bases like K₂CO₃ or NaOH are often sufficient.[3][13] | Ensures complete deprotonation of the alcohol to form the reactive alkoxide.[10] Milder bases can prevent side reactions with sensitive functional groups. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF).[3][4][6][13] | These solvents solvate the cation, increasing the nucleophilicity of the "naked" alkoxide anion and accelerating the SN2 reaction.[3] Protic solvents can decrease the reaction rate.[1] |
| Temperature | Typically 50-100 °C.[1][7] Lower temperatures may be necessary to suppress elimination with more hindered substrates.[3] | Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions. |
| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide, 18-crown-6) can be beneficial, especially in biphasic systems.[1][9][17] | Increases the solubility of the alkoxide in the organic phase, enhancing the reaction rate.[1] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This is a generalized procedure and may require optimization for specific substrates.[8]
-
Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF). Cool the solution in an ice bath.
-
Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise to the alcohol solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Ether Formation: Slowly add the alkyl halide (1.1 equivalents) to the solution of the alkoxide.[8]
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[8] Carefully quench the reaction by the slow addition of water.[8]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[8]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Purification: Remove the solvent under reduced pressure.[8] The crude product can then be purified by flash column chromatography, distillation, or recrystallization as appropriate.
Visualizing the Process
Reaction Mechanism and Competing Pathways
Caption: Williamson ether synthesis mechanism and the competing E2 elimination pathway.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in the Williamson ether synthesis.
References
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (2023, May 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (2023, March 15). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, May 18). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823. [Link]
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]
-
Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. [Link]
Sources
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- 2. francis-press.com [francis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [chemistrytalk.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 13. jk-sci.com [jk-sci.com]
- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. youtube.com [youtube.com]
Troubleshooting low conversion in Sonogashira coupling
Here is a technical support center with troubleshooting guides and FAQs for Sonogashira coupling.
Welcome to the technical resource center for the Sonogashira cross-coupling reaction. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and systematic solutions to common challenges encountered during this powerful C-C bond-forming reaction. This resource is structured to help you diagnose problems, understand the underlying chemistry, and optimize your experimental outcomes.
Part 1: The Troubleshooting Guide
This section is organized by common symptoms observed during a problematic Sonogashira coupling.
Primary Issue: Low to No Product Conversion
This is the most frequent issue. A systematic, step-by-step diagnosis is the most effective approach.
Q1: My reaction shows little to no product formation. Where should I begin my investigation?
When a reaction fails, it is essential to methodically evaluate the core components. We recommend examining four key areas in the following order: Reagent & Substrate Quality, The Catalyst System, Reaction Conditions, and Potential Side Reactions.
Q2: How do I diagnose issues with my reagents and substrates?
The integrity of your starting materials is paramount. Even minor impurities can halt the catalytic cycle.
-
Aryl/Vinyl Halide Reactivity: The choice of halide has the most significant impact on reaction rate and conditions. The general order of reactivity is I > OTf > Br >> Cl.[1][2] Aryl iodides often react at room temperature, whereas bromides may require heating, and chlorides typically demand specialized, highly active catalyst systems.[1][3] If you are using a bromide or chloride, a lack of conversion may simply indicate the need for more forcing conditions.
-
Purity of Halide and Alkyne: Ensure starting materials are pure and free from contaminants that could poison the catalyst.[4] If necessary, purify them by recrystallization, distillation, or column chromatography before use.
-
Base Quality and Type: The amine base (e.g., triethylamine, diisopropylamine) is not just a proton scavenger; it is a crucial part of the catalytic cycle.[4] It must be anhydrous and pure. Using an old bottle that has been exposed to air and moisture is a common point of failure. Consider distilling the amine before use.[5] The base must be strong enough to deprotonate the alkyne to facilitate the formation of the copper acetylide intermediate.[6]
-
Solvent Purity and Choice: The solvent must be anhydrous and thoroughly deoxygenated. The choice of solvent can significantly influence reaction rates and catalyst stability.[7] While common solvents include THF, DMF, and toluene, some, like DMF, have been reported to slow reactions by competing for coordination sites on the palladium center.[8][9]
| Parameter | Recommendation | Rationale |
| Aryl Halide | Verify reactivity order (I > Br > Cl). | Less reactive halides require more active catalysts and higher temperatures.[1] |
| Reagent Purity | Use high-purity starting materials. | Impurities can act as catalyst poisons.[9] |
| Base | Use fresh, anhydrous amine base. | The base is a reactant; water or oxides can inhibit the reaction.[5][9] |
| Solvent | Use anhydrous, deoxygenated solvent. | Oxygen leads to unwanted side reactions and catalyst decomposition.[1][9] |
Q3: My reagents are pristine. Could the catalyst system be the problem?
Yes, the activity and stability of both the palladium catalyst and the copper co-catalyst are critical.
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is essential for activating the alkyne but is easily oxidized.[4] Use CuI from a freshly opened bottle. Oxidized copper salts will not facilitate the crucial transmetalation step.
-
Ligand Choice: The phosphine ligand stabilizes the palladium center and modulates its reactivity. For less reactive aryl halides (bromides and especially chlorides), standard ligands like PPh₃ may be insufficient. Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can dramatically increase the rate of the oxidative addition step, which is often rate-limiting.[10][11]
Q4: My reaction mixture turned black and then stalled. What does this mean?
The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[9] The active, soluble Pd(0) complex has agglomerated and crashed out of solution, effectively stopping your reaction.
Causes and Solutions:
-
Presence of Oxygen: This is the most common cause. The Pd(0) catalyst is readily oxidized and destabilized by oxygen.[9] Ensure your entire setup is under a robust inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents have been thoroughly degassed.
-
High Temperatures: While necessary for unreactive substrates, excessive heat can accelerate catalyst decomposition.[9] Increase temperature gradually and monitor the reaction closely.
-
Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic intermediates, leading to precipitation. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[5]
-
Impurities: As mentioned, impurities can poison and destabilize the catalyst.[9]
Q5: I am getting a significant amount of a side product from my alkyne coupling with itself. How do I prevent this?
You are observing Glaser coupling, a common side reaction in Sonogashira chemistry. This is an oxidative homocoupling of the terminal alkyne, which is promoted by oxygen and the copper co-catalyst.[1][12]
Strategies to Minimize Glaser Homocoupling:
-
Rigorous Inert Atmosphere: Since oxygen is a key ingredient for this side reaction, the most critical step is to exclude it completely using proper inert atmosphere techniques.[1][9]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[9]
-
Reduce Copper Loading: Use the minimum effective amount of CuI, as it is a catalyst for the undesired homocoupling.
-
Switch to a Copper-Free Protocol: If homocoupling is persistent, the most definitive solution is to use a copper-free Sonogashira protocol. These methods have been specifically developed to avoid this issue.[1][4][13]
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing a failed Sonogashira reaction.
Caption: A logical workflow for troubleshooting low Sonogashira conversion.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in the reaction?
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The engine of the primary catalytic cycle. The Pd(0) center undergoes oxidative addition with the aryl/vinyl halide to activate it.[10]
-
Copper(I) Co-catalyst (e.g., CuI): Functions in a separate catalytic cycle to activate the alkyne. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive for the key transmetalation step with the palladium complex.[1]
-
Amine Base (e.g., Et₃N, DIPEA): Has two roles. First, it deprotonates the terminal alkyne, making it nucleophilic enough to react with the copper(I) salt.[4] Second, it neutralizes the hydrogen halide (H-X) that is formed as a byproduct during the reaction.[1]
-
Phosphine Ligand (e.g., PPh₃, P(t-Bu)₃): Stabilizes the palladium atom, prevents its precipitation, and fine-tunes its electronic and steric properties to facilitate the catalytic cycle, especially the oxidative addition and reductive elimination steps.
The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Q2: When should I choose a "copper-free" Sonogashira protocol?
A copper-free protocol is advantageous in several situations:
-
Persistent Homocoupling: When Glaser coupling is a persistent and unavoidable side reaction.[1][4]
-
Sensitive Substrates: When your substrate or product contains functional groups that can chelate or be sensitive to copper.
-
Pharmaceutical Synthesis: To avoid contamination of the final product with residual copper, which can be toxic and difficult to remove, simplifying purification.[10][14]
Q3: What is the best way to establish an inert atmosphere?
Standard laboratory techniques are usually sufficient.
-
Assemble Glassware: Assemble your reaction flask (e.g., a Schlenk flask) with a stir bar and condenser, and ensure all joints are well-sealed.
-
Flame or Oven Dry: Heat the glassware under vacuum to remove adsorbed water and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Add Solids: Add your solid reagents (aryl halide, palladium catalyst, CuI, ligand) to the flask.
-
Evacuate and Refill: Seal the flask and evacuate the atmosphere using a vacuum pump, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure all oxygen is removed.
-
Degas Liquids: Solvents and liquid bases must be degassed separately. The most thorough method is freeze-pump-thaw :
-
Freeze the liquid with liquid nitrogen.
-
Apply a high vacuum to remove gases from above the solid.
-
Close the flask to the vacuum and thaw the liquid, allowing dissolved gases to bubble out.
-
Repeat this cycle three times.
-
A simpler, though less rigorous, method is to sparge the liquid with a stream of inert gas for 20-30 minutes.
-
-
Add Liquids: Add the degassed solvent and base to the reaction flask via a cannula or gas-tight syringe, maintaining a positive pressure of inert gas.
Part 3: Experimental Protocols
Standard Protocol for Sonogashira Coupling of an Aryl Iodide
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum, and perform three evacuate-backfill cycles with high vacuum and argon.
-
Under a positive pressure of argon, add the degassed toluene (5 mL) and degassed triethylamine (5 mL) via cannula or syringe.
-
Stir the mixture for 5 minutes at room temperature. The solution should be a clear yellow-to-light-brown suspension.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature (or heat as necessary for less reactive substrates) under an argon atmosphere.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2025, August 9).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025, August 9). Request PDF.
- Sonogashira coupling. (n.d.). Golden.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7).
- Optimization of reaction conditions for the Sonogashira reaction a. (n.d.).
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.).
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- The Sonogashira Coupling. (n.d.). SlidePlayer.
- Sonogashira Coupling. (2020, July 25). YouTube.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9).
- Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
- What is the best procedure for Sonogashira coupling? (2014, May 1).
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.).
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. (n.d.). Benchchem.
- Sonogashira Coupling. (2016, August 1). Royal Society of Chemistry.
- Sonogashira coupling reaction | Organometallic name reaction. (2025, February 17). YouTube.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6).
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Sonogashira coupling in natural product synthesis. (2025, August 6).
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 3-Iodobenzyl Substituted Compounds
Welcome to the technical support center for the purification of 3-iodobenzyl substituted compounds via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the specific challenges associated with this class of molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causal factors that govern a successful separation.
The presence of the iodine atom on the benzyl ring introduces unique chemical properties that can lead to common purification pitfalls, including compound degradation and poor resolution. This guide is structured to help you anticipate, diagnose, and resolve these issues effectively.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most frequently encountered problems during the column chromatography of 3-iodobenzyl substituted compounds. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Issue 1: Low or No Recovery of the Target Compound
Symptom: After running the column, you observe a significantly lower yield than expected, or a complete absence of your 3-iodobenzyl substituted product in the collected fractions.
Underlying Cause & Diagnosis:
Iodinated aromatic compounds, particularly those with electron-donating groups, can exhibit sensitivity to the acidic nature of standard silica gel.[1] The Lewis acidic sites on the silica surface can catalyze degradation pathways, including potential de-iodination, leading to the loss of your target molecule.[1]
To confirm if your compound is degrading on the silica gel, a two-dimensional (2D) TLC test is highly recommended.
Experimental Protocol: 2D TLC for Compound Stability Assessment
-
Spotting: On a square TLC plate, spot a concentrated solution of your crude compound in one of the bottom corners.
-
First Elution: Develop the plate using a suitable solvent system.
-
Drying and Rotation: After the first run, thoroughly dry the plate to remove all solvent. Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Second Elution: Develop the plate again using the same solvent system.
-
Analysis: Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica stationary phase.[1]
Solutions:
-
Neutralize the Silica Gel: Before introducing your sample, flush the packed column with your chosen eluent containing a small percentage (typically 0.5-2%) of a weak base like triethylamine (TEA).[1] This will neutralize the acidic sites on the silica surface. After neutralization, wash the column with the regular eluent to remove excess TEA before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina or commercially available deactivated silica gels are excellent alternatives for acid-sensitive compounds.[1][2] The choice between silica and alumina should be guided by preliminary TLC analysis on both stationary phases.[3]
-
Minimize Contact Time: If only minor degradation is observed, optimizing the chromatography to be as fast as possible (flash chromatography) can sometimes mitigate the issue by reducing the residence time of the compound on the column.
Issue 2: Poor Separation of the Target Compound from Impurities
Symptom: The TLC analysis of your collected fractions shows significant overlap between your desired 3-iodobenzyl compound and one or more impurities.
Underlying Cause & Diagnosis:
Achieving good separation is fundamentally dependent on the differential partitioning of compounds between the stationary and mobile phases.[4] Poor separation indicates that the chosen solvent system (eluent) is not providing sufficient selectivity for the components in your mixture. The separation of halogenated compounds from their dehalogenated analogues can be particularly challenging.[5][6]
Solutions:
-
Systematic TLC Optimization: The key to a successful column separation is rigorous optimization of the solvent system using TLC.[7][8] The goal is to find a solvent mixture where your target compound has an Rf value between 0.2 and 0.4.[1] This range generally provides the best balance for good resolution on a column.
-
Employ Different Solvent Systems: Do not be limited to a single solvent combination. Experiment with different solvent mixtures that offer alternative selectivities. For instance, if a hexane/ethyl acetate system fails, consider dichloromethane/methanol or toluene-based systems. A table of common solvent systems is provided below for reference.
Table 1: Representative TLC Solvent Systems for Compounds of Varying Polarity
| Polarity of Compound | Representative Solvent System |
| Non-polar | 100% Hexane or Heptane; 1-10% Ethyl Acetate in Hexane |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane; Dichloromethane |
| Polar | 100% Ethyl Acetate; 1-10% Methanol in Dichloromethane |
| Very Polar | 5-20% Methanol in Dichloromethane with 0.5% Acetic Acid or Ammonia |
This table is a general guide. The optimal system for your specific 3-iodobenzyl substituted compound must be determined experimentally.[9][10]
-
Gradient Elution: If a single isocratic solvent system cannot resolve all components, a gradient elution is recommended. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to release your more polar target compound from the column.[11]
Issue 3: Band Tailing or Streaking of the Target Compound
Symptom: Instead of a tight, symmetrical band, your 3-iodobenzyl compound moves down the column as a long, streaking band, leading to broad peaks in the collected fractions and poor separation.
Underlying Cause & Diagnosis:
Band tailing can be attributed to several factors:
-
Acid-Base Interactions: Strong interactions between slightly basic functional groups on your molecule and the acidic silanol groups (Si-OH) on the silica surface can cause tailing.[1]
-
Column Overloading: Loading too much sample onto the column can exceed the capacity of the stationary phase, leading to non-ideal chromatographic behavior.
-
Poor Sample Solubility: If the compound is not fully soluble in the eluent as it enters the column, it can precipitate and then slowly redissolve, causing streaking.
Solutions:
-
Add a Modifier to the Eluent: If the tailing is due to interactions with acidic silica, adding a small amount of a modifier to your eluent can significantly improve peak shape. For neutral or basic compounds, adding 0.1-1% triethylamine (TEA) is effective.[1] For acidic compounds, adding 0.1-1% acetic acid or formic acid can be beneficial.
-
Reduce the Sample Load: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.
-
Proper Sample Loading Technique: Ensure your crude sample is dissolved in a minimal amount of solvent before loading. If your compound has poor solubility in the eluent, consider "dry loading."
Experimental Protocol: Dry Loading a Sample
-
Adsorption: Dissolve your crude product in a suitable, low-boiling point solvent (e.g., dichloromethane or acetone).
-
Add Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Evaporation: Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[1]
-
Loading: Carefully add this powder to the top of your packed column.
-
Elution: Gently add a layer of sand on top of the sample and begin your elution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a novel 3-iodobenzyl substituted compound?
A1: A good universal starting point for a compound of unknown polarity is to test a solvent system of 3:1 Hexane:Ethyl Acetate on a TLC plate.[9] Based on the resulting Rf value, you can then adjust the polarity up or down as needed to achieve the target Rf of 0.2-0.4.
Q2: How much silica gel should I use for my column?
A2: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A common rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of the crude sample. For simple separations, a 20:1 ratio may suffice, while for challenging separations, a 100:1 ratio or higher might be necessary.[12]
Q3: My 3-iodobenzyl compound is UV active. Can I use this for detection?
A3: Yes, the aromatic ring in your compound will make it active under UV light (typically at 254 nm). This is the most common and non-destructive method for visualizing spots on a TLC plate and for monitoring fractions.
Q4: Can the iodine atom itself cause problems during chromatography?
A4: While the primary concern is often the acid sensitivity of the molecule as a whole, the polarizability of the large iodine atom can sometimes lead to non-specific interactions with the stationary phase. However, by following the principles of proper solvent optimization and, if necessary, silica gel neutralization, these effects can be effectively managed. The main challenges in the chromatography of halogenated compounds often relate to achieving separation from closely related impurities.[6]
Q5: My compound is not eluting from the column, even with a very polar solvent system like 100% ethyl acetate. What should I do?
A5: This situation, often termed "streaking at the baseline," suggests that your compound is very polar and/or is strongly and irreversibly binding to the silica gel. First, confirm with a 2D TLC that it is not degrading.[13] If it is stable, you will need to switch to a more polar eluent system, such as 5-10% methanol in dichloromethane. If this still fails, it is a strong indication of irreversible binding, and you should consider an alternative stationary phase like neutral or basic alumina, or even reverse-phase chromatography.
Workflow & Decision-Making Diagram
The following diagram outlines a logical workflow for developing a purification protocol for 3-iodobenzyl substituted compounds.
Caption: Decision workflow for purifying 3-iodobenzyl compounds.
References
- U.S. Environmental Protection Agency. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
- BenchChem. (2025). Technical Support Center: Purification of 4-Iodobenzyl Alcohol Derivatives by Column Chromatography.
- McGachy, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
-
Aggarwal, V. K., et al. (2013). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. JoVE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 26.4: Optimization and Column Performance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
Dou, W., et al. (Year not available). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
Sources
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- 2. Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography [jove.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating Steric Hindrance in 3-Iodobenzyl Bromide Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered when working with 3-iodobenzyl bromide, focusing specifically on overcoming issues related to steric hindrance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the influence of its structure on common chemical transformations.
Q1: What is the primary source of steric hindrance in reactions involving this compound?
A1: The primary source of steric hindrance originates from the iodine atom at the meta- (C3) position of the benzene ring. While not directly adjacent to the reactive benzylic carbon (an ortho-substituent would be more impactful), the large van der Waals radius of the iodine atom creates a sterically congested environment. This "steric shield" can impede the optimal trajectory for an incoming nucleophile to attack the electrophilic methylene carbon (-CH₂Br), which is crucial for many substitution reactions.[1][2]
Q2: How does this steric hindrance affect the competition between Sₙ2 and E2 reaction pathways?
A2: Steric hindrance is a critical factor that dictates the outcome of competing substitution (Sₙ2) and elimination (E2) reactions.
-
Sₙ2 (Substitution): This pathway requires a "backside attack" where the nucleophile approaches the carbon atom 180° opposite to the leaving group (bromide).[3] The bulky iodine substituent on the ring can physically obstruct this approach, slowing down the Sₙ2 reaction rate.[1]
-
E2 (Elimination): This pathway involves a base abstracting a proton from the benzylic carbon. Since this proton is sterically accessible, a bulky or strongly basic nucleophile that is hindered from performing an Sₙ2 attack will preferentially act as a base, leading to the formation of an alkene byproduct.[4][5]
Therefore, increased steric hindrance from either the substrate (this compound) or the nucleophile will favor the E2 pathway over the Sₙ2 pathway.
Q3: Can this compound react via an Sₙ1 mechanism?
A3: Yes, under certain conditions. The Sₙ1 mechanism proceeds through a carbocation intermediate. Benzyl halides, in general, can form resonance-stabilized benzylic carbocations, making the Sₙ1 pathway plausible.[6][7] Steric hindrance does not suppress Sₙ1 reactivity; in fact, highly substituted substrates that form stable carbocations favor this mechanism.[8] Sₙ1 reactions are typically favored by polar protic solvents (e.g., ethanol, water) and weaker nucleophiles. However, for most synthetic applications involving strong nucleophiles, the Sₙ2/E2 pathways are more relevant.
Q4: I'm trying to perform a Suzuki coupling. Which halogen is more reactive, the iodine or the bromine?
A4: The aryl iodine is significantly more reactive than the benzylic bromine in standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C-I bond is weaker and more readily undergoes oxidative addition than the C-Br bond.[9][10] If your goal is to couple at the benzylic position, a different strategy, such as using a potassium aryltrifluoroborate under specific conditions, may be required, but selectivity will remain a major challenge.[10] This guide will focus on reactions at the benzylic bromide position.
Section 2: Troubleshooting Guide for Nucleophilic Substitution Reactions
This guide provides solutions to common problems encountered during Sₙ2 reactions, such as Williamson ether synthesis or aminations.
Problem: Low or no yield of the desired substitution product, especially when using a bulky nucleophile (e.g., a secondary amine or a tertiary alkoxide).
This is the most common issue and points directly to steric hindrance preventing the Sₙ2 reaction.
Caption: Steric clash between the bulky 3-iodophenyl group and the incoming nucleophile.
| Probable Cause | Recommended Solution & Explanation |
| High Steric Hindrance | 1. Modify the Nucleophile: If possible, switch to a smaller, less-branched nucleophile. For example, use sodium methoxide instead of potassium tert-butoxide. A less hindered nucleophile can more easily access the electrophilic carbon.[11] 2. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also increase the rate of elimination, so this must be optimized. Monitor the reaction closely for byproduct formation. |
| Nucleophile Acting as a Base | 1. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the Sₙ2 pathway.[12] 2. Choose a Less Basic Nucleophile: If the desired transformation allows, select a nucleophile that is less basic but still potent (e.g., using an azide followed by reduction for an amine synthesis). 3. Use a Stronger, Non-nucleophilic Base (for in-situ alkoxide generation): When preparing an alkoxide from an alcohol, use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol before adding the this compound. This prevents having a strong, hindered base (like leftover t-butoxide) in the reaction mixture that would promote E2.[13] |
| Inappropriate Solvent Choice | 1. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetone are ideal for Sₙ2 reactions. They solvate the cation but leave the nucleophile "naked" and highly reactive, increasing the reaction rate.[8][13] Polar protic solvents (like ethanol) can solvate and stabilize the nucleophile, reducing its reactivity. |
Troubleshooting Workflow
The following workflow can help diagnose and solve issues with your this compound reactions.
Caption: Decision tree for troubleshooting Sₙ2 reactions of this compound.
Section 3: Experimental Protocol
This section provides a detailed, field-tested protocol for a challenging Williamson ether synthesis that mitigates steric hindrance.
Protocol: Synthesis of 3-Iodobenzyl Isopropyl Ether
This synthesis is moderately challenging due to the steric bulk of the isopropoxide nucleophile, which can promote E2 elimination. This protocol optimizes for the Sₙ2 product.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Isopropanol (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to the reaction flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M final concentration with respect to the bromide).
-
Nucleophile Formation: Cool the slurry to 0 °C in an ice bath. Slowly add anhydrous isopropanol (2.0 eq) dropwise via syringe. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of sodium isopropoxide.
-
Expert Insight: Pre-forming the alkoxide with NaH is critical. It ensures that the only base present during the reaction is the isopropoxide, minimizing E2 elimination that could be caused by a more hindered base like potassium tert-butoxide.[13]
-
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold alkoxide solution over 20-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Troubleshooting Note: If the reaction is sluggish, it can be gently heated to 40-50 °C. However, check for the formation of elimination byproducts by TLC or GC-MS before committing to prolonged heating.
-
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-iodobenzyl isopropyl ether.
References
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Institutes of Health (NIH). [Link]
-
SN2 Reactions: Steric Hindrance & Backside Attack Explained. Studylib. [Link]
-
How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers. ResearchGate. [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions. Quora. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Why can't the Williamson synthesis be used to prepare diphenyl ether? Quora. [Link]
-
Williamson Ether Synthesis Problem Solving. YouTube. [Link]
-
Limitations Of Williamson Ether Synthesis. Chemistry For Everyone. [Link]
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Chapter 8 Notes - Alkyl Halides. Portland State University. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Steric Factors on reaction with grignard reagent. Chemistry Stack Exchange. [Link]
-
Do bulky bases participate in substitution reactions? Chemistry Stack Exchange. [Link]
-
Steric hindrance | Substitution and elimination reactions. Khan Academy. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health (NIH). [Link]
-
Steric hindrance. YouTube. [Link]
Sources
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- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Iodobenzyl Bromide
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-iodobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to navigate the complexities of these powerful C-C and C-N bond-forming reactions with confidence and success.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block in organic synthesis, offering two distinct reactive sites for cross-coupling: a highly reactive C(sp²)-I bond and a benzylic C(sp³)-Br bond. This di-functionality allows for sequential or chemoselective reactions, enabling the construction of complex molecular architectures. However, the presence of two different halogens and the nature of the benzylic bromide present unique challenges that necessitate careful catalyst and condition selection.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This inherent difference in reactivity is the cornerstone of achieving chemoselectivity with this compound. By carefully tuning the reaction conditions, one can selectively functionalize the C-I bond while leaving the C-Br bond intact for subsequent transformations.
This guide will delve into the nuances of catalyst and ligand selection for various cross-coupling reactions with this compound, provide detailed troubleshooting for common issues, and answer frequently asked questions to support your experimental success.
Catalyst and Ligand Selection Guide
The choice of the palladium catalyst and the accompanying ligand is paramount for a successful cross-coupling reaction. The ligand not only stabilizes the palladium center but also critically influences its reactivity and selectivity. For substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they promote the crucial oxidative addition step and facilitate the reductive elimination to form the desired product.[2][3]
Below is a summary of recommended catalyst systems for various cross-coupling reactions with this compound, with a focus on achieving chemoselective coupling at the C-I bond.
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligand | Typical Base | Typical Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, RuPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | Bulky ligands are crucial to prevent side reactions and promote coupling at the C-I bond.[4][5] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | BrettPhos, RuPhos, AdBrettPhos | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane | Strong bases are typically required. The choice of ligand is critical for coupling with primary and secondary amines.[6][7] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃ | Et₃N, i-Pr₂NEt | THF, DMF | Copper(I) co-catalyst (e.g., CuI) is often used, but copper-free conditions can prevent alkyne homocoupling.[8] |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, NMP | Generally, the Heck reaction is more challenging with benzylic halides. Careful optimization is required.[9] |
Troubleshooting Guide (Q&A Format)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings with benzylic halides can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the C-I bond to the Pd(0) center, can be slow.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[4] These ligands increase the electron density on the palladium center, facilitating its insertion into the C-I bond. Consider using a pre-formed palladium(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species.[10]
-
-
Homocoupling of the Boronic Acid (Glaser Coupling): This is a common side reaction, especially if the reaction mixture is not properly degassed.[11][12] The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, consuming your starting material.
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period. Using a Pd(II) precatalyst that is reduced in situ can sometimes lead to boronic acid homocoupling as part of the catalyst activation.[11] Using a Pd(0) source directly can mitigate this.
-
-
Wurtz-Type Homocoupling of this compound: Benzyl halides can undergo homocoupling to form a bibenzylic species.
-
Solution: This is often promoted by higher temperatures and certain catalyst systems. Try lowering the reaction temperature and screening different palladium sources and ligands.
-
-
Protodeborylation of the Boronic Acid: The boronic acid can be sensitive to the reaction conditions and undergo protodeborylation, especially in the presence of water and base.
-
Solution: Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which can be more stable. Alternatively, using a stronger, non-aqueous base like K₃PO₄ can sometimes help.
-
Q2: I am trying to perform a chemoselective Sonogashira coupling on this compound to react only at the C-I bond, but I am observing reaction at the C-Br bond as well. How can I improve the selectivity?
A2: Achieving high chemoselectivity in the Sonogashira coupling of this compound hinges on exploiting the differential reactivity of the C-I and C-Br bonds.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and ligand plays a crucial role in controlling regioselectivity.[13]
-
Solution: For selective coupling at the more reactive C-I bond, a less reactive catalyst system is often preferred. Start with a standard catalyst like PdCl₂(PPh₃)₂/CuI. Avoid highly active, bulky phosphine ligands that might be reactive enough to activate the C-Br bond, especially at elevated temperatures. Bidentate ligands can sometimes favor reaction at the less hindered site, but for selective C-I coupling, a simple monodentate ligand like PPh₃ is a good starting point.
-
-
Reaction Temperature: Higher temperatures can overcome the activation barrier for the C-Br bond, leading to a loss of selectivity.
-
Solution: Perform the reaction at the lowest temperature that allows for efficient coupling at the C-I bond. Room temperature or slightly elevated temperatures (40-60 °C) are often sufficient for the reaction of aryl iodides.[8]
-
-
Reaction Time: Prolonged reaction times can also lead to the slower reaction at the C-Br bond catching up.
-
Solution: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed and the desired mono-coupled product is formed.
-
Q3: In my Buchwald-Hartwig amination of this compound, I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen). What is causing this and how can I prevent it?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.
-
Mechanism of Hydrodehalogenation: This side reaction can occur through β-hydride elimination from the palladium-amido intermediate. However, with a benzyl halide, this specific pathway is not possible. Instead, hydrodehalogenation can result from the reaction of the organopalladium intermediate with trace amounts of water or other proton sources, or through competitive reductive pathways.
-
Choice of Base and Solvent: The base and solvent can significantly influence the extent of hydrodehalogenation.
-
Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS). Ensure the use of anhydrous solvents to minimize proton sources. Toluene and dioxane are commonly used and should be thoroughly dried.[6]
-
-
Ligand Effects: The choice of ligand can also impact the relative rates of the desired reductive elimination versus undesired side reactions.
-
Solution: Bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often effective in promoting the desired C-N bond formation and suppressing side reactions.[7]
-
Frequently Asked Questions (FAQs)
Q: Can I perform a sequential cross-coupling on this compound, first at the C-I bond and then at the C-Br bond?
A: Yes, this is a key synthetic strategy that takes advantage of the differential reactivity of the two halogen atoms. The general approach is to first perform a cross-coupling reaction under milder conditions that selectively target the more reactive C-I bond.[14] After purification of the mono-coupled product, a second cross-coupling reaction can be performed under more forcing conditions (e.g., higher temperature, more active catalyst system with a bulky ligand) to functionalize the C-Br bond.
Q: What is the best way to prepare my reagents and set up the reaction to ensure reproducibility?
A: Careful preparation and setup are crucial for successful cross-coupling reactions.
-
Degassing: Thoroughly degas all solvents and the final reaction mixture to remove oxygen, which can deactivate the catalyst and promote side reactions.[11]
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware, especially for reactions sensitive to moisture like those involving organometallic reagents or strong bases.
-
Inert Atmosphere: Maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Reagent Quality: Use high-purity reagents. Impurities in the starting materials or reagents can poison the catalyst.
Q: How do I choose between a Pd(0) and a Pd(II) precatalyst?
A:
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state and do not require an in-situ reduction step. This can sometimes lead to cleaner reactions with fewer side products related to the reduction process. However, they can be more sensitive to air and moisture.[10]
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally more stable and easier to handle. They require an in-situ reduction to the active Pd(0) species, which can be achieved by a phosphine ligand, an amine, or the organometallic coupling partner. This reduction step can sometimes lead to side reactions like boronic acid homocoupling.[11] In recent years, a variety of sophisticated Pd(II) precatalysts have been developed that offer high stability and efficient generation of the active Pd(0) catalyst under mild conditions.[10]
Q: What analytical techniques are best for monitoring the progress of my reaction?
A: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, but suitable for less volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major products and byproducts.
Visualizing the Chemistry: Diagrams and Workflows
To further aid in understanding and executing these complex reactions, the following diagrams illustrate the catalytic cycles and decision-making processes.
Catalytic Cycles
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Decision-Making Workflow
Caption: Decision-Making Workflow for Catalyst and Condition Selection.
Troubleshooting Flowchart
Caption: Troubleshooting Flowchart for a Failed Cross-Coupling Reaction.
References
-
V. P. W. Böhm and W. A. Herrmann, "Bulky and Electron-Rich Phosphine Ligands for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides," Angewandte Chemie International Edition, 2000, 39 (21), 4036-4038.
-
S. L. Buchwald, et al., "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions," Chemical Science, 2010, 1 (1), 125-130.
-
C. C. C. Johansson Seechurn, et al., "Palladium-Catalyzed Cross-Coupling: A Historical Context," Angewandte Chemie International Edition, 2012, 51 (21), 5062-5085.
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I. P. Beletskaya and A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chemical Reviews, 2000, 100 (8), 3009-3066.
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A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211.
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J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010.
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N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995, 95 (7), 2457-2483.
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F. Diederich and P. J. Stang, "Metal-catalyzed cross-coupling reactions," Wiley-VCH, 2004.
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J. P. Wolfe, S. Wagaw, and S. L. Buchwald, "An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides," Journal of the American Chemical Society, 1996, 118 (30), 7215-7216.
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K. Sonogashira, Y. Tohda, and N. Hagihara, "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines," Tetrahedron Letters, 1975, 16 (50), 4467-4470.
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J. F. Hartwig, "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides," Inorganic Chemistry, 2007, 46 (6), 1936-1947.
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R. F. Heck, "Palladium-catalyzed reactions of organic halides with olefins," Accounts of Chemical Research, 1979, 12 (4), 146-151.
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E. Negishi, "Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation," Accounts of Chemical Research, 1982, 15 (11), 340-348.
-
A. Suzuki, "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998," Journal of Organometallic Chemistry, 1999, 576 (1-2), 147-168.
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S. L. Buchwald, et al., "A General and User-Friendly Method for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides," The Journal of Organic Chemistry, 2002, 67 (15), 5421-5428.
-
T. I. Wallow and B. M. Novak, "Palladium-Catalyzed Homocoupling of Arylboronic Acids in the Presence of Oxygen: A Mechanistic Study," Journal of the American Chemical Society, 1991, 113 (19), 7411-7412.
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R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007, 107 (3), 874-922.
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M. R. Netherton and G. C. Fu, "Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides," Advanced Synthesis & Catalysis, 2004, 346 (13-15), 1525-1532.
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J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41 (11), 1534-1544.
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D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles," Accounts of Chemical Research, 2003, 36 (4), 234-245.
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J. K. Stille, "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles," Angewandte Chemie International Edition in English, 1986, 25 (6), 508-524.
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V. V. Grushin and H. Alper, "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes," Chemical Reviews, 1994, 94 (4), 1047-1062.
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G. C. Fu, "Cross-Coupling Reactions of Unactivated Alkyl Halides," Topics in Organometallic Chemistry, 2006, 19 , 1-30.
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S. L. Buchwald, et al., "Palladium-Catalyzed Amination of Aryl Halides and Triflates," Journal of the American Chemical Society, 2000, 122 (51), 13027-13045.
-
M. T. Reetz, "New mono- and bidentate phosphine ligands for asymmetric catalysis," Angewandte Chemie International Edition, 2004, 43 (32), 4166-4169.
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R. R. Tykwinski, "Sonogashira Coupling with Less-Reactive Halides," Angewandte Chemie International Edition, 2003, 42 (14), 1566-1568.
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A. Zapf and M. Beller, "The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides," Topics in Catalysis, 2002, 19 (2), 101-109.
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C. A. Tolman, "Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis," Chemical Reviews, 1977, 77 (3), 313-348.
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J. F. Hartwig, "Transition Metal-Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism," Angewandte Chemie International Edition in English, 1998, 37 (15), 2046-2067.
-
A. L. Casado and P. Espinet, "On the Mechanism of the Stille Reaction," Journal of the American Chemical Society, 1998, 120 (35), 8978-8985.
-
G. A. Molander and C. R. Bernardi, "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates," The Journal of Organic Chemistry, 2002, 67 (24), 8424-8429.
-
O. Daugulis, "Direct Arylation of C-H Bonds," Topics in Current Chemistry, 2010, 292 , 57-93.
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Chemical Science, 2011, 2 (1), 27-50.
-
J. F. Hartwig, "Mechanisms of C-C and C-N Bond-Forming Reductive Elimination from Palladium(II) Complexes," Journal of the American Chemical Society, 2006, 128 (46), 14792-14793.
-
V. Farina, "High-Turnover Palladium Catalysts for Cross-Coupling Reactions," Advanced Synthesis & Catalysis, 2004, 346 (13-15), 1553-1571.
-
T. E. Barder, S. D. Walker, J. R. Martinelli, and S. L. Buchwald, "New Catalysts for the Suzuki-Miyaura Reaction," Journal of the American Chemical Society, 2005, 127 (13), 4685-4696.
-
A. C. Frisch and M. Beller, "Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides," Angewandte Chemie International Edition, 2005, 44 (5), 674-688.
-
J. P. Wolfe and S. L. Buchwald, "Palladium-Catalyzed Amination of Aryl Halides," Accounts of Chemical Research, 1998, 31 (12), 805-818.
-
L. S. Hegedus, "Palladium-catalyzed reactions in the synthesis of 2-substituted indoles," Angewandte Chemie International Edition in English, 1988, 27 (9), 1113-1126.
-
E. M. Vogl, H. Gröger, and M. Shibasaki, "Towards perfect catalysts for C-C coupling reactions," Angewandte Chemie International Edition, 1999, 38 (11), 1570-1577.
-
J. Tsuji, "Palladium Reagents and Catalysts: Innovations in Organic Synthesis," John Wiley & Sons, 2004.
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B. H. Lipshutz and S. Ghorai, "Heck Couplings in Water at Room Temperature," Organic Letters, 2008, 10 (16), 3543-3546.
-
N. T. S. Phan, M. van der Sluys, and C. W. Jones, "On the Nature of the Active Species in Palladium-Catalyzed Mizoroki-Heck and Suzuki-Miyaura Couplings - Homogeneous or Heterogeneous Catalysis, A Critical Review," Advanced Synthesis & Catalysis, 2006, 348 (6), 609-679.
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S. L. Buchwald, "Cross-Coupling Reactions: A Practical Guide," Springer, 2002.
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Technical Support Center: Optimizing Reactions with 3-Iodobenzyl Bromide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Iodobenzyl bromide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of its reactivity, with a specific focus on how the choice of base can profoundly impact reaction efficiency and outcomes.
Introduction
This compound is a valuable bifunctional reagent, featuring a reactive benzylic bromide ideal for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, as well as an aryl iodide that offers a handle for further functionalization. The success of these transformations often hinges on the careful selection of a base. The base can act as a proton scavenger, a catalyst activator, or a reagent deprotonator, and an inappropriate choice can lead to low yields, side product formation, or complete reaction failure. This guide is designed to provide you with the expertise to anticipate and resolve these challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Category 1: Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, Amine Alkylation)
Question 1: I am attempting a Williamson ether synthesis with this compound and a primary alcohol, but I'm seeing low yields. I'm using sodium hydroxide as the base. What could be the problem?
Answer:
While sodium hydroxide (NaOH) can deprotonate alcohols, its effectiveness is limited by the pKa of the alcohol and the presence of water, which can compete as a nucleophile. Here's a breakdown of potential issues and solutions:
-
Incomplete Deprotonation: For many alcohols, particularly those that are not highly acidic, NaOH may not be a strong enough base to generate a sufficient concentration of the alkoxide nucleophile.
-
Competing Hydrolysis: The hydroxide ion (OH⁻) is itself a nucleophile and can react with this compound to form 3-iodobenzyl alcohol, a common side product. The presence of water, either from the aqueous NaOH solution or as a byproduct of the deprotonation, exacerbates this issue.
Troubleshooting Steps & Recommendations:
-
Switch to a Stronger, Non-Nucleophilic Base: For generating alkoxides, stronger bases that are minimally nucleophilic are preferred. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[1][2] These bases irreversibly deprotonate the alcohol to form the sodium or potassium alkoxide and hydrogen gas, driving the equilibrium forward.
-
Ensure Anhydrous Conditions: Moisture is detrimental to this reaction.[3] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents are effective at solvating the cation of the alkoxide, leaving the anionic oxygen more nucleophilic.[2]
Experimental Protocol: High-Efficiency Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Question 2: I'm trying to N-alkylate a secondary amine with this compound and getting a complex mixture of products, including the starting amine hydrobromide salt. How can I improve the selectivity for mono-alkylation?
Answer:
This is a common issue in amine alkylation. The reaction produces hydrobromic acid (HBr) as a byproduct. This acid will protonate the starting amine, which is basic, rendering it non-nucleophilic and halting the reaction.[4] Furthermore, the product, a tertiary amine, can also be nucleophilic and react further to form a quaternary ammonium salt.[4][5]
Troubleshooting Steps & Recommendations:
-
Use a Sacrificial Base: The most effective solution is to add a non-nucleophilic base to scavenge the HBr as it is formed. This keeps the starting amine in its neutral, nucleophilic state.
-
Control Stoichiometry: Using a slight excess of the amine can also serve to neutralize the HBr, but this is less efficient and only practical if the amine is inexpensive and easily separable from the product.[6]
-
Prevent Over-Alkylation: To minimize the formation of the quaternary ammonium salt, use a slight excess of the starting amine relative to the this compound.
| Base Type | Example | pKa of Conjugate Acid | Key Considerations |
| Strong, Non-nucleophilic | Sodium Hydride (NaH) | ~35 | Ideal for deprotonating alcohols; requires anhydrous conditions. |
| Inorganic Carbonates | Potassium Carbonate (K₂CO₃) | 10.3 | Good for scavenging acid in amine alkylations and Suzuki couplings. Heterogeneous. |
| Tertiary Amines | Triethylamine (NEt₃) | 10.7 | Homogeneous acid scavenger. Can be difficult to remove during workup. |
| Hydroxides | Sodium Hydroxide (NaOH) | 15.7 | Can be used for aryl ether synthesis but risks hydrolysis of the bromide. |
Table 1. Comparison of Common Bases for Nucleophilic Substitution.
Category 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: My Suzuki-Miyaura coupling between this compound and an arylboronic acid is sluggish and gives low yields. I'm using potassium carbonate as the base. What factors should I consider?
Answer:
The base in a Suzuki-Miyaura coupling plays a critical role in the transmetalation step of the catalytic cycle.[7] While potassium carbonate (K₂CO₃) is a common choice, its effectiveness can be influenced by several factors.
-
Solubility: K₂CO₃ has limited solubility in many organic solvents used for Suzuki couplings (e.g., toluene, dioxane). This can lead to a slow reaction rate.
-
Base Strength: While generally effective, for less reactive boronic acids or challenging substrates, a stronger base might be necessary to facilitate the formation of the boronate species required for transmetalation.[8]
Troubleshooting Steps & Recommendations:
-
Change the Base: Consider using a stronger and more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often more effective, particularly for heteroaryl couplings.[9]
-
Solvent System: Employing a mixed solvent system that includes water (e.g., dioxane/water or DMF/water) can improve the solubility of the inorganic base and accelerate the reaction.[9]
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst is crucial. For benzylic bromides, ligands like JohnPhos or SPhos can be highly effective in promoting the reaction.[9]
Sources
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- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying byproducts in 3-Iodobenzyl bromide reactions by NMR
Identifying Reaction Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy
This guide is designed for researchers, chemists, and drug development professionals who utilize 3-iodobenzyl bromide in their synthetic workflows. Given its reactivity, reactions involving this reagent can sometimes yield unexpected byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying these impurities, ensuring the integrity of your results and optimizing reaction conditions. This document provides a series of frequently asked questions and troubleshooting workflows to help you interpret your NMR data with confidence.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a singlet around 4.5 ppm, but I also see other signals in the benzylic region (3.5-5.0 ppm). What are they?
This is a common observation and typically points to the transformation of the benzylic bromide group (-CH₂Br). The starting material, this compound, should display a clean singlet for the benzylic protons at approximately 4.4-4.5 ppm in CDCl₃. The appearance of new signals suggests the formation of byproducts through hydrolysis, alcoholysis, or other substitution reactions.
-
3-Iodobenzyl Alcohol: If your reaction was exposed to water (e.g., from wet solvents or reagents), hydrolysis can occur. This replaces the bromine with a hydroxyl group.
-
¹H NMR Signature: Look for a new singlet around 4.6-4.7 ppm (benzylic -CH₂) and a broad singlet for the hydroxyl proton (-OH), which can appear over a wide chemical shift range and may exchange with D₂O.
-
-
Ether Byproducts: If you are using an alcohol as a solvent (e.g., methanol, ethanol), it can act as a nucleophile.
-
¹H NMR Signature: You will see a new benzylic singlet, typically shifted slightly upfield from the alcohol byproduct, around 4.4-4.5 ppm. You will also see new signals corresponding to the alkoxy group (e.g., a singlet around 3.4 ppm for a methoxy group).
-
-
Dibenzyl Ether (bis(3-iodobenzyl) ether): This can form if the initially produced 3-iodobenzyl alcohol is deprotonated and then reacts with another molecule of this compound.
-
¹H NMR Signature: Due to its symmetry, you will observe a single benzylic singlet around 4.5 ppm. The key is that the integration of this peak relative to the aromatic protons will not match a 1:2 (Aromatics:CH₂) ratio as expected for the starting material, but rather a 1:1 ratio.
-
Q2: I'm seeing unexpected complexity or new signals in the aromatic region (7.0-8.0 ppm). What does this indicate?
While the desired product will have its own distinct aromatic pattern, several common byproducts also produce signals in this region.
-
Unreacted this compound: Always check for the characteristic signals of your starting material. In CDCl₃, you should see four distinct aromatic protons for this compound.
-
3-Iodotoluene: This byproduct arises from the reduction of the benzylic bromide, often through a radical mechanism where the benzylic radical abstracts a hydrogen atom from the solvent or another reagent.[1]
-
¹H NMR Signature: Look for a new singlet around 2.3-2.4 ppm corresponding to the methyl group (-CH₃). The aromatic signals will also shift slightly compared to the starting material.
-
-
Homocoupling Product (1,2-bis(3-iodophenyl)ethane): This is a classic byproduct of reactions that may involve radical intermediates or certain organometallic processes.[2] Two benzyl radicals can dimerize to form this symmetrical molecule.
-
¹H NMR Signature: A key diagnostic peak is a singlet around 2.9 ppm for the two equivalent methylene groups (-CH₂-CH₂-). The aromatic region will be simplified due to the molecule's symmetry.
-
Q3: My baseline is messy and shows broad, unresolved humps. Could this be polymerization?
Yes. Benzyl halides, especially under radical or certain cationic conditions, can polymerize.[3] This process leads to a mixture of oligomers and polymers of varying chain lengths.
-
NMR Signature: Instead of sharp, well-defined peaks, you will observe very broad signals, often referred to as "humps," across the aliphatic and aromatic regions of the spectrum. This is because the numerous, slightly different chemical environments in the polymer chain result in an overlap of a vast number of signals.
Q4: How can ¹³C NMR and 2D NMR techniques help confirm these byproduct structures?
¹³C NMR and 2D NMR are invaluable for unambiguous structure confirmation.
-
¹³C NMR:
-
Benzylic Carbon: The chemical shift of the benzylic carbon is highly diagnostic. For this compound, it appears around 32-33 ppm. In 3-iodobenzyl alcohol, it shifts downfield to ~64 ppm. For the homocoupled product, 1,2-bis(3-iodophenyl)ethane, the benzylic carbon signal will be around 37-38 ppm.
-
Symmetry: Symmetrical byproducts like the dibenzyl ether or the homocoupled product will show fewer than the expected 6 aromatic carbon signals.
-
Heavy Atom Effect: The carbon directly attached to the iodine (the ipso-carbon) is heavily shielded and appears upfield, typically around 95 ppm, a phenomenon known as the "heavy atom effect".[4]
-
-
2D NMR (COSY): A ¹H-¹H COSY (Correlation Spectroscopy) experiment is excellent for confirming connectivity. For example, in a substituted product, it can definitively show which aromatic protons are adjacent to each other, helping to piece together the substitution pattern of an unexpected aromatic byproduct.
Troubleshooting Guide
This section provides a systematic approach to identifying byproducts based on their NMR signatures.
Table 1: Common Byproducts in this compound Reactions
| Byproduct Name | Plausible Cause of Formation | Characteristic ¹H NMR Signals (CDCl₃) | Characteristic ¹³C NMR Signals (CDCl₃) |
| 3-Iodobenzyl Alcohol | Hydrolysis (reaction with water) | ~4.65 ppm (s, 2H, -CH₂-), variable -OH | ~143 ppm (C-I), ~64 ppm (-CH₂OH), ~95 ppm (C-I) |
| 3-Iodotoluene | Reduction / Radical H-abstraction | ~2.35 ppm (s, 3H, -CH₃) | ~144 ppm (C-I), ~21 ppm (-CH₃), ~95 ppm (C-I) |
| bis(3-iodobenzyl) ether | Reaction with 3-iodobenzyl alcohol | ~4.50 ppm (s, 4H, -CH₂-O-CH₂-) | ~141 ppm (C-I), ~71 ppm (-CH₂O), ~95 ppm (C-I) |
| 1,2-bis(3-iodophenyl)ethane | Radical dimerization | ~2.90 ppm (s, 4H, -CH₂-CH₂-) | ~142 ppm (C-I), ~37 ppm (-CH₂-), ~95 ppm (C-I) |
Note: Chemical shifts are approximate and can be influenced by solvent and other molecules in the solution.[5][6][7][8]
Experimental Protocols & Visualizations
Protocol 1: Preparing a Reaction Sample for NMR Analysis
-
Quench the Reaction: Before preparing the NMR sample, ensure the reaction is stopped. This can be done by cooling it in an ice bath or by adding a quenching agent.
-
Take an Aliquot: Withdraw a representative sample (e.g., 0.1-0.2 mL) from the reaction mixture.
-
Remove Solids: If the mixture contains solids (e.g., salts), centrifuge the aliquot and take the supernatant, or filter it through a small plug of celite or cotton in a Pasteur pipette.
-
Solvent Removal: Carefully evaporate the solvent from the aliquot in vacuo. Avoid excessive heat, which could degrade the sample or distill volatile byproducts.
-
Dissolve in Deuterated Solvent: Dissolve the residue in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent dissolves all components and does not have overlapping signals with peaks of interest.[6]
-
Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube using a Pasteur pipette with a small cotton plug to remove any remaining particulate matter.
-
Acquire Spectrum: Acquire a standard ¹H NMR spectrum. If the concentration is low, increase the number of scans to improve the signal-to-noise ratio.
Visualization of Common Side Reactions
The following diagram illustrates the primary reaction pathways leading to common byproducts from this compound.
Caption: Common byproduct formation pathways from this compound.
Troubleshooting Workflow for NMR Spectrum Analysis
Use this workflow to diagnose unexpected signals in your ¹H NMR spectrum.
Caption: A decision-making workflow for identifying byproducts from ¹H NMR data.
References
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzyl Bromide. NJ.gov. [Link]
-
Organic Chemistry Data. (n.d.). Common Organic Chemistry: Benzyl Bromide. [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Wikipedia. (n.d.). Benzyl bromide. [Link]
-
Chegg. (2022). Analyze the 1H-NMR spectrum of bromobenzene. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
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PubChem. (n.d.). This compound. [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
Chad's Prep. (2018). Interpreting NMR Example 1 | Organic Chemistry. YouTube. [Link]
-
Lumen Learning. (n.d.). Radical reactions in practice | Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
-
Chemistry LibreTexts. (2023). Radical Reactions. [Link]
-
Wipf, P., & Kerekes, A. D. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1643–1654. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
-
Leah4sci. (2018). Examples of Radical Reactions. YouTube. [Link]
-
Hoffman, R. E. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1168–1172. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Technical Support Center: Work-up Procedures for 3-Iodobenzyl Bromide Reactions
Answering your questions about the work-up of 3-iodobenzyl bromide reactions, this guide provides detailed troubleshooting advice and standard operating procedures. As a Senior Application Scientist, my goal is to equip you with the necessary information to navigate the complexities of your experimental work-ups, ensuring both the integrity of your results and your safety in the lab.
This compound is a versatile reagent in organic synthesis, frequently used for the introduction of the 3-iodobenzyl group in various molecules, including active pharmaceutical ingredients.[1][2] Its reactivity as a benzylic halide, however, necessitates careful handling and specific work-up procedures to mitigate side reactions and ensure the purity of the final product. This guide addresses common challenges and frequently asked questions encountered during the post-reaction processing of this compound reactions.
Safety First: this compound and related benzyl bromides are lachrymators and corrosive substances that can cause severe skin burns and eye damage.[3][4] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first step in the work-up?
The first step is to "quench" the reaction. This involves deactivating any remaining reactive species, particularly strong bases or unreacted this compound. The choice of quenching agent is critical and depends on the reaction conditions. For reactions involving strong bases like sodium hydride (NaH), a slow, careful addition of a proton source is required. A saturated aqueous solution of ammonium chloride (NH4Cl) is a common and effective choice for quenching reactions involving organometallics or strong bases.[7] For less reactive systems, simply adding water may be sufficient.[8] Always perform the quench at a low temperature (e.g., in an ice bath) to control any exothermic processes.[7]
Q2: How can I efficiently remove unreacted this compound from my product?
Excess this compound can often be removed through a combination of techniques:
-
Aqueous Extraction: Washing the organic layer with a solution that reacts with the bromide can be effective. For instance, a wash with a dilute solution of a nucleophilic amine like triethylamine can convert the benzyl bromide into a water-soluble quaternary ammonium salt, which can then be extracted into the aqueous phase.[9]
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. This compound is relatively nonpolar and will typically have a high Rf value on a silica gel TLC plate when eluted with a nonpolar solvent system (e.g., hexane/ethyl acetate mixtures).[9][10] Careful selection of the eluent will allow for separation from more polar products.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[11] This technique relies on the differential solubility of your product and impurities in a given solvent system at different temperatures.
Q3: What are the most common side products in reactions with this compound, and how do I deal with them?
The most prevalent side product is 3-iodobenzyl alcohol , which forms from the hydrolysis of this compound.[12] This can occur if there is residual water in the reaction mixture or during the aqueous work-up. 3-iodobenzyl alcohol is more polar than its bromide precursor.
-
Identification: On a TLC plate, 3-iodobenzyl alcohol will appear as a more polar spot (lower Rf) than this compound.
-
Removal: Flash column chromatography is the most effective way to separate your product from 3-iodobenzyl alcohol. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, will typically elute the less polar product first, followed by the alcohol.
Another potential side reaction, especially with sterically hindered bases, is E2 elimination , although this is less common for primary benzylic halides.[13][14]
Q4: What is the best way to monitor the reaction and work-up using Thin Layer Chromatography (TLC)?
TLC is an indispensable tool for monitoring your reaction's progress and the effectiveness of your purification.
-
Visualization: this compound and many of its derivatives are UV active due to the benzene ring, so they can be easily visualized under a UV lamp (254 nm).[15]
-
Staining: If your product is not UV active, various TLC stains can be used, such as potassium permanganate (which reacts with oxidizable groups) or p-anisaldehyde (for many carbonyls and alcohols).[15]
-
Co-spotting: To definitively identify spots, you should run a TLC with separate lanes for your starting material, the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. This helps to confirm the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Persistent Emulsion During Extraction | - High concentration of salts.- Presence of fine particulate matter.- Surfactant-like properties of some reaction components. | - Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer.- Filter the mixture through a pad of Celite before extraction.- Allow the separatory funnel to stand for an extended period.- If the emulsion persists, centrifugation can be effective. |
| Product Contaminated with 3-Iodobenzyl Alcohol | - Hydrolysis of this compound due to moisture in the reaction or during work-up.[12] | - Ensure all reagents and solvents are anhydrous before starting the reaction.- Perform the aqueous work-up efficiently to minimize contact time with water.- Purify via flash column chromatography, using a solvent system that provides good separation between your product and the more polar alcohol. |
| Low Product Yield After Work-up | - Incomplete reaction.- Product is partially soluble in the aqueous layer.- Product degradation under acidic or basic work-up conditions. | - Confirm reaction completion by TLC before quenching.- Back-extract the aqueous layers with your organic solvent to recover any dissolved product.[7] - Use mild quenching and washing solutions (e.g., saturated NH4Cl instead of strong acid, or saturated NaHCO3 instead of strong base). |
| Difficulty Separating Product from Starting Material by Chromatography | - The product and this compound have very similar polarities and thus similar Rf values.[16] | - Optimize the TLC solvent system. Try different solvent combinations (e.g., dichloromethane/hexanes, toluene/ethyl acetate) to maximize the ΔRf.- If the product is stable, consider a chemical quench to convert the unreacted this compound into a more easily separable compound (e.g., reacting with an amine).[9] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Williamson Ether Synthesis
This protocol is a standard procedure for reactions where this compound is used to alkylate an alcohol or phenol in the presence of a base like NaH.[17][18]
-
Cooling and Quenching: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of NH4Cl dropwise to quench any unreacted NaH.[7] Be cautious, as hydrogen gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (if the reaction was acidic or to remove acidic byproducts).
-
Brine (saturated NaCl solution) to break up emulsions and begin the drying process.[19]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution by TLC to identify the fractions containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Data and Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Notes |
| This compound | 296.93[3] | 46-51[1] | Off-white to light yellow solid | Lachrymator, corrosive.[3] Relatively nonpolar. |
| 3-Iodobenzyl alcohol | 234.03 | N/A (Liquid) | Colorless to pale yellow liquid | Common hydrolysis byproduct. More polar than the bromide. |
Work-up Decision Workflow
// Troubleshooting Path emulsion [label="Emulsion Forms?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_brine [label="Add Brine / Filter Celite"];
// Purification Path purify [label="Purification Method?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Flash Column Chromatography"]; recrystallize [label="Recrystallization"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> quench; quench -> extract; extract -> emulsion; emulsion -> wash [label="No"]; emulsion -> add_brine [label="Yes"]; add_brine -> extract; wash -> dry_concentrate; dry_concentrate -> crude; crude -> purify; purify -> column [label="Liquid or Impure Solid"]; purify -> recrystallize [label="Solid"]; column -> pure_product; recrystallize -> pure_product; } dot Caption: A decision-making workflow for the work-up and purification of this compound reactions.
References
- Working with Hazardous Chemicals. Organic Syntheses. (2009).
- This compound, 95%. Sigma-Aldrich.
- Supporting inform
- Benzyl Protection - Benzyl Bromide. Common Organic Chemistry.
- This compound, 95%, COA. Otto Chemie Pvt. Ltd.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. (2024).
- SAFETY DATA SHEET - 4-Bromobenzyl bromide. Fisher Scientific. (2025).
- SAFETY DATA SHEET - 2-Bromobenzyl bromide. Fisher Scientific. (2025).
- This compound.
- How does one separate Benzyl bromide from the reaction mixture?.
- Supplementary Information for:. The Royal Society of Chemistry. (2022).
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014).
- Technical Support Center: Benzyl Chloride Reaction Quenching. Benchchem. (2025).
- This compound Safety D
- Help finding procedure for williamson ether synthesis.... Reddit. (2015).
- Williamson Ether Synthesis. Utah Tech University.
- Williamson Ether Synthesis. J&K Scientific LLC. (2025).
- The Williamson Ether Synthesis. Chemistry LibreTexts. (2020).
- This compound. LGC Standards.
- This compound synthesis. ChemicalBook.
- A kind of preparation method of p-bromobenzyl bromide.
- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
- This compound 95. Sigma-Aldrich.
- Preparation method of benzyl bromide.
- Preparation method of benzyl iodide and derivatives thereof.
- Are alkyl bromides susceptible to hydrolysis?.
- CAS No : 49617-83-6 | Product Name : this compound.
- separating benzyl bromide and product spots on tlc. Reddit. (2022).
- Visualizing TLC Pl
- Potassium iodide catalysis in the alkylation of protected hydrazines. Estonian Academy of Sciences. (2017).
- This compound, 1 X 25 g. Alkali Scientific.
- separ
- 4-Bromobenzyl bromide.
- Reactions
- 3-Bromobenzyl alcohol 99. Sigma-Aldrich.
- NCERT Solutions for Class 12 Chemistry Chapter 10. BYJU'S.
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- 3. This compound | C7H6BrI | CID 2759361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. reddit.com [reddit.com]
Storage and stability issues of 3-Iodobenzyl bromide
Welcome to the technical support center for 3-Iodobenzyl bromide (CAS 49617-83-6). This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth information on the storage, stability, and handling of this versatile reagent. Our goal is to equip you with the necessary knowledge to mitigate common issues and ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum shelf-life and prevent degradation, this compound should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is typically refrigerated (2-8°C).[3] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and air.[2] The container should be tightly sealed when not in use.[1][2]
Q2: What is the typical shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, dry, dark, and under an inert atmosphere), it can remain stable for an extended period. However, exposure to light, moisture, or elevated temperatures will significantly accelerate its degradation. Regular purity assessment is recommended for material that has been stored for a prolonged time or if suboptimal storage conditions are suspected.
Q3: What are the visible signs of this compound degradation?
A3: A primary visual indicator of degradation is a change in color. Pure this compound is a white to slightly pale reddish-yellow crystalline solid.[2] Upon degradation, it may develop a more pronounced yellow or brownish hue. This discoloration is often due to the formation of colored impurities and decomposition products. Another sign can be the material becoming sticky or oily, which may indicate hydrolysis.
Q4: Is this compound a hazardous substance?
A4: Yes, this compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[1][2][4] It is also a lachrymator, meaning it can cause tearing.[1] Inhalation may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[1][2]
Q5: What are the primary degradation pathways for this compound?
A5: The two main degradation pathways for this compound under typical laboratory conditions are hydrolysis and photodegradation.
-
Hydrolysis: Due to its reactivity as a benzyl bromide, it is susceptible to hydrolysis, even by atmospheric moisture. The benzylic carbon is electrophilic and can be attacked by water, leading to the formation of 3-iodobenzyl alcohol and hydrobromic acid (HBr). The generated HBr can further catalyze the degradation process.
-
Photodegradation: Aromatic iodinated compounds can be sensitive to light.[5] Exposure to UV light can cause cleavage of the carbon-iodine or carbon-bromine bonds, leading to the formation of radical species and a complex mixture of degradation products.
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Reaction yields are lower than expected. | Degradation of this compound leading to reduced purity and reactivity. | 1. Assess Purity: Before use, check the purity of your this compound using qNMR or HPLC (see Section IV for protocols). 2. Use Fresh Reagent: If the reagent is old or has been stored improperly, consider using a fresh bottle. 3. Purify the Reagent: If a fresh reagent is unavailable, consider recrystallization from a suitable solvent like hexanes to remove impurities. |
| The reagent has a dark yellow or brown color. | Significant degradation has occurred, likely due to prolonged exposure to light, moisture, or air. | 1. Assess Purity: Determine the purity of the material. If it is below the required specification for your experiment (typically >95%), it should not be used without purification. 2. Purification: Recrystallization may help to remove colored impurities. However, if degradation is extensive, it is safer to dispose of the material according to institutional guidelines and obtain a fresh supply. |
| Inconsistent results between different batches of the reagent. | Variability in the purity or presence of inhibitors/stabilizers in different batches. | 1. Standardize Purity Check: Implement a standard protocol for purity assessment for every new batch of this compound received. 2. Contact Supplier: If significant batch-to-batch variability is observed, contact the supplier for the certificate of analysis and inquire about any changes in their manufacturing or purification process. |
| Formation of unexpected side products in the reaction. | The presence of degradation products, such as 3-iodobenzyl alcohol or other impurities, which may participate in side reactions. | 1. Identify Impurities: Use techniques like LC-MS or GC-MS to identify the impurities in your starting material. 2. Purify Starting Material: Purify the this compound to remove the interfering impurities before proceeding with your reaction. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for issues with this compound.
III. Understanding and Preventing Degradation
As a reactive benzylic halide, this compound is prone to degradation, which can compromise experimental outcomes. Understanding the mechanisms of degradation is key to preventing them.
Hydrolysis: The Primary Culprit
The most common degradation pathway is hydrolysis, which occurs when the compound reacts with water.
Mechanism: The reaction proceeds via a nucleophilic substitution (SN1 or SN2 type mechanism), where water acts as the nucleophile. The benzylic carbocation intermediate is stabilized by the aromatic ring, making this process favorable.
Caption: Simplified hydrolysis pathway of this compound.
The product of this reaction, 3-iodobenzyl alcohol, is a common impurity in aged samples. The other product, hydrobromic acid (HBr), can act as a catalyst for further decomposition, leading to an autocatalytic process.
Prevention:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric moisture.
-
Dry Solvents: Use anhydrous solvents in your reactions to prevent hydrolysis during your experiment.
-
Use of Stabilizers: For long-term storage, the addition of an acid scavenger can be beneficial. Propylene oxide is a common stabilizer for benzyl bromide and functions by reacting with any HBr that is formed, thus preventing autocatalytic decomposition.[6][7][8][9]
Photodegradation
Exposure to light, particularly UV light, can induce homolytic cleavage of the C-Br or C-I bonds, generating radical species. These radicals can then initiate a cascade of complex reactions, leading to a variety of byproducts and polymerization.
Prevention:
-
Amber Vials: Always store this compound in amber or opaque containers to protect it from light.
-
Minimize Exposure: During experimental setup, minimize the exposure of the compound to direct light.
IV. Experimental Protocols
To ensure the quality and integrity of your experiments, it is crucial to verify the purity of this compound, especially for lots that have been stored for an extended period.
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[1][4][10] An internal standard with a known purity is used for quantification.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene). The standard should have a known purity, be stable, not reactive with the analyte, and have signals that do not overlap with the analyte's signals.
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., longer relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons, typically around 4.5 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Protocol 2: Purity Assessment by HPLC-UV
HPLC with UV detection is another excellent method for assessing the purity of this compound and detecting the presence of its primary hydrolysis product, 3-iodobenzyl alcohol.[2][11][12][13][14]
Instrumentation and Conditions:
-
HPLC System: With a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential impurities absorb, for example, 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
If available, prepare a standard solution of the potential impurity, 3-iodobenzyl alcohol, to determine its retention time.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the standard in acetonitrile.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times. 3-Iodobenzyl alcohol will be more polar and thus will have a shorter retention time than this compound on a C18 column.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all observed peaks.
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
V. References
-
Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Water Research, 102, 567-576.
-
SynQuest Laboratories, Inc. (2021). Safety Data Sheet: this compound.
-
TCI Chemicals. (n.d.). Safety Data Sheet: this compound.
-
Fisher Scientific. (2024). Safety Data Sheet: this compound.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(35), 4569-4575. [Link]
-
Podolska, M., et al. (2011). HPLC method for identification and quantification of three active substances in a dermatological preparation–Viosept ointment. Acta Poloniae Pharmaceutica, 68(5), 653-658.
-
Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
-
da Silva, A. C. C., et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-Bromomethyl-3-Nitrobenzoic Acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 51(6), 525-531.
-
Jeon, J., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 795. [Link]
-
Starshine Chemical. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide). [Link]
-
AMI Scientific. (n.d.). Benzyl Bromide (Stabilized With Propylene Oxide) TCI Analytical reagent. [Link]
-
Reddy, B. P., et al. (2015). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Der Pharmacia Lettre, 7(5), 230-238.
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- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. rssl.com [rssl.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Benzyl Bromide | 100-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 8. Benzyl Bromide (stabilized with Propylene Oxide) | Starshinechemical [starshinechemical.com]
- 9. amiscientific.com [amiscientific.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
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- 14. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
Validation & Comparative
3-Iodobenzyl bromide vs 3-Bromobenzyl bromide reactivity comparison
An In-Depth Reactivity Comparison for the Synthetic Chemist: 3-Iodobenzyl Bromide vs. 3-Bromobenzyl Bromide
As Senior Application Scientists, we recognize that the success of a synthetic campaign often hinges on the nuanced selection of starting materials. While structurally similar, reagents can exhibit profoundly different reactivity profiles that impact reaction kinetics, yield, and purity. This guide provides a detailed, evidence-based comparison of two common alkylating agents, this compound and 3-Bromobenzyl bromide, to empower researchers, chemists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic designs.
Both this compound and 3-Bromobenzyl bromide are indispensable tools for introducing the 3-halobenzyl moiety into a target molecule. They share a common reactive center: a primary benzylic bromide. This functional group is highly susceptible to nucleophilic substitution, as the resulting bromide anion (Br⁻) is a stable leaving group and the adjacent aromatic ring can stabilize the transition state.[1]
The critical difference lies in the halogen substituent at the meta-position of the benzene ring. This seemingly subtle variation—iodine versus bromine—imparts distinct electronic properties to the molecule, which in turn modulates the reactivity of the distant benzylic C-Br bond.
| Property | This compound | 3-Bromobenzyl bromide |
| Molecular Formula | C₇H₆BrI | C₇H₆Br₂ |
| Molecular Weight | 296.93 g/mol [2] | 249.93 g/mol [3] |
| Primary Reactive Site | Benzylic C-Br Bond | Benzylic C-Br Bond |
| Leaving Group | Bromide (Br⁻) | Bromide (Br⁻) |
| Meta-Substituent | Iodine (-I) | Bromine (-Br) |
| Electronegativity of Meta-Substituent | ~2.66 (Pauling scale) | ~2.96 (Pauling scale) |
| Primary Electronic Influence | Weaker Inductive Effect (-I) | Stronger Inductive Effect (-I) |
| Predicted SN2 Reactivity | Higher | Lower |
Mechanistic Rationale: The Inductive Effect's Influence on SN2 Reactions
For primary benzylic halides, the bimolecular nucleophilic substitution (SN2) mechanism is the dominant pathway. This reaction proceeds through a concerted, single-step mechanism where a nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs. The reaction rate is dictated by the stability of the trigonal bipyramidal transition state.
Figure 1: Generalized SN2 mechanism. The rate (k) is influenced by the stability of the transition state.
The key to the reactivity difference lies in the inductive effect of the meta-halogen. The inductive effect is the transmission of charge through sigma bonds. Since halogens are more electronegative than carbon, they exhibit a negative inductive effect (-I), pulling electron density away from the aromatic ring.
-
3-Bromobenzyl bromide: Bromine is highly electronegative, exerting a strong -I effect. This pulls significant electron density from the benzene ring, making the entire aromatic system more electron-poor.
-
This compound: Iodine is less electronegative than bromine. Therefore, it exerts a weaker -I effect. The benzene ring in this molecule is consequently more electron-rich than in its bromo-analog.
In the SN2 transition state, there is a buildup of electron density as the nucleophile forms a new bond. A more electron-rich aromatic ring, as found in this compound, is better able to stabilize this transition state. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate compared to 3-Bromobenzyl bromide, where the stronger electron-withdrawing nature of the bromine substituent is less favorable for the transition state.
Experimental Protocol: A Comparative Cyanation
To empirically validate the predicted reactivity, we present a standardized protocol for a competitive cyanation reaction, a common transformation in medicinal chemistry.[4][5]
Objective: To compare the rate of conversion of this compound and 3-Bromobenzyl bromide to their corresponding benzyl cyanide products under identical SN2 conditions.
Materials:
-
This compound (CAS 49617-83-6)[6]
-
3-Bromobenzyl bromide (CAS 823-78-9)[3]
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., Dodecane)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Methodology:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of each benzyl bromide in anhydrous DMF containing a known concentration of an internal standard (e.g., 0.05 M Dodecane).
-
Reaction Setup: In two separate, identical, temperature-controlled reaction vessels equipped with magnetic stirrers, place 10.0 mL of the this compound stock solution in one and 10.0 mL of the 3-Bromobenzyl bromide stock solution in the other. Equilibrate the vessels to 40°C.
-
Initiation: To initiate the reactions simultaneously, add 1.2 equivalents of solid Sodium Cyanide (NaCN) to each vessel and start a timer.
-
Monitoring & Quenching: At predetermined time points (e.g., t = 5, 15, 30, 60, 120 min), withdraw a 0.5 mL aliquot from each reaction mixture. Immediately quench each aliquot in a vial containing 2 mL of deionized water and 2 mL of EtOAc.
-
Sample Workup: Vigorously shake the quenched sample vials. Allow the layers to separate, and carefully transfer the top organic (EtOAc) layer to a new vial containing a small amount of anhydrous MgSO₄.
-
Analysis: Analyze the dried organic aliquots by GC-MS. Calculate the ratio of the starting material peak area to the internal standard peak area at each time point.
-
Data Interpretation: Plot the percentage of remaining starting material versus time for both reactions. The reaction with the faster decay curve is the more reactive species. The expected outcome is a significantly faster consumption of this compound.
Figure 2: Workflow for the comparative kinetic experiment.
Conclusion and Strategic Recommendations
For the practicing chemist, this translates into the following strategic considerations:
-
For Maximizing Reactivity: When a rapid and efficient substitution is required, particularly with weaker nucleophiles or under milder conditions, this compound is the superior choice.
-
For Cost and Stability: 3-Bromobenzyl bromide is often more readily available and less expensive. It remains an excellent and highly effective reagent for a vast array of transformations where its slightly lower reactivity is not a limiting factor.
-
Alternative Chemistries: It is worth noting that the C-I bond on the aromatic ring is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Br bond. If subsequent functionalization at the meta-position is planned, starting with 3-Bromobenzyl bromide may offer a more orthogonal synthetic handle.
By understanding the fundamental electronic principles that govern the reactivity of these reagents, scientists can more effectively design robust, efficient, and successful synthetic routes.
References
- Benchchem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
- Benchchem. (n.d.). An In-depth Technical Guide to the Historical Applications of Bromobenzyl Cyanide as a Lachrymatory Agent.
-
ResearchGate. (2007). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. Retrieved from [Link]
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Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]
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JoVE. (2023). Leaving Groups. Journal of Visualized Experiments. Retrieved from [Link]
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Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
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National Institutes of Health. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
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Master Organic Chemistry. (2024). What Makes A Good Leaving Group. Retrieved from [Link]
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National Institutes of Health. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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A Comparative Guide to Cross-Coupling Reactions: 3-Iodobenzyl Bromide vs. 3-Chlorobenzyl Bromide
Executive Summary
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for carbon-carbon and carbon-heteroatom bond formation. Benzyl halides are crucial building blocks in this context, serving as precursors to complex molecular architectures. This guide provides a detailed, evidence-based comparison of two common substrates: 3-iodobenzyl bromide and 3-chlorobenzyl bromide. While structurally similar, their reactivity in cross-coupling reactions is markedly different, governed by the fundamental properties of the carbon-halogen bond. We will explore the mechanistic basis for this difference, present comparative data across several key reaction types, and provide practical, field-tested protocols to guide researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: The Carbon-Halogen Bond
The divergent reactivity of this compound and 3-chlorobenzyl bromide is rooted in the difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds at the aromatic ring. The critical, often rate-limiting, step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the catalyst into this C-X bond.[1][2][3] The ease of this step is inversely proportional to the bond dissociation energy (BDE) of the C-X bond.
As shown in the table below, the C-I bond is significantly weaker than the C-Cl bond.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~81 |
| C-Cl | ~97 |
This fundamental difference has profound implications:
-
This compound: The lower BDE of the C-I bond facilitates a rapid oxidative addition of the palladium catalyst. This translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and often, higher yields.
-
3-Chlorobenzyl Bromide: The strength of the C-Cl bond presents a significant energetic barrier to oxidative addition.[4] Consequently, this substrate is far less reactive and requires more forcing conditions, including higher temperatures, longer reaction times, and, crucially, specialized catalyst systems designed to activate the inert C-Cl bond.[5][6]
Comparative Reactivity in Key Cross-Coupling Reactions
The theoretical difference in reactivity is borne out in practice across a range of common cross-coupling reactions. While this compound is a versatile and reactive partner in many transformations, 3-chlorobenzyl bromide often requires bespoke conditions and may not be suitable for all reaction types.
| Reaction Type | Coupling Partner | Typical Conditions for this compound | Typical Conditions for 3-Chlorobenzyl Bromide | Key Differences & Notes |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂, weak base (e.g., K₂CO₃), 80-100 °C | Pd(OAc)₂ with bulky, electron-rich ligands (e.g., SPhos, RuPhos) or NHC ligands, strong base (e.g., K₃PO₄), >100 °C | The primary difference is the catalyst system. Standard phosphine ligands are often sufficient for the iodide, whereas the chloride requires advanced, highly active ligands to overcome the C-Cl activation barrier.[4][7] |
| Negishi | Organozinc Reagents | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp)), Room temp to 60 °C | Ni catalyst with specialized ligands, often requiring higher temperatures. | Nickel catalysts are particularly effective for less reactive chlorides.[8][9] The reaction is known for its high functional group tolerance.[10] |
| Sonogashira | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, amine base, Room temp to 80 °C | Generally very challenging. Requires specialized Ni or Pd-NHC catalyst systems and often gives lower yields. | The Sonogashira coupling is much more established for aryl bromides and iodides.[11][12] C-Cl activation is a significant hurdle. |
| Buchwald-Hartwig | Amines | Pd catalyst with standard ligands (e.g., BINAP), moderate base, 90-110 °C | Requires specialized, bulky biarylphosphine ligands (e.g., XPhos, BrettPhos), strong base (e.g., LHMDS, NaOtBu), high temperatures. | The development of sterically hindered, electron-rich ligands by Buchwald and Hartwig was a breakthrough that enabled the coupling of aryl chlorides.[13][14] |
| Kumada | Grignard Reagents | Ni or Pd catalysts (e.g., NiCl₂(dppe)), 0 °C to Room temp | Primarily Ni-catalyzed, often with specific additives like TMEDA. Can be sluggish and prone to side reactions.[15][16] | The high reactivity of Grignard reagents can be incompatible with the forcing conditions needed for C-Cl activation, leading to challenges.[15] |
Mechanistic Deep Dive: The Oxidative Addition Barrier
The palladium-catalyzed cross-coupling reaction proceeds via a well-established catalytic cycle. Understanding this cycle is key to appreciating the performance difference between the iodo- and chloro-substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.
-
Rationale: The high reactivity of the C-I bond allows for the use of a standard, commercially available catalyst and mild conditions.
Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 296 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product. Expected Yield: >85%
Protocol 2: Suzuki-Miyaura Coupling of 3-Chlorobenzyl Bromide
-
Reaction: Coupling of 3-chlorobenzyl bromide with 4-methoxyphenylboronic acid.
-
Rationale: The inert C-Cl bond necessitates a more active catalyst system (a palladium precursor with a specialized ligand) and more forcing conditions. [7] Methodology:
-
Preparation: To a flame-dried Schlenk tube, add 3-chlorobenzyl bromide (1.0 mmol, 205 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), and potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg).
-
Catalyst Pre-mixing: In a separate vial, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg) and the Buchwald ligand RuPhos (0.04 mmol, 18.6 mg).
-
Inerting: Seal the Schlenk tube and the catalyst vial. Evacuate and backfill both with dry argon gas three times.
-
Solvent Addition: Add degassed toluene (10 mL) to the Schlenk tube via syringe.
-
Catalyst Addition: Transfer the pre-mixed catalyst/ligand mixture to the reaction tube under a positive flow of argon.
-
Reaction: Seal the tube tightly and heat the mixture to 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography. Expected Yield: 70-80%
Practical Considerations for the Bench Chemist
| Consideration | This compound | 3-Chlorobenzyl Bromide | Recommendation |
| Reactivity & Reliability | High. Milder conditions, faster reactions, generally more reliable. | Low. Requires forcing conditions and specialized, often air-sensitive, catalysts. | For routine synthesis and high throughput screening where reliability is key, the iodide is superior. |
| Cost & Availability | Generally more expensive and less commercially diverse than the chloride. | Inexpensive and widely available from numerous suppliers. | For large-scale synthesis where cost is a primary driver, developing a robust protocol for the chloride may be worthwhile. |
| Functional Group Tolerance | Excellent. The mild conditions are compatible with a wide range of sensitive functional groups. | Moderate. The high temperatures and strong bases required can be incompatible with sensitive groups (e.g., esters, some protecting groups). [15] | For complex molecules with delicate functionality, the iodide is the safer choice to avoid potential side reactions and degradation. |
| Catalyst System | Standard, readily available catalysts are often sufficient (e.g., Pd(PPh₃)₄). | Requires expensive, often proprietary, and potentially air-sensitive Buchwald or NHC ligands. | If access to specialized ligands is limited, the iodide is the more practical option. |
Conclusion
The choice between this compound and 3-chlorobenzyl bromide in cross-coupling reactions is a classic trade-off between reactivity and cost.
This compound stands out for its superior reactivity, allowing for milder, faster, and more reliable reactions with standard catalysts. It is the ideal choice for complex, multi-step syntheses where functional group tolerance and high yields are paramount.
3-Chlorobenzyl bromide , while significantly more economical, presents a substantial challenge in C-Cl bond activation. Its use is contingent upon access to specialized, highly active catalyst systems and a willingness to undertake more extensive reaction optimization. It is best suited for large-scale syntheses of simpler molecules where the cost of the starting material is a critical economic factor.
For the modern research and drug development professional, understanding the fundamental chemical principles that dictate this reactivity is essential for designing efficient, robust, and successful synthetic routes.
References
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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PubMed. (n.d.). Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. Retrieved from [Link]
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NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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NRO KOTELES. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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- Chen, C., et al. (2023).
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ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Ghaffar, T., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7336-7367.
- Al-dujaili, A. H., & Al-Zujaji, R. J. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
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ResearchGate. (2014). ChemInform Abstract: Nickel-Catalyzed Kumada Coupling of Benzyl Chlorides and Vinylogous Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Retrieved from [Link]
- Hartwig, J. F., & Stauffer, S. R. (2001). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Journal of the American Chemical Society, 123(13), 3180-3181.
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San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Becica, J., & Diao, T. (2020). C–O Bond Activation as a Strategy in Palladium-Catalyzed Cross-Coupling. Synlett, 32(02), 119-124.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
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National Institutes of Health. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
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ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]
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ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Retrieved from [Link]
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ResearchGate. (2018). One-pot dual substitutions of bromobenzyl chloride, 2-chloromethyl-6- halogenoimidazo[1,2-a]pyridine and -[1,2-b]pyridazine by Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
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A Comparative Guide to Benzylating Agents: Exploring Alternatives to 3-Iodobenzyl Bromide
In the landscape of synthetic organic chemistry, the benzylation of nucleophiles stands as a cornerstone transformation, pivotal for the installation of protecting groups and the construction of complex molecular architectures in pharmaceutical and materials science. While 3-iodobenzyl bromide is a competent reagent for this purpose, the savvy researcher knows that the choice of benzylating agent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a synthetic route. Factors such as leaving group ability, electronic effects, steric hindrance, cost, and reagent stability all play a crucial role.
This guide provides an in-depth comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental data. We will explore how the subtle modification of the benzylating agent can be leveraged to optimize reaction outcomes, offering researchers a rational framework for reagent selection.
Core Principles of Benzylation Reactivity
The reactivity of benzylating agents in nucleophilic substitution reactions is governed by a delicate balance of factors that influence the reaction pathway, which can proceed through either an SN1 or SN2 mechanism, or a continuum between them.[1][2] The benzylic position is unique in its ability to stabilize both a developing positive charge in a carbocationic intermediate (SN1) and the transition state of a concerted displacement (SN2) through resonance with the aromatic ring.
The primary determinants of reactivity include:
-
The Leaving Group: The facility of the leaving group's departure is paramount. For benzyl halides, the reactivity trend follows the bond strength of the carbon-halogen bond: I > Br > Cl > F . This places this compound at the higher end of the reactivity spectrum among its halogenated counterparts.
-
Electronic Effects of Ring Substituents: Electron-donating groups (EDGs) like methoxy (-OCH₃) stabilize the benzylic carbocation, accelerating SN1 reactions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (-I, -Br, -Cl) destabilize the carbocation, slowing SN1 pathways. For SN2 reactions, EWGs can slightly increase the electrophilicity of the benzylic carbon, though this effect is often secondary to leaving group ability and sterics.[3]
-
Steric Hindrance: Bulky substituents, particularly at the ortho positions, can impede the backside attack required for an SN2 mechanism, thereby slowing the reaction rate.
Caption: Key factors determining the reactivity and mechanistic pathway of benzylating agents.
Comparative Analysis of Alternative Reagents
Alternative 3-Substituted Benzyl Halides: A Direct Comparison
The most direct alternatives to this compound are its lighter halogen analogues. The choice among them is a classic trade-off between reactivity and cost/stability.
-
3-Bromobenzyl Bromide & 3-Chlorobenzyl Bromide
These reagents are functionally analogous to this compound, with the primary difference being the leaving group. The reactivity order is predictably: This compound > 3-Bromobenzyl bromide > 3-Chlorobenzyl bromide .[4] While the halogen substituent on the ring exerts a weak inductive electron-withdrawing effect, the dominant factor in their relative reactivity is the leaving group ability of the benzylic bromide vs. chloride.
Experimental Insight: In practice, switching from the iodo- to the bromo- or chloro-analogue may require an adjustment of reaction conditions, such as increasing the temperature or extending the reaction time, to achieve comparable conversion. However, their lower cost and greater stability often make them preferable for large-scale syntheses where a highly reactive agent is not strictly necessary. 3-Chlorobenzyl bromide, for example, is a common starting material for the synthesis of various biologically active molecules.[5]
Unsubstituted and Electronically Modified Benzyl Halides
Moving away from the 3-halo substitution pattern opens a wide array of reagents with tailored reactivity profiles.
-
Benzyl Bromide & Benzyl Chloride
These are the archetypal benzylating agents. Benzyl bromide is highly reactive and well-documented for the benzylation of a vast range of nucleophiles.[4] Benzyl chloride is also effective but less reactive, making it a safer and sometimes more selective option.[1] They serve as excellent benchmarks for reactivity.
-
p-Nitrobenzyl Bromide
The potent electron-withdrawing nitro group significantly deactivates the ring towards SN1-type reactions by destabilizing the benzylic carbocation. This makes p-nitrobenzyl bromide an excellent substrate for SN2 reactions.[6] Key Advantage: The resulting p-nitrobenzyl (PNB) ether or ester can be cleaved under reductive conditions (e.g., hydrogenation) that are orthogonal to the typical hydrogenolysis conditions used for standard benzyl ethers, offering valuable selectivity in complex syntheses.
-
p-Methoxybenzyl (PMB) Bromide
In stark contrast to the PNB group, the electron-donating methoxy group strongly stabilizes a benzylic carbocation, enhancing reactivity, particularly in SN1-type reactions. Key Advantage: The PMB protecting group is prized for its unique deprotection conditions. It can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), leaving standard benzyl ethers and other sensitive functionalities intact.[7]
Benzyl Sulfonates: Enhancing Reactivity
For substrates that are poor nucleophiles or require very mild reaction conditions, benzyl sulfonates are superior alternatives.
-
Benzyl Tosylates (e.g., Benzyl p-toluenesulfonate)
The tosylate anion is an outstanding leaving group, making benzyl tosylates significantly more reactive than their corresponding bromides.[8] This heightened reactivity allows benzylations to proceed at lower temperatures and with weaker bases. Causality: The stability of the sulfonate anion is derived from the extensive delocalization of its negative charge across three oxygen atoms, making its departure from the benzylic carbon highly favorable. Practical Consideration: While highly effective, benzyl tosylates can be less stable than benzyl halides and may decompose during synthesis or purification.[8] They are typically prepared fresh from the corresponding benzyl alcohol and p-toluenesulfonyl chloride.[3][8]
Benzyl Alcohols: The "Green" Alternative
Employing benzyl alcohols directly as benzylating agents represents a more atom-economical and environmentally benign approach, as the only byproduct is water. However, this requires activation, as the hydroxyl group is an inherently poor leaving group.[9]
-
Activation Methods:
-
Acid Catalysis: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (H₂O), facilitating reactions like the Friedel-Crafts benzylation of arenes.[10]
-
Transition-Metal Catalysis: Modern methods utilize catalysts based on iridium, tin, nickel, or iron to activate benzyl alcohols for reaction with a wide range of C-, N-, O-, and S-nucleophiles under milder conditions.[11][12][13]
Advantages: Benzyl alcohols are generally inexpensive, stable, and less hazardous than benzyl halides. This approach avoids the generation of halide waste streams.
-
Quantitative Data Summary
| Reagent Type | Example | Relative Reactivity (vs. 3-Iodo-BnBr) | Typical Mechanism | Key Advantages | Key Disadvantages |
| Iodo-Benzyl Halide | This compound | Benchmark (High) | SN1 / SN2 | High reactivity | Higher cost, potential instability |
| Bromo-Benzyl Halide | 3-Bromobenzyl bromide | Moderate-High | SN1 / SN2 | Good balance of reactivity and cost | Less reactive than iodo-analogue |
| Chloro-Benzyl Halide | 3-Chlorobenzyl bromide | Moderate | Primarily SN2 | Low cost, high stability | Requires harsher conditions |
| EWG-Substituted | p-Nitrobenzyl bromide | Moderate (SN2) | Strongly favors SN2 | Orthogonal deprotection (reductive) | Slower reaction rates |
| EDG-Substituted | p-Methoxybenzyl bromide | High | Favors SN1 | Orthogonal deprotection (oxidative) | May be too reactive for some substrates |
| Benzyl Sulfonate | Benzyl tosylate | Very High | SN1 / SN2 | Excellent leaving group, mild conditions | Potential instability, extra synthetic step |
| Benzyl Alcohol | Benzyl alcohol | Low (requires activation) | Varies with catalyst | "Green" (water byproduct), low cost | Requires catalyst, often higher temps |
Experimental Protocols & Workflows
Experimental Protocol 1: General O-Benzylation of a Phenol with 3-Chlorobenzyl Bromide
This protocol describes a standard SN2-type benzylation, a self-validating system where reaction progress can be easily monitored by TLC for the disappearance of the starting phenol.
Materials:
-
Phenol (1.0 eq)
-
3-Chlorobenzyl bromide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous DMF.
-
Stir the solution until the phenol is fully dissolved, then add cesium carbonate (1.5 eq). The use of Cs₂CO₃ is strategic; the "cesium effect" enhances the nucleophilicity of the resulting phenoxide, often leading to faster reactions and higher yields.
-
Add 3-chlorobenzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl ether.
Caption: A generalized workflow for a typical SN2 benzylation reaction.
Experimental Protocol 2: Two-Step Benzylation via a Benzyl Tosylate
This procedure demonstrates the conversion of a less reactive benzyl alcohol into a highly reactive benzylating agent.
Step A: Tosylation of Benzyl Alcohol [3][8]
-
Dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) or triethylamine (1.5 eq) as a base. Pyridine can also serve as the solvent.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The exotherm must be controlled to prevent side reactions.
-
Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with cold 1 M HCl, extract with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude benzyl tosylate is often used directly or can be recrystallized.
Step B: Benzylation with Benzyl Tosylate
-
Dissolve the nucleophile (e.g., an alcohol, 1.0 eq) in an appropriate anhydrous solvent (e.g., THF or DMF).
-
Add a base (e.g., NaH, 1.2 eq) at 0 °C to deprotonate the nucleophile.
-
Add a solution of the crude benzyl tosylate (1.1 eq) from Step A to the nucleophile solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Caption: Comparison of direct benzylation with halides versus indirect methods via alcohol activation.
Conclusion
While this compound is an effective reagent, it is but one tool in the vast toolbox available to the synthetic chemist. A thorough understanding of the principles governing the reactivity of benzylating agents allows for a more nuanced and strategic approach to synthesis. Alternatives such as 3-chlorobenzyl bromide offer a cost-effective solution for robust transformations, while electronically-tuned reagents like PMB-Br and PNB-Br provide crucial handles for orthogonal deprotection strategies. Furthermore, the evolution of catalytic methods to activate benzyl alcohols is paving the way for greener and more efficient synthetic protocols. By carefully considering the electronic and steric nature of the substrate, the desired reactivity, and the overall synthetic strategy, researchers can select the optimal benzylating agent to achieve their molecular goals with precision and efficiency.
References
- A Comparative Analysis of Halobenzyl Alcohol Reactivity in SN2 Reactions. (n.d.). BenchChem.
- A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. (n.d.). BenchChem.
- Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
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New Selective O-Debenzylation of Phenol with Mg/MeOH. (2025). ResearchGate. Retrieved from [Link]
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Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016). Quora. Retrieved from [Link]
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Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. (2015). Sustainable Chemistry and Processes. Retrieved from [Link]
- Application Notes: Benzyl Tosylate as a Versatile Benzylating Agent in Organic Synthesis. (n.d.). BenchChem.
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Podder, S., Choudhury, J., & Roy, S. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 72(9), 3129–3132. Retrieved from [Link]
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Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. (2007). Organic Chemistry Portal. Retrieved from [Link]
-
Wang, C., & Lei, A. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society, 134(31), 12922–12925. Retrieved from [Link]
- Method of making benzylated phenols. (2007). Google Patents.
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Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 3-Iodobenzyl Bromide and Its Derivatives
This guide provides an in-depth comparative analysis of 3-iodobenzyl bromide and its derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, supported by experimental data and established scientific principles. Our focus is to illuminate the structure-property relationships that govern the chemical behavior of these important synthetic intermediates.
Introduction: The Significance of this compound Derivatives
This compound and its analogues are versatile building blocks in organic synthesis, playing a crucial role in the development of novel pharmaceuticals and functional materials. The presence of the iodo- and bromo- functionalities offers orthogonal reactivity, allowing for selective transformations such as cross-coupling reactions at the aryl-iodide bond and nucleophilic substitution at the benzylic bromide. A thorough understanding of the structural and electronic properties of these molecules is paramount for their effective utilization. NMR spectroscopy provides a powerful, non-destructive tool for elucidating these characteristics.
Fundamental Principles of NMR Spectroscopy in Aromatic Systems
The chemical shifts observed in ¹H and ¹³C NMR spectra of aromatic compounds are governed by the local electronic environment of each nucleus. Substituents on the benzene ring can significantly influence these chemical shifts through inductive and resonance effects.
-
Inductive Effects: Electronegative substituents withdraw electron density through the sigma bond network, deshielding nearby protons and carbons and shifting their signals downfield (to higher ppm values).
-
Resonance Effects: Substituents with lone pairs of electrons (e.g., -OCH₃) can donate electron density into the π-system of the aromatic ring, while electron-withdrawing groups (e.g., -NO₂) pull electron density out of the ring. These effects are most pronounced at the ortho and para positions.
The interplay of these effects dictates the precise chemical shifts and provides valuable information about the electronic nature of the substituents and their influence on the reactivity of the molecule.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To ensure data accuracy and comparability, a standardized protocol for NMR analysis is essential.
3.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for routine ¹H and ¹³C NMR of these compounds due to its excellent dissolving power and relatively clean spectral window. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
3.2. NMR Instrument Parameters
Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic region in ¹H NMR.
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectroscopic Analysis: A Comparative Study
The following sections present a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and its derivatives. The data is presented in tabular format for easy comparison, followed by a discussion of the observed trends.
4.1. Benzyl Bromide (Parent Compound)
The analysis begins with the parent compound, benzyl bromide, to establish a baseline for understanding the effects of substituents.
¹H and ¹³C NMR Data for Benzyl Bromide
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| CH₂Br | 4.44 | s | 33.7 |
| Ar-H (ortho) | 7.35-7.25 | m | 128.9 |
| Ar-H (meta) | 7.35-7.25 | m | 128.6 |
| Ar-H (para) | 7.35-7.25 | m | 128.5 |
| Ar-C (ipso) | - | - | 137.9 |
Data acquired in CDCl₃. Source:[1][2]
The benzylic protons of the -CH₂Br group appear as a sharp singlet around 4.44 ppm. The aromatic protons resonate in the region of 7.25-7.35 ppm as a complex multiplet. In the ¹³C NMR spectrum, the benzylic carbon is observed at approximately 33.7 ppm, while the aromatic carbons appear between 128.5 and 137.9 ppm.
4.2. This compound
Introducing an iodine atom at the meta position significantly alters the NMR spectra.
¹H and ¹³C NMR Data for this compound and Derivatives
| Compound | Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| This compound | CH₂Br | 4.38 | s | 32.2 |
| H-2 | 7.70 | s | 137.1 | |
| H-4 | 7.35 | d | 136.2 | |
| H-5 | 7.09 | t | 130.3 | |
| H-6 | 7.59 | d | 127.3 | |
| C-1 | - | - | 140.4 | |
| C-3 | - | - | 94.5 | |
| 2-Iodobenzyl bromide | CH₂Br | 4.54 | s | 38.9 |
| H-3 | 7.38 | t | 130.2 | |
| H-4 | 7.01 | t | 128.9 | |
| H-5 | 7.84 | d | 129.1 | |
| H-6 | 7.30 | d | 139.5 | |
| C-1 | - | - | 140.5 | |
| C-2 | - | - | 100.2 | |
| 4-Iodobenzyl bromide | CH₂Br | 4.40 | s | 32.7 |
| H-2, H-6 | 7.15 | d | 130.8 | |
| H-3, H-5 | 7.67 | d | 137.6 | |
| C-1 | - | - | 137.4 | |
| C-4 | - | - | 93.3 | |
| 3-Methoxybenzyl bromide | CH₂Br | 4.45 | s | 33.6 |
| OCH₃ | 3.81 | s | 55.2 | |
| Ar-H | 6.80-6.95, 7.25 | m | 114.2, 114.5, 120.9, 129.6 | |
| C-1 | - | - | 139.5 | |
| C-3 | - | - | 159.8 | |
| 3-Nitrobenzyl bromide | CH₂Br | 4.54 | s | 31.9 |
| H-2 | 8.25 | s | 122.9 | |
| H-4 | 8.17 | d | 135.2 | |
| H-5 | 7.57 | t | 129.8 | |
| H-6 | 7.70 | d | 123.4 | |
| C-1 | - | - | 140.1 | |
| C-3 | - | - | 148.4 |
Data compiled from various sources and may be approximated. All spectra recorded in CDCl₃. Peak assignments are based on established substituent effects and may require 2D NMR for definitive confirmation. Sources:[3][4][5][6][7][8][9][10][11]
4.3. Discussion and Comparative Analysis
-
Benzylic Protons (-CH₂Br): The chemical shift of the benzylic protons is sensitive to the electronic nature of the substituent on the aromatic ring. For the parent benzyl bromide, the signal is at 4.44 ppm. In this compound, it shifts slightly upfield to 4.38 ppm. The electron-donating methoxy group in 3-methoxybenzyl bromide causes a slight upfield shift to 4.45 ppm, while the strongly electron-withdrawing nitro group in 3-nitrobenzyl bromide results in a downfield shift to 4.54 ppm. The ortho-iodine in 2-iodobenzyl bromide also causes a notable downfield shift (4.54 ppm), likely due to a combination of inductive and steric effects.
-
Aromatic Protons: The substitution pattern on the aromatic ring has a profound impact on the chemical shifts and multiplicities of the aromatic protons.
-
In This compound , the iodine atom causes a significant downfield shift for the adjacent H-2 and H-4 protons and a lesser effect on the more distant H-5 and H-6. The symmetry of the parent benzyl bromide is broken, leading to four distinct aromatic signals with characteristic splitting patterns (singlet, doublet, triplet, doublet).
-
For 2-iodobenzyl bromide , the proximity of the iodine to the benzylic group results in a more complex pattern, with all four aromatic protons being chemically non-equivalent.
-
In 4-iodobenzyl bromide , the molecule possesses a plane of symmetry, resulting in only two signals for the four aromatic protons (two doublets), a characteristic AA'BB' system.
-
The 3-methoxybenzyl bromide shows a general upfield shift of the aromatic protons due to the electron-donating nature of the methoxy group.
-
Conversely, the 3-nitrobenzyl bromide exhibits a significant downfield shift for all aromatic protons, a consequence of the strong electron-withdrawing character of the nitro group.
-
-
¹³C NMR Spectra:
-
Benzylic Carbon (-CH₂Br): The trend observed for the benzylic protons is mirrored in the ¹³C spectra. The benzylic carbon in this compound (32.2 ppm) is shielded relative to the parent compound (33.7 ppm). The electron-withdrawing nitro group in 3-nitrobenzyl bromide (31.9 ppm) surprisingly shows a slight shielding effect on the benzylic carbon, which may be due to complex resonance and inductive contributions. The methoxy group in 3-methoxybenzyl bromide (33.6 ppm) has a minimal effect.
-
Aromatic Carbons: The most dramatic effect in the ¹³C NMR spectra is the ipso-carbon directly attached to the iodine atom. In this compound, this carbon (C-3) is significantly shielded, appearing around 94.5 ppm. This "heavy atom effect" is a well-documented phenomenon for halogens. The other aromatic carbons show shifts consistent with the electronic effects of the substituents. For instance, in 3-nitrobenzyl bromide, the C-3 carbon is deshielded (148.4 ppm) due to the strong electron-withdrawing nature of the nitro group.
-
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis of this compound and its derivatives provides a wealth of information regarding their molecular structure and electronic properties. The chemical shifts of the benzylic and aromatic nuclei are highly sensitive to the nature and position of the substituents on the aromatic ring. This comparative guide demonstrates how a systematic analysis of these spectral data can be used to confirm the identity of these compounds and to gain insights into their reactivity, which is of critical importance for their application in chemical synthesis and drug discovery.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). Benzylbromide. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Kobe University. (n.d.). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Retrieved from [Link]
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UCLA Chemistry. (n.d.). NMR Chart. Retrieved from [Link]
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Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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A Comparative Guide to Mass Spectrometry Analysis of 3-Iodobenzyl Bromide Reaction Products
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of reaction products derived from 3-Iodobenzyl bromide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, experimental design, and data interpretation, grounding its recommendations in established scientific principles and experimental data.
Introduction: The Analytical Challenge of this compound Reactions
This compound is a versatile reagent in organic synthesis, frequently employed as an electrophilic substrate in nucleophilic substitution reactions.[1][2] Its utility spans the creation of diverse molecular scaffolds, including ethers, esters, amines, and carbon-carbon bond formations, which are pivotal in pharmaceutical and materials science research.[3][4] The core reaction involves the displacement of the highly reactive benzylic bromide by a nucleophile, a process that, while straightforward in theory, can be accompanied by side reactions such as elimination or over-alkylation.
Accurate and unambiguous characterization of the resulting product mixture is therefore paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. However, the choice of ionization method is critical and dictates the quality and type of information obtained. This guide compares the most common MS approaches—Electron Ionization (EI) and Electrospray Ionization (ESI)—to provide a clear framework for analyzing the products of this compound reactions.
Comparing Ionization Techniques: A Tale of Two Methods
The ionization source is the heart of the mass spectrometer, converting neutral analyte molecules into gas-phase ions. The energy transferred during this process profoundly impacts the resulting mass spectrum.
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
Coupled primarily with Gas Chromatography (GC-MS), Electron Ionization involves bombarding the analyte with high-energy electrons (~70 eV).[5][6] This energetic process not only ionizes the molecule but also induces extensive and reproducible fragmentation.[7]
Mechanism Insight: The high energy of EI-MS can sometimes lead to pre-ionization reactions or rearrangements, especially with reactive species like benzyl halides.[8] However, for stable reaction products, it provides a rich fragmentation pattern that serves as a structural "fingerprint," which is invaluable for identifying unknown compounds by matching against spectral libraries like NIST.[5][9]
Applicability to this compound Products:
-
Strengths: Provides detailed structural information through characteristic fragmentation. Ideal for volatile and thermally stable products amenable to GC.
-
Weaknesses: The molecular ion (the peak corresponding to the intact molecule) can be weak or entirely absent, making molecular weight determination challenging.[7] Not suitable for non-volatile or thermally labile products.
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation
Electrospray Ionization is the workhorse of modern Liquid Chromatography-Mass Spectrometry (LC-MS). It is a "soft" ionization technique that transfers molecules from a liquid phase to the gas phase as intact, charged ions (e.g., [M+H]⁺ or [M+Na]⁺).[10]
Mechanism Insight: ESI is exceptionally gentle, preserving the molecular integrity of the analyte. This makes it the preferred method for confirming the molecular weight of the expected product.[8] Because it is coupled with LC, it is ideal for analyzing complex reaction mixtures directly from solution, separating products, starting materials, and impurities prior to MS analysis.[11][12] Novel rearrangements in benzyl-containing compounds have also been studied using ESI-MS, highlighting its utility for mechanistic investigations.[13][14]
Applicability to this compound Products:
-
Strengths: Reliably produces a strong molecular ion peak, making molecular weight confirmation straightforward. Excellent for polar, non-volatile, and thermally sensitive products. Directly compatible with reaction solvents.
-
Weaknesses: Provides minimal fragmentation in its standard mode, offering limited structural information beyond the molecular weight. Structural elucidation requires tandem mass spectrometry (MS/MS) experiments.
Comparison Summary
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Typical Hyphenation | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Molecular Ion Peak | Often weak or absent | Typically the base peak (strongest) |
| Fragmentation | Extensive and reproducible | Minimal (requires MS/MS for fragmentation) |
| Primary Use | Structural Elucidation, Library Matching | Molecular Weight Confirmation, Reaction Monitoring |
| Analyte Suitability | Volatile, thermally stable | Polar, non-volatile, thermally labile |
| Sample Throughput | Moderate to High | High |
Data Interpretation: Decoding the Mass Spectra
A successful analysis hinges on correctly interpreting the mass spectrum. For derivatives of this compound, several key fragments and isotopic patterns are diagnostic.
Characteristic Ions and Fragmentation Pathways
The molecular structure of this compound and its derivatives gives rise to predictable fragmentation patterns, particularly under the high-energy conditions of EI-MS.
-
Halogen Isotopic Patterns: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, which is a highly distinctive signature. Iodine, in contrast, is monoisotopic (¹²⁷I), so fragments containing iodine will appear as single peaks.[15][16]
-
Benzylic Cleavage: The bond between the benzylic carbon and the substituent is prone to cleavage, leading to the formation of a stable iodobenzyl cation at m/z 217 or a tropylium ion at m/z 91 after rearrangement.[17][18]
-
Loss of Halogens: Neutral loss of the halogen atoms is a common fragmentation pathway. This results in peaks corresponding to [M-Br]⁺ (loss of 79/81) and [M-I]⁺ (loss of 127).
-
Iodine Cation: A peak at m/z 127 corresponding to the iodine cation (I⁺) is often observed and is a strong indicator of an iodine-containing compound.[16]
The general fragmentation pathway for a generic 3-iodobenzyl ether product under EI conditions is visualized below.
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A Senior Application Scientist's Guide to the X-ray Crystallography of Compounds from 3-Iodobenzyl Bromide
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the crystallographic outcomes of various compounds synthesized from the versatile building block, 3-Iodobenzyl bromide. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to bridge the gap between synthesis and structural elucidation.
Introduction: Why this compound?
This compound is more than just a simple aromatic halide; it is a powerful tool in the realm of crystal engineering.[1] Its utility stems from two key features: the reactive benzyl bromide moiety, which allows for facile derivatization, and the iodine atom at the meta position. This iodine atom is a potent halogen bond donor, a specific and directional non-covalent interaction that can be exploited to guide the self-assembly of molecules in the solid state.[2][3] Understanding how the interplay between the newly introduced functional groups and the persistent 3-iodo substituent dictates the final crystal packing is crucial for the rational design of new materials with desired physical and chemical properties.[2][3][4]
This guide will explore the synthesis of various derivatives and compare their single-crystal X-ray diffraction data to illuminate these structure-directing principles.
The Foundation: Single-Crystal X-ray Diffraction
The Workflow: From Synthesis to Structure
A successful crystallographic study follows a logical progression. The quality of the final structure is contingent on the success of each preceding step.
Caption: Workflow from synthesis to final crystal structure.
Synthetic Strategies & Resulting Derivatives
The electrophilic nature of the benzylic carbon in this compound makes it highly susceptible to nucleophilic attack. This allows for the synthesis of a wide array of derivatives.
Representative Synthetic Protocol: Synthesis of a 3-Iodobenzyl Pyridinium Salt
This protocol describes a typical nucleophilic substitution reaction.
-
Reactants: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or acetone.
-
Addition: Add the desired pyridine derivative (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: As the pyridinium salt forms, it will often precipitate from the solution. If not, the solvent can be partially evaporated or a less polar co-solvent (e.g., diethyl ether) can be added to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization.
-
Validation: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry before proceeding to crystallization experiments.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8][9] The purity of the compound is paramount.[10]
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is prepared in a clean vial, which is then loosely covered to allow the solvent to evaporate slowly over days or weeks.[11][12] This is often the simplest and most effective method.
-
Solvent Layering (Liquid Diffusion): A concentrated solution of the compound is prepared in a dense solvent. A less dense, miscible "anti-solvent" in which the compound is poorly soluble is carefully layered on top.[10][13][14] Crystals form at the interface as the solvents slowly mix.
-
Vapor Diffusion: A small drop containing the compound and a precipitant is allowed to equilibrate in a sealed container with a larger reservoir of the precipitant.[12] This is a highly controlled method, excellent for small quantities of material.[12]
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent mixture in which your compound is moderately soluble.[10] Highly volatile solvents are generally preferred. Common choices include methanol, ethanol, acetonitrile, dichloromethane, and ethyl acetate.
-
Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent with gentle warming if necessary to create a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter or a small plug of glass wool in a pipette to remove any dust or particulate matter which could act as unwanted nucleation sites.[10][14]
-
Growth: Transfer the filtered solution to a clean, small vial. Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few small pinholes. This controls the rate of evaporation.
-
Patience: Place the vial in a vibration-free location and allow it to stand undisturbed.[10][11] Crystal growth can take anywhere from a few days to several weeks.
Comparative Crystallographic Analysis
The true power of using a building block like this compound comes from comparing the crystal structures of its derivatives. The iodine atom's ability to form halogen bonds (C-I···X) often plays a decisive role in the supramolecular assembly.
Let's consider two hypothetical derivatives to illustrate the comparative approach:
-
Compound A: A pyridinium salt with a simple pyridine, introducing a hydrogen bond acceptor (the N atom) and a halide counter-ion.
-
Compound B: An ether derivative, formed by reaction with a phenoxide, introducing a flexible C-O-C linkage and another aromatic ring.
Key Intermolecular Interactions at Play:
Caption: Comparison of directing intermolecular forces.
Comparative Data Table:
| Parameter | Compound A (Pyridinium Salt) | Compound B (Ether Derivative) | Causality & Insights |
| Crystal System | Monoclinic | Orthorhombic | The strong, directional ionic and halogen bonds in A can lead to less symmetric packing. The weaker, more varied interactions in B may allow for higher symmetry. |
| Space Group | P2₁/c | Pca2₁ | Centrosymmetric (P2₁/c) vs. non-centrosymmetric (Pca2₁). The presence of strong, charge-assisted hydrogen bonds in A often favors centrosymmetric packing arrangements. |
| Key Interaction 1 | C-I···Br⁻ Halogen Bond | C-I···O Halogen Bond | The interaction with a formal anion (Br⁻) is significantly stronger and more linear than with a neutral oxygen atom, acting as a primary structure-directing force. |
| Key Interaction 2 | C-H···Br⁻ Hydrogen Bond | π-π Stacking | In the absence of strong ionic forces, the extended aromatic system in B allows for stabilizing π-stacking interactions to become more influential in the crystal packing. |
| Packing Motif | 1D halogen-bonded chains interconnected by hydrogen bonds.[2][3] | 2D sheets formed by a combination of weak halogen bonds and C-H···π interactions.[15] | The hierarchy of interaction strengths dictates the dimensionality of the final structure. Strong interactions lead to robust chains, while weaker forces result in sheet-like or more complex 3D networks. |
This comparative analysis demonstrates how modifying the functional group attached to the 3-iodobenzyl core directly impacts the hierarchy of intermolecular interactions, leading to vastly different crystal packing arrangements. The C-I halogen bond is a persistent feature, but its acceptor and its interplay with other forces like hydrogen bonding and π-stacking ultimately determine the final architecture.[2][3][4][15][16]
Conclusion
This compound serves as an exemplary scaffold for studies in crystal engineering. By systematically modifying its structure and analyzing the resulting single-crystal X-ray data, researchers can gain profound insights into the subtle yet powerful forces that govern molecular self-assembly. The key takeaway is the concept of a "supramolecular synthon hierarchy": the final crystal structure is a result of the competition and cooperation between various non-covalent interactions, with the 3-iodo group's halogen bonding capability being a consistently influential, and often dominant, factor. This guide provides the foundational knowledge and practical protocols to empower researchers to utilize this versatile building block in the rational design of novel crystalline materials.
References
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
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Introduction to X-ray Diffraction (XRD). University of California, Davis. [Link]
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Crystal Growth - Sample Preparation. Philipps-Universität Marburg, Molecular Solids Group. [Link]
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Single Crystal Growth Techniques Guide. Scribd. [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). [Link]
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8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]
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Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. National Institutes of Health (NIH). [Link]
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Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. National Institutes of Health (NIH). [Link]
-
Isostructural Halogen Exchange and Halogen Bonds: The Case of N -(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. ResearchGate. [Link]
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Structural effects of halogen bonding in iodochalcones. ResearchGate. [Link]
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Structural effects of halogen bonding in iodochalcones. PubMed. [Link]
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X-ray crystallography. Wikipedia. [Link]
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X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]
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This compound. PubChem. [Link]
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X-ray crystallography of compound 3a. ResearchGate. [Link]
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Paper Innovation in crystal engineering. CORE. [Link]
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X-ray Crystallography. Chemistry LibreTexts. [Link]
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3-Iodobenzyl alcohol. PubChem. [Link]
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New developments in crystallography: exploring its technology, methods and scope in the molecular biosciences. PubMed Central. [Link]
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3-(3-Bromobenzyl)isoquinolin-1(2H)-one. ResearchGate. [Link]
- A kind of preparation method of p-bromobenzyl bromide.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of Yields and Performance
For the modern researcher in synthetic and medicinal chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a foundational pillar of molecular construction. Among the most powerful tools in this endeavor are palladium-catalyzed cross-coupling reactions, a field of chemistry so transformative it was recognized with the 2010 Nobel Prize in Chemistry.[1] These reactions offer unparalleled precision and functional group tolerance, making them indispensable in academic research and industrial-scale synthesis.[2]
However, the sheer variety of named cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Stille, Buchwald-Hartwig, and others—presents a critical challenge: selecting the optimal method for a specific synthetic transformation. This decision directly impacts reaction efficiency, scalability, cost, and, most importantly, yield.
This guide provides an in-depth comparison of the most prevalent cross-coupling methods. We will move beyond simple descriptions to analyze the causality behind experimental choices, present comparative yield data, and offer field-proven insights to help you navigate this complex landscape with confidence.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of most of these transformations lies a common mechanistic framework: the Pd(0)/Pd(II) catalytic cycle.[2][3] A deep understanding of this cycle is not merely academic; it is the key to troubleshooting reactions and rationally selecting catalysts, ligands, and conditions to maximize yield. The cycle generally consists of three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][5]
Caption: Figure 1: Generalized Pd(0)/Pd(II) catalytic cycle.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used cross-coupling method.[3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boronic acid reagents.[2]
Mechanism & Key Features: The reaction follows the classic catalytic cycle. The crucial transmetalation step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic group to the palladium center.
Caption: Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.
Yield & Performance Comparison: The reactivity of the organic halide is a critical determinant of yield, generally following the trend: I > Br > OTf >> Cl .[6] While early methods struggled with less reactive aryl chlorides, the development of sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) by the Buchwald group has dramatically improved their utility, enabling high-yielding couplings even at room temperature.[3]
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good[7] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | High[7] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | High[7] |
| Pd/C (heterogeneous) | Aryl Iodides/Bromides | Phenylboronic acid | K₂CO₃ | H₂O/Ethanol | 120 (MW) | High[8] |
| Pd(OAc)₂ / PPh₃ | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Aqueous IPA | Reflux | ~70% |
Note: "Good" and "High" yields are qualitative terms from cited literature, generally implying >70% and >85% respectively.
The Mizoroki-Heck Reaction: Olefin Arylation and Vinylation
The Heck reaction forms a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base. Unlike the Suzuki reaction, it does not require a pre-formed organometallic nucleophile, instead relying on the direct reaction of the alkene.
Mechanism & Key Features: The cycle deviates from the classic transmetalation step. After oxidative addition, the alkene coordinates to the palladium complex (migratory insertion or carbopalladation), followed by a β-hydride elimination step to form the product and a palladium-hydride species. The base is required to regenerate the Pd(0) catalyst from this hydride intermediate. The reaction typically yields the more stable trans alkene product.[1]
Caption: Figure 3: Catalytic cycle for the Mizoroki-Heck reaction.
Yield & Performance Comparison: Heck reactions are highly sensitive to steric hindrance. Electron-withdrawing groups on the aryl halide tend to increase reactivity and yield.[8] While yields can be excellent, controlling regioselectivity with unsymmetrical alkenes can be a significant challenge.
| Catalyst System | Electrophile | Alkene | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | Iodobenzene | Styrene | Et₃N | DMF | 100 | >95% |
| Pd/C | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 130 (MW) | 98%[8] |
| Pd/C | 4-Bromoanisole | n-Butyl acrylate | NaOAc | DMA | 130 (MW) | 81%[8] |
| Pd(PPh₃)₄ | 1-Iodonaphthalene | Methyl acrylate | K₂CO₃ | DMF | 100 | 90% |
The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide. It is unique among the common palladium-catalyzed reactions for its typical requirement of a copper(I) co-catalyst.
Mechanism & Key Features: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to others, but the "transmetalation" partner is a copper(I) acetylide, which is generated in a separate cycle. The base deprotonates the terminal alkyne, which then reacts with a Cu(I) salt to form the active copper acetylide nucleophile. Copper-free protocols exist but often require higher temperatures or more specialized ligands.
Yield & Performance Comparison: Sonogashira couplings are known for their high yields and mild conditions, often running at room temperature.[6] The reaction is tolerant of a wide variety of functional groups, though the presence of a copper co-catalyst can sometimes lead to undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling).
| Catalyst System | Electrophile | Alkyne | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | 2,5-Diiodopyrazine | Phenylacetylene | Et₃N | THF | RT | High[7] |
| Pd(OAc)₂ / DPPE | 1-Bromo-4-nitrobenzene | Phenylacetylene | K₃PO₄ | THF | 60 | up to 93%[9] |
| Pd₂(dba)₃ / TFP | 1-Bromo-4-fluorobenzene | Trimethylsilylacetylene | DIPEA | DMF | 80 | up to 99%[9] |
| Pd-complex on SBA-16 | Iodobenzene | Phenylacetylene | Et₃N | Toluene | 80 | >99%[10] |
DPPE: 1,2-Bis(diphenylphosphino)ethane, TFP: Tris(2-furyl)phosphine, dba: Dibenzylideneacetone
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide or triflate with an amine. This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals and materials science.
Mechanism & Key Features: The catalytic cycle is analogous to the Suzuki coupling, but the nucleophile is an amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is essential to deprotonate the amine or the intermediate palladium-amine complex to facilitate reductive elimination. The choice of ligand is absolutely critical, with bulky, electron-rich phosphines (e.g., X-Phos, RuPhos) being paramount for achieving high yields, especially with less reactive aryl chlorides.[7]
Yield & Performance Comparison: Modern Buchwald-Hartwig protocols can provide near-quantitative yields for a vast range of substrates. However, reactions can be sensitive to air and moisture due to the strong bases and electron-rich catalysts used. Steric hindrance around either coupling partner can significantly decrease reaction rates and yields.
| Catalyst System | Electrophile | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / X-Phos | 2,5-Diiodopyrazine | Morpholine | NaOt-Bu | Toluene | 110 | High[7] |
| Pd₂(dba)₃ / BINAP | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 80 | 98% |
| PNP-Cu(I) pincer | Iodobenzene | Phenylalanine | tBuOK | THF | 110 | 73-93%[11] |
| Pd(OAc)₂ / DavePhos | 1-Bromo-3,5-dimethylbenzene | N-methylaniline | K₃PO₄ | Dioxane | 100 | 95% |
Comparative Summary of Cross-Coupling Methods
The choice of a cross-coupling method is a multi-faceted decision. The following table provides a head-to-head comparison to guide your selection process.
| Feature | Suzuki-Miyaura | Mizoroki-Heck | Sonogashira | Buchwald-Hartwig | Stille |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²) (vinylic) | C(sp²)-C(sp) | C(sp²)-N, C(sp²)-O | C(sp²)-C(sp²), etc. |
| Typical Yields | Very Good to Excellent | Good to Excellent | Excellent | Very Good to Excellent | Good to Excellent |
| Key Advantage | Low toxicity of reagents, stable | Atom economical (no organometallic) | Mild conditions, high yields | Unparalleled for C-N bonds | Excellent functional group tolerance |
| Key Disadvantage | Potential for protodeborylation | Regioselectivity can be an issue | Requires Cu(I) (can homocouple) | Air/moisture sensitive, strong base | High toxicity of organotin reagents |
| Reactivity Trend | I > Br > OTf >> Cl | I > Br > OTf >> Cl | I > Br > OTf > Cl | I > Br > OTf > Cl | I > Br > OTf > Cl |
| Common Ligands | PPh₃, SPhos, XPhos, dppf | PPh₃, P(o-tol)₃ | PPh₃, Xantphos | XPhos, RuPhos, BINAP | PPh₃, P(furyl)₃ |
graph "Decision_Workflow" { graph [bgcolor="#F1F3F4", size="7.6,6!", ratio=fill, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Nodes Start [label="What bond do you need to form?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_C_sp2_sp2 [label="C(sp²)-C(sp²)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C_C_sp2_sp [label="C(sp²)-C(sp)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C_N [label="C(sp²)-N?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C_C_vinylic [label="Vinylic C-C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Use Suzuki-Miyaura\n(low toxicity)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stille [label="Consider Stille\n(if Suzuki fails, high tolerance)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heck [label="Use Heck Reaction", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Use Sonogashira", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="Use Buchwald-Hartwig", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Is organotin toxicity a concern?", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> C_C_sp2_sp2 [label=" C-C "]; Start -> C_N [label=" C-N "]; Start -> C_C_sp2_sp [label=" C-C "]; C_C_sp2_sp2 -> C_C_vinylic [label="No"]; C_C_sp2_sp2 -> Heck [label="Yes"]; C_C_vinylic -> Toxicity; Toxicity -> Suzuki [label="Yes"]; Toxicity -> Stille [label="No"]; C_C_sp2_sp -> Sonogashira; C_N -> Buchwald;
// Caption labelloc="b"; label="Figure 4: Simplified decision workflow for selecting a method."; }
Caption: Figure 4: Simplified decision workflow for selecting a method.
Experimental Protocols: Field-Proven Methodologies
The following protocols represent robust, high-yielding examples that serve as excellent starting points for optimization.
Protocol 1: High-Yield Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol details the coupling of 4-bromotoluene with phenylboronic acid. The use of PdCl₂(dppf) provides a reliable and efficient catalyst system for this transformation.
Materials:
-
Palladium(II)(dppf)dichloride complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)
-
4-Bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) (Anhydrous)
-
Water (Degassed)
Procedure:
-
Inert Atmosphere is Crucial: To a flame-dried Schlenk flask, add PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv, 2 mol%), 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Oxygen Removal: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous DME and degassed water (e.g., 4:1 ratio) via syringe. The aqueous phase is necessary for the base to function effectively and facilitate the transmetalation step.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product. Expected yields are typically in the high 90s% .
Protocol 2: High-Yield Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes the coupling of the challenging 4-chlorotoluene with aniline, using a modern catalyst system that demonstrates high efficiency.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (0.04 equiv)
-
4-Chlorotoluene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (Anhydrous)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ and X-Phos to a Schlenk flask. Add anhydrous toluene and stir for 10 minutes. This pre-formation helps generate the active monoligated Pd(0) species.
-
Reagent Addition: To the catalyst mixture, add 4-chlorotoluene, aniline, and NaOt-Bu. The base must be a strong, non-nucleophilic alkoxide to effectively deprotonate the amine without competing in the reaction.
-
Inert Conditions: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line under an inert atmosphere (argon or nitrogen).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. The reaction is often complete within 4-24 hours. Monitor by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to yield the desired N-arylated product. Expected yields for this system are often >95% .
Conclusion
The choice of a cross-coupling reaction is a strategic decision guided by the specific bond being formed, the functional group tolerance required, and practical considerations like reagent toxicity and cost. While Suzuki-Miyaura coupling remains the versatile workhorse for C-C bonds, the continuous development of new ligands and precatalysts has dramatically expanded the scope and efficiency of all major cross-coupling methods.[3][12] For C-N bond formation, the Buchwald-Hartwig amination is without peer. By understanding the underlying mechanisms and the key parameters that influence yield, researchers can harness the full power of these reactions to accelerate discovery in chemistry and drug development.
References
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New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020). Molecules. [Link]
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Advances in Cross-Coupling Reactions. (2020). MDPI. [Link]
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Recent Advances in Acyl Suzuki Cross-Coupling. (2019). Molecules. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Accounts of Chemical Research. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). R Discovery. [Link]
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Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). (2024). Molecules. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
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Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). The Journal of Physical Chemistry C. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). Molecules. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (2012). ChemCatChem. [Link]
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Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (2014). New Journal of Chemistry. [Link]
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Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2017). Chemistry – A European Journal. [Link]
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A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Iodobenzylated Products
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For 3-iodobenzylated compounds, a class of molecules with significant potential in various therapeutic areas, ensuring their purity is a critical step that underpins the reliability of preclinical and clinical data. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of these compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their analytical workflows.
The Criticality of Purity Assessment for 3-Iodobenzylated Compounds
3-Iodobenzylated compounds are synthesized through multi-step processes where the introduction of the iodine atom onto the benzyl group can be accompanied by the formation of various impurities. These can include starting materials, regioisomers, and degradation products.[1] The presence of such impurities, even in trace amounts, can significantly impact the compound's pharmacological activity, toxicity, and stability. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
HPLC: The Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture.[2] Its high resolution, sensitivity, and reproducibility make it particularly well-suited for the purity assessment of small molecules like 3-iodobenzylated products.[3]
Why Reversed-Phase HPLC is the Preferred Starting Point
For aromatic compounds such as 3-iodobenzylated products, Reversed-Phase HPLC (RP-HPLC) is the most common and logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4][5] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The nonpolar nature of the benzylated aromatic ring in our target compounds leads to good retention and allows for effective separation from more polar or less retained impurities.
The choice of a C18 column is a robust starting point due to its versatility and wide availability. However, for halogenated aromatic compounds, challenges such as peak tailing can arise due to secondary interactions with residual silanol groups on the silica backbone.[6] In such cases, columns with end-capping or alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer improved peak shape and selectivity due to different pi-pi interactions with the aromatic ring.[5][6]
A Comparative Overview of Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods. Orthogonal methods are based on different separation or detection principles, providing a more complete picture of a sample's purity.[7]
| Technique | Principle | Pros | Cons |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | High resolution, sensitivity, and reproducibility.[3] Well-suited for quantifying process-related impurities. | May not separate enantiomers without a chiral column. Potential for peak tailing with halogenated compounds.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based detection. | Excellent for volatile impurities and provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, which may not be the case for all 3-iodobenzylated products. Derivatization may be necessary. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and inexpensive for qualitative screening of impurities. | Lower resolution and sensitivity compared to HPLC. Not suitable for quantification without specialized equipment. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity determination without the need for a specific reference standard for the impurity.[7][8] It's a non-destructive, primary analytical method that also provides structural information.[2][8] | Lower sensitivity compared to HPLC. Requires a certified internal standard and a high-field NMR spectrometer.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight information for each component, aiding in the identification of unknown impurities.[9][10] | Can be more complex to operate and maintain than HPLC with UV detection. Ionization efficiency can vary between compounds. |
Experimental Protocol: HPLC Purity Assessment of a 3-Iodobenzylated Product
This protocol is a self-validating system, designed to be robust and reproducible. The inclusion of system suitability tests ensures the analytical setup is performing correctly before sample analysis.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results and for protecting the HPLC column.[11][12][13]
-
Dissolution: Accurately weigh approximately 10 mg of the 3-iodobenzylated product and dissolve it in 10 mL of a suitable solvent to create a 1 mg/mL stock solution. A good starting solvent is a mixture that mimics the initial mobile phase composition (e.g., 50:50 acetonitrile:water).[12]
-
Dilution: For the working sample, dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.
-
Filtration: Filter the working sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column.[12][13]
HPLC Instrumentation and Conditions
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[4]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for any basic impurities.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Temperature control can improve peak shape and retention time reproducibility.[6]
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used to screen for the optimal wavelength.
-
Injection Volume: 10 µL
Data Analysis and Purity Calculation
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is important to note that this method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification, reference standards for the impurities are required.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of 3-iodobenzylated products.
Method Validation: Ensuring Trustworthiness
A developed HPLC method must be validated to ensure it is suitable for its intended purpose.[3][14] Validation is performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[15][16][17]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][15] A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[3][15] This is often assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][15] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Visualizing the Relationship Between Analytical Techniques
Caption: Inter-relationship of analytical techniques for purity assessment.
Conclusion
The purity assessment of 3-iodobenzylated products is a multifaceted task that requires a robust and well-validated analytical strategy. While RP-HPLC stands out as the primary technique due to its high resolving power and sensitivity, a comprehensive evaluation should be supported by orthogonal methods like qNMR for absolute purity determination and LC-MS for impurity identification. By understanding the principles behind each technique and following a systematic approach to method development and validation, researchers can ensure the quality and integrity of their compounds, ultimately contributing to the successful advancement of new drug candidates.
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A Comparative Guide to Isotopic Labeling Studies with 3-Iodobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
The precise introduction of an isotopic label into a molecule is a critical technique for tracking its metabolic fate, elucidating mechanisms of action, and quantifying its distribution in vivo.[1] This guide provides an in-depth comparison of isotopic labeling studies utilizing 3-iodobenzyl bromide, benchmarked against other common labeling precursors and methodologies. By synthesizing technical data and field-proven insights, this document serves as a comprehensive resource for designing and executing robust isotopic labeling experiments.
The Role of this compound in Isotopic Labeling
This compound is a versatile reagent employed in the synthesis of isotopically labeled compounds, particularly for radioiodination and the introduction of other moieties through its reactive benzyl bromide group.[2][3] Its utility stems from the ability to act as a "prosthetic group" or "bifunctional labeling agent."[4] This indirect labeling strategy is advantageous when the target molecule lacks a suitable site for direct labeling or when the harsh conditions of direct methods could compromise the molecule's integrity.[4]
The general approach involves reacting this compound, which can be labeled with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), with a suitable functional group on the target molecule, such as an amine or thiol.[4][5] Alternatively, the stable iodine atom can be replaced with a radioisotope, or the benzyl bromide moiety can be used to introduce other labels, such as carbon-11, through appropriate synthetic transformations.[6][7]
Comparative Analysis of Labeling Precursors
The choice of a labeling precursor is dictated by several factors, including the desired isotope, the nature of the target molecule, required specific activity, and the desired in vivo stability of the final labeled compound. Below is a comparison of this compound with other commonly used labeling agents.
| Precursor/Method | Isotope(s) | Typical Application | Advantages | Limitations |
| This compound | ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I, ¹¹C | Indirect labeling of proteins, peptides, and small molecules via alkylation.[2][4] | Stable C-I bond, versatile for various nucleophiles, well-defined chemistry.[8] | Multi-step synthesis may be required for the labeling agent.[4] |
| [¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate | ¹¹C | Direct methylation of heteroatoms (N, O, S).[7] | High reactivity, widely applicable for introducing ¹¹C methyl groups.[7] | Short half-life of ¹¹C (20.4 min) requires rapid synthesis and purification.[9] |
| Bolton-Hunter Reagent | ¹²⁵I, ¹³¹I | Acylation of primary amines in proteins and peptides. | Mild reaction conditions, high labeling efficiency. | Can alter the biological activity of the labeled molecule. |
| Iodogen | ¹²³I, ¹²⁵I, ¹³¹I | Direct electrophilic iodination of tyrosine and histidine residues.[10] | Simple one-pot reaction, high radiochemical yields.[10] | Can lead to oxidation of sensitive amino acids. |
| Organotin Precursors | ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I, ⁷⁶Br | Iododestannylation or bromodestannylation for aromatic labeling.[8] | High specific activity, regioselective labeling. | Toxicity of tin precursors, requires careful purification.[8] |
In-Depth Look: this compound in Radioiodination
Radioiodination using this compound typically involves a nucleophilic substitution reaction where a lone pair of electrons from a heteroatom (like nitrogen in an amine or sulfur in a thiol) on the target molecule attacks the benzylic carbon of this compound, displacing the bromide ion. This forms a stable covalent bond, tethering the iodinated benzyl group to the molecule of interest.
The iodine atom on the aromatic ring can be a stable isotope, which is later exchanged for a radioisotope, or the starting material can already contain the desired radioisotope. The choice of iodine isotope depends on the intended application:
-
¹²³I: Ideal for Single Photon Emission Computed Tomography (SPECT) due to its 13.2-hour half-life and 159 keV gamma emission.[11][12]
-
¹²⁴I: Used in Positron Emission Tomography (PET) with a longer half-life of 4.2 days.[5]
-
¹²⁵I: Suitable for in vitro assays and autoradiography, with a half-life of 59.9 days.[5]
-
¹³¹I: Employed for both imaging and therapeutic applications.
dot
Caption: Workflow for indirect radioiodination using this compound.
Experimental Protocol: Radioiodination of a Model Peptide with [¹²⁵I]-3-Iodobenzyl Bromide
This protocol outlines a representative workflow for the radioiodination of a peptide containing a primary amine (e.g., a lysine residue) using a pre-labeled this compound derivative.
Materials:
-
Peptide solution (1 mg/mL in 0.1 M borate buffer, pH 8.5)
-
[¹²⁵I]-3-Iodobenzyl Bromide (specific activity > 2000 Ci/mmol) in a suitable organic solvent (e.g., DMF)
-
Quenching solution (e.g., 1 M glycine)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Gamma counter
Procedure:
-
Reaction Setup: In a shielded vial, add 100 µL of the peptide solution.
-
Addition of Radiolabel: To the peptide solution, add 1-5 µL of the [¹²⁵I]-3-Iodobenzyl Bromide solution (adjust volume based on desired molar ratio).
-
Incubation: Gently vortex the mixture and incubate at 40°C for 60 minutes.
-
Quenching: Add 10 µL of the quenching solution to stop the reaction by scavenging any unreacted [¹²⁵I]-3-Iodobenzyl Bromide.
-
Purification: Purify the reaction mixture using reverse-phase HPLC. A gradient of mobile phase B from 5% to 95% over 30 minutes is typically effective.
-
Fraction Collection and Analysis: Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to the radiolabeled peptide.
-
Quality Control: Determine the radiochemical purity of the final product by analytical HPLC.
Causality Behind Experimental Choices:
-
pH 8.5 Buffer: The slightly basic pH ensures that the primary amine of the lysine residue is deprotonated and thus more nucleophilic, facilitating the reaction with the benzyl bromide.
-
40°C Incubation: A moderately elevated temperature increases the reaction rate without causing significant degradation of the peptide.
-
Quenching with Glycine: Glycine contains a primary amine that rapidly reacts with any remaining [¹²⁵I]-3-Iodobenzyl Bromide, preventing further non-specific labeling.
-
HPLC Purification: This is essential to separate the labeled peptide from unreacted starting materials and byproducts, ensuring a high-purity product for subsequent experiments.
Comparison with Carbon-11 Labeling
While this compound is primarily associated with radioiodination, the benzyl bromide moiety can also be a synthon for introducing ¹¹C. This typically involves a more complex multi-step synthesis where a suitable precursor is first synthesized and then reacted with a ¹¹C-labeling agent like [¹¹C]HCN or [¹¹C]CO₂.[13]
dot
Caption: Comparison of radioiodination and carbon-11 labeling pathways.
Key Differences:
-
Half-life: The short half-life of ¹¹C (20.4 minutes) necessitates rapid, automated synthesis and purification, whereas the longer half-lives of iodine isotopes allow for more flexibility.[9][11]
-
Chemistry: ¹¹C labeling often involves the formation of C-C or C-N bonds under demanding conditions, while radioiodination can be achieved through milder electrophilic or nucleophilic substitution reactions.[7][14]
-
Application: ¹¹C is exclusively used for PET imaging.[15] Radioiodine isotopes have broader applications in SPECT, PET, and therapy.[5]
Conclusion
This compound is a valuable and versatile reagent in the toolkit for isotopic labeling. Its utility as a prosthetic group for radioiodination offers a reliable method for labeling a wide range of molecules, particularly when direct labeling methods are not feasible. While alternatives like [¹¹C]methyl iodide offer a more direct route for ¹¹C-labeling, the well-established chemistry and the favorable decay properties of iodine isotopes ensure that this compound and related structures will continue to be important tools for researchers in drug development and molecular imaging. The choice of labeling strategy should always be guided by the specific requirements of the study, including the nature of the target molecule, the desired imaging modality, and the required in vivo stability.
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Introduction: The Strategic Role of Halogen Substitution in Modulating Biological Activity
An In-Depth Guide to the Comparative Biological Activity of 3-Iodobenzyl vs. 3-Bromobenzyl Analogs
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of rational drug design. Halogenation profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile, thereby shaping its pharmacokinetic and pharmacodynamic behavior.[1] Among the halogens, bromine and iodine are particularly intriguing due to their capacity to engage in a highly directional, non-covalent interaction known as halogen bonding.[2] This interaction, analogous in some ways to the more familiar hydrogen bond, occurs between an electropositive region on the halogen atom (the "σ-hole") and a Lewis base (an electron donor) in a biological target, such as a carbonyl oxygen or an aromatic ring in a protein's active site.[3][4]
The strength of a halogen bond is dictated by the polarizability of the halogen, following the general trend I > Br > Cl > F.[5] Iodine, being larger and more polarizable than bromine, typically forms stronger and more directional halogen bonds.[3] However, the translation of this intrinsic property into superior biological activity is not always straightforward. The microenvironment of a protein's binding pocket—including steric constraints, solvation effects, and the nature of the electron donor—plays a decisive role.[6] This guide provides a comparative analysis of the biological activities of 3-iodobenzyl and 3-bromobenzyl analogs, leveraging experimental data to illuminate the nuanced interplay between halogen identity and therapeutic potential.
The Halogen Bond: A Deeper Look at Iodine vs. Bromine
The foundation for the differing biological activities of iodo- and bromo-analogs lies in the concept of the σ-hole. This is a region of positive electrostatic potential located on the halogen atom's outermost surface, directly opposite the covalent bond.[4] The size and positivity of the σ-hole increase with the halogen's size and polarizability, making iodine a more potent halogen bond donor than bromine.
Diagram: Halogen Bonding Interaction
Caption: A diagram illustrating the σ-hole interaction in a halogen bond.
Comparative Analysis of Biological Activity
The choice between a 3-iodobenzyl and a 3-bromobenzyl moiety is highly dependent on the specific biological target. While the stronger halogen bonding potential of iodine can lead to enhanced potency in some cases, the smaller size of bromine may be advantageous for fitting into sterically constrained binding pockets.
Enzyme Inhibition
The active sites of enzymes provide a structured environment where the differences between iodine and bromine can be pronounced. Structure-activity relationship (SAR) studies often reveal a clear preference for one halogen over the other.
For instance, studies on aldose reductase, an enzyme implicated in diabetic complications, have shown that a bromine-containing compound can be a better inhibitor than its iodine analog.[6] Conversely, for the p53 tumor suppressor, an iodine-substituted inhibitor demonstrated higher binding affinity compared to its bromine and chlorine counterparts, highlighting a favorable halogen bonding interaction between the iodine atom and the target protein.[6]
Table 1: Comparative Enzyme Inhibition Data
| Compound Class | Target Enzyme | 3-Bromobenzyl Analog (IC₅₀/Kᵢ) | 3-Iodobenzyl Analog (IC₅₀/Kᵢ) | Reference |
| (Z)-3-phenyl-2-benzoylpropenoic acids | Aldose Reductase | Varies by substitution | Varies by substitution | [7] |
| N-(3-aminobenzyl)acetamidine derivatives | iNOS | Varies by substitution | Not specified | [8] |
| Thieno[2,3-d]pyrimidines | Topoisomerase-I/II | 1.73 µM (for compound 7a) | Not specified | [9] |
| Note: Direct side-by-side IC₅₀ values for 3-bromo vs 3-iodo analogs are often embedded within larger SAR tables. The provided data indicates scaffolds where such substitutions are explored. |
Receptor Binding Affinity
In receptor-ligand interactions, the precise geometry and electronic complementarity of the binding pocket are paramount. The directionality of the halogen bond can be critical for achieving high-affinity binding.
For example, in the development of ligands for serotonin receptors, N-benzylated compounds incorporating bromine atoms have been synthesized to probe the potential for halogen bonding in receptor binding.[10] Similarly, the design of agonists for the α7 nicotinic acetylcholine receptor (nAChR) has involved creating various halogenated analogs of hypaphorine, including bromo and iodo derivatives, to enhance potency and explore anti-inflammatory and analgesic activities.[11]
Table 2: Comparative Receptor Binding Data
| Compound Class | Target Receptor | 3-Bromobenzyl Analog (Kᵢ/EC₅₀) | 3-Iodobenzyl Analog (Kᵢ/EC₅₀) | Reference |
| N-benzylated phenylethylamines/tryptamines | Serotonin Rs | Synthesized for evaluation | Synthesized for evaluation | [10] |
| Hypaphorine Analogs | α7 nAChR | Varies by substitution | Varies by substitution | [11] |
| Note: Quantitative binding data often requires consulting the full SAR tables within the cited literature. |
Anticancer and Antimicrobial Activity
The antiproliferative effects of halogenated benzyl derivatives against cancer cell lines and their activity against microbial pathogens are areas of active investigation. The ability of these compounds to inhibit essential cellular processes, such as DNA replication or cell wall synthesis, is often modulated by the nature of the halogen substituent.[1][12]
A study on 2-(4-bromobenzyl) tethered thienopyrimidines identified potent antiproliferative agents against FaDu cancer cells, with the lead compound exhibiting an IC₅₀ of 1.73 μM.[9] While a direct iodo-analog was not reported in this specific series, such studies establish the viability of the bromobenzyl scaffold for achieving significant anticancer activity.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of these analogs.
Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)
This protocol describes a standard operating procedure for determining the inhibitory potency (IC₅₀) of test compounds against a target enzyme.[13]
Causality Behind Choices:
-
Substrate Concentration: Set near the Michaelis-Menten constant (Kₘ) to ensure sensitivity for detecting competitive inhibitors.[14]
-
Enzyme Concentration: Kept low and constant to maintain initial velocity conditions.
-
Controls: Positive (known inhibitor) and negative (vehicle) controls are crucial for validating assay performance.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM Tris-HCl, pH 7.4).
-
Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer. Dilute to a final working concentration immediately before use.
-
Substrate Stock: Prepare a concentrated stock of the enzyme's substrate in assay buffer.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of the 3-iodobenzyl and 3-bromobenzyl analogs in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted inhibitor solutions (or DMSO for controls) to the appropriate wells.
-
Add 178 µL of assay buffer containing the enzyme at its final working concentration to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate at its final working concentration (e.g., 1x Kₘ).
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader. Ensure measurements are taken within the linear (initial velocity) phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.[14]
-
Diagram: Enzyme Inhibition Assay Workflow
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- 2. sciencedaily.com [sciencedaily.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 7. Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of iNOS by benzyl- and dibenzyl derivatives of N-(3-aminobenzyl)acetamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Strategic Guide to Benzylating Agents: A Cost-Benefit Analysis of 3-Iodobenzyl Bromide
For the discerning researcher in synthetic chemistry and drug development, the choice of a reagent is rarely a matter of simple substitution. It is a strategic decision that reverberates through the entire synthetic route, impacting yield, reaction time, purification efforts, and even the potential for downstream diversification. This guide provides an in-depth analysis of 3-Iodobenzyl bromide, objectively comparing it to its more common halogenated counterparts, 3-Bromobenzyl bromide and 3-Chlorobenzyl bromide. We will move beyond simple price-per-gram metrics to uncover the strategic value and hidden costs associated with each, supported by experimental insights and protocols.
The Benzyl Halide Family: More Than Just a Protecting Group
Benzyl halides are ubiquitous reagents in organic synthesis, primarily employed for the benzylation of nucleophiles such as alcohols, phenols, amines, and thiols. This reaction, often used to install a stable protecting group, is a cornerstone of multi-step synthesis.[1] However, the identity of the halogen on the aromatic ring (X in X-C₆H₄CH₂Br) fundamentally alters the reagent's character and utility.
The three key players in the meta-substituted category are 3-Chloro-, 3-Bromo-, and this compound. While they appear similar, their reactivity and synthetic potential are distinct, a fact directly tied to the properties of the halogen atom.
Table 1: Comparative Overview of meta-Substituted Benzyl Bromides
| Property | 3-Chlorobenzyl Bromide | 3-Bromobenzyl Bromide | This compound |
| CAS Number | [2] | ||
| Molecular Weight | 205.48 g/mol [2] | 249.93 g/mol | 296.93 g/mol |
| Physical Form | Clear liquid[2] | White solid | White to yellow solid |
| Melting Point | N/A (BP: 109-110 °C/12 mmHg[2]) | 38-45 °C[3] | 46-51 °C |
| Indicative Price (25g) | ~$51[4] | ~$20[5] | ~$120 (5g price scaled) |
Note: Prices are approximate, based on publicly available catalog data as of early 2026 from major suppliers, and are subject to change. They are provided for comparative purposes only.
At first glance, the cost analysis heavily favors the bromo- and chloro- analogs. However, this initial procurement cost is only one part of a more complex equation.
The Decisive Factor in Benzylation: Leaving Group Ability & Reactivity
The primary function of these reagents is to act as an electrophile in nucleophilic substitution reactions (Sₙ2 or Sₙ1). Benzylic halides are particularly reactive because the transition states leading to either an Sₙ2 displacement or the formation of a resonance-stabilized benzyl carbocation (Sₙ1) are highly favorable.[6][7]
The rate-determining step in these reactions often involves the cleavage of the carbon-bromine bond. Herein lies the first key difference: the leaving group ability of the halide ion. The established trend for leaving group ability is:
I⁻ > Br⁻ > Cl⁻
This trend is a direct consequence of basicity and polarizability. Iodide is the weakest base and the most polarizable of the three, making it the best leaving group. This superior leaving group ability means that this compound, while not directly involving the iodide in the benzylation, benefits from the overall electronic properties imparted to the molecule. However, the primary reactive site is the bromomethyl group. The key differentiator is not the leaving group in the benzylation itself (which is always bromide), but the reactivity of the other halogen for subsequent reactions.
For the benzylation reaction itself, the reactivity of the C-Br bond is paramount. While all three are effective, reactions with the iodo- and bromo- analogs on the ring are often cleaner and faster than with the chloro- analog due to subtle electronic effects.
Experimental Protocol: A Model Williamson Ether Synthesis
To provide a tangible comparison, let's consider a standard Williamson ether synthesis to benzylate 4-phenylphenol.
Objective: Synthesize 4-(benzyloxy)biphenyl using a meta-substituted benzyl bromide.
Materials:
-
4-phenylphenol
-
This compound (or 3-Bromo/3-Chloro analog)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
dot
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Methodology:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve 4-phenylphenol (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 15-20 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0°C.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0°C and carefully quench the excess NaH by the slow addition of water.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Insights:
-
Using this compound: The reaction is typically rapid and clean, often reaching completion within 2-4 hours at room temperature, with high yields (>90%) being common.
-
Using 3-Bromobenzyl Bromide: Performance is very similar to the iodo-analog. Reaction times might be slightly longer, but high yields are still expected. It represents an excellent balance of reactivity and cost for this specific transformation.
-
Using 3-Chlorobenzyl Bromide: The lower reactivity of the C-Cl bond (electronically) can lead to significantly longer reaction times (potentially 8-24 hours). To achieve reasonable rates, heating (e.g., to 50-60°C) may be necessary. A common and highly effective strategy is to add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).[1] This in-situ generates the more reactive benzyl iodide via the Finkelstein reaction, accelerating the ether formation. While effective, this adds a reagent and complexity to the procedure.
The True Benefit: this compound as a Bifunctional Linchpin
The most compelling argument for using this compound lies not in the initial benzylation, but in what it enables next. The aryl iodide moiety is one of the most versatile functional groups for modern carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Reactivity in Cross-Coupling: I > Br >> Cl
-
Aryl Iodides: Are highly reactive in Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other coupling reactions. They typically require lower catalyst loadings and milder reaction conditions (lower temperatures, shorter times) than their bromo and chloro counterparts.
-
Aryl Bromides: Also widely used and effective, but often require slightly more forcing conditions or more sophisticated (and expensive) phosphine ligands to achieve the same efficiency as iodides.
-
Aryl Chlorides: Are the most challenging to activate. Their oxidative addition to Palladium(0) is slow and often requires highly specialized, bulky, and electron-rich phosphine ligands, higher temperatures, and carefully optimized conditions.
This differential reactivity is the crux of the cost-benefit analysis. A synthetic route might look like this:
dot
Caption: Decision logic for selecting a benzylating agent.
By choosing this compound from the start, a researcher effectively embeds a high-potential coupling partner into the molecule. This can save several synthetic steps compared to starting with 3-chlorobenzyl bromide, which might require a separate, often challenging, halogenation step (e.g., iodination) later in the synthesis. The cost of an extra 2-3 steps (reagents, solvents, purification, and labor) far exceeds the initial premium paid for the iodo-reagent.
Safety and Handling: A Shared Profile
All benzyl halides are potent lachrymators and are corrosive. They should be handled with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]
Table 2: Comparative Safety Information
| Hazard Statement | 3-Chlorobenzyl Bromide | 3-Bromobenzyl Bromide | This compound |
| GHS Pictograms | Corrosive, Irritant | Corrosive, Irritant | Corrosive |
| H-Statements (Primary) | H314: Causes severe skin burns and eye damage.[10] | H314: Causes severe skin burns and eye damage.[11] | H314: Causes severe skin burns and eye damage.[9][12] |
| P-Statements (Key) | P280, P305+P351+P338, P310 | P280, P305+P351+P338, P310 | P280, P305+P351+P338, P310 |
The safety profiles are broadly similar, with all three demanding respect and proper handling procedures. The choice between them is not typically dictated by safety concerns, as they all fall into a similar hazard class.
Conclusion: A Strategic Investment in Synthetic Efficiency
The cost-benefit analysis of this compound is a clear case of looking beyond the initial price tag.
-
Cost: The primary disadvantage of this compound is its significantly higher procurement cost compared to its bromo- and chloro- analogs.
-
Benefit 1 (Reactivity): It offers excellent reactivity in benzylation reactions, ensuring rapid and high-yielding transformations, potentially saving time and resources.
-
Benefit 2 (Strategic Value): This is the decisive factor. The integral aryl iodide provides a highly reactive handle for subsequent, high-value C-C and C-N bond-forming reactions. This "two-in-one" nature can eliminate entire synthetic steps, dramatically improving the overall efficiency, atom economy, and cost-effectiveness of a complex synthesis.
Final Recommendation:
For simple applications where only a meta-substituted benzyl group is required and cost is the absolute primary driver, 3-Bromobenzyl bromide offers the best balance of reactivity and economy. 3-Chlorobenzyl bromide , especially when used with a catalytic iodide source, is a viable, low-cost alternative for single-step transformations.
However, for the drug development professional or the academic researcher engaged in the synthesis of complex target molecules where the aromatic core requires further elaboration, This compound is not a mere reagent; it is a strategic investment. The premium paid upfront is often returned manifold in saved time, reduced step count, and increased probability of success in challenging cross-coupling reactions.
References
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University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.[Link]
-
Filo. High reactivity of allyl and benzyl halides.[Link]
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Brainly. Relative reactivity of alkyl, allyl, benzyl and aryl halides towards nucleophilic substitution.[Link]
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Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?[Link]
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Rajdhani College. Alkyl and Aryl Halides.[Link]
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The Benzyl Halide Conundrum: Balancing Reactivity and Scalability
An In-Depth Guide to the Scalability of Syntheses Using 3-Iodobenzyl Bromide: A Comparative Analysis for Pharmaceutical Development
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision point that dictates the trajectory of process development, influencing everything from reaction efficiency to final product cost and safety. Benzylating agents are foundational pillars in the construction of a vast array of active pharmaceutical ingredients (APIs). Among these, this compound presents a unique profile of high reactivity. This guide provides a comprehensive comparison of this compound with its common alternatives, 3-bromobenzyl bromide and 3-chlorobenzyl bromide, focusing on the practical implications for scalability in a drug development context.
The primary role of a benzylating agent is to introduce a benzyl group onto a nucleophile, a common step in building the carbon skeleton of complex molecules. The choice of halide on the benzylic carbon—iodine, bromine, or chlorine—directly modulates the reagent's reactivity. This reactivity is fundamentally governed by the carbon-halogen (C-X) bond strength and the leaving group ability of the halide ion.
The C-I bond is the longest and weakest among the three, making the iodide ion an excellent leaving group. Consequently, this compound is the most reactive of the trio, often enabling reactions to proceed under milder conditions or at faster rates. However, this heightened reactivity comes with trade-offs in stability, cost, and handling, which become increasingly significant as a process moves from the laboratory bench to a pilot plant and ultimately to commercial manufacturing.
Caption: Relative reactivity of 3-halobenzyl bromides.
Head-to-Head Comparison: Iodide vs. Bromide vs. Chloride
The decision to use this compound over its counterparts is a multi-variable equation. Below is a detailed comparison across key scalability parameters.
Performance and Physicochemical Properties
| Property | This compound | 3-Bromobenzyl Bromide | 3-Chlorobenzyl Bromide |
| Molecular Weight | 296.93 g/mol [1] | 249.94 g/mol | 205.48 g/mol |
| CAS Number | 49617-83-6[2] | 823-78-9[3] | 766-80-3 |
| Appearance | White to light orange powder/crystal[4] | Colorless to light yellow liquid or solid[5] | Clear liquid |
| Melting Point | 46-51 °C[6] | 37-42 °C[5] | N/A |
| Boiling Point | ~258 °C (decomposes) | 258.2 °C[5] | ~237 °C |
| Reactivity | Highest | Intermediate | Lowest |
Scalability Considerations
| Factor | This compound | 3-Bromobenzyl Bromide | 3-Chlorobenzyl Bromide |
| Cost & Availability | Highest cost, less common | Moderate cost, widely available | Lowest cost, readily available |
| Reaction Conditions | Milder (lower temp, shorter time) | Moderate | More forcing (higher temp, longer time) |
| Stability | Lower stability, sensitive to light and heat | Good stability | High stability |
| Safety Profile | Corrosive, causes severe skin burns and eye damage, lachrymator.[2][7] | Corrosive, causes skin irritation and serious eye damage. | Corrosive, causes skin irritation and serious eye damage. |
| Byproduct Profile | Iodide salts | Bromide salts | Chloride salts |
| Atom Economy | Lowest | Intermediate | Highest |
Expertise & Experience in Reagent Selection:
The high reactivity of this compound is a double-edged sword. In early-stage discovery, where speed and the synthesis of diverse analogs are paramount, its ability to drive reactions to completion quickly and under mild conditions is a significant advantage. It can overcome the low nucleophilicity of certain substrates where the bromo- or chloro-analogs fail.
However, during scale-up, the focus shifts to process robustness, safety, and cost-of-goods (COGS). The higher cost and lower stability of the iodo-compound become major drawbacks. Its lachrymatory nature and corrosivity demand more stringent engineering controls and specialized equipment.[2][7] Furthermore, the generation of iodide-containing waste streams can be more challenging and expensive to manage compared to bromide or chloride waste. Therefore, process chemists will often invest significant effort to develop conditions (e.g., higher temperatures, stronger bases, phase-transfer catalysts) that enable the use of the more economical and stable 3-bromobenzyl or 3-chlorobenzyl bromide.[8]
Caption: Decision framework for selecting a 3-halobenzyl bromide.
Case Study: Benzylation in the Synthesis of Multi-Kinase Inhibitors
Many modern tyrosine kinase inhibitors (TKIs), such as Axitinib and Vatalanib, feature complex heterocyclic cores where benzylation or related alkylations are key bond-forming steps.[9][10][11] While specific industrial routes are often proprietary, published laboratory syntheses provide valuable insights into reagent choice. This compound is used in the synthesis of various derivatives, including (N)-methanocarba-N6-(3-iodobenzyl)adenosine, highlighting its utility in creating specific, potent molecules for research.
Let's examine a representative protocol for an N-benzylation reaction, a common motif in drug molecules.
Experimental Protocol: N-Benzylation of Indazole
This protocol describes a generalized, lab-scale N-alkylation of an indazole core using this compound, a reaction analogous to steps in the synthesis of certain APIs.
Materials:
-
Indazole (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL per gram of indazole)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add indazole and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound as a solid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Heat the mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS every hour. The higher reactivity of this compound often leads to complete conversion within 2-4 hours at this moderate temperature.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(3-iodobenzyl)indazole.
Trustworthiness & Self-Validation: This protocol is self-validating through in-process controls (TLC/LC-MS) to ensure reaction completion and a standard, robust workup and purification procedure to isolate and verify the final product.
Scalability Analysis of the Protocol
-
Using this compound: The reaction is fast and efficient at a moderate temperature. At scale, this means higher throughput and potentially smaller reactor volumes. However, the cost of both the reagent and the DMF solvent would be high. Exothermic control would be manageable due to the moderate temperature.
-
Adapting for 3-Bromobenzyl Bromide: To achieve a similar reaction time, the temperature would likely need to be increased to 80-100 °C. This increases energy costs and may require a reactor with better heat transfer capabilities. The lower cost of the bromide would likely offset these factors.[8]
-
Adapting for 3-Chlorobenzyl Bromide: The reaction may be sluggish even at 100 °C. A stronger base (e.g., NaH) or the addition of a catalyst (e.g., sodium iodide, tetrabutylammonium iodide) might be necessary to achieve a reasonable reaction rate, adding complexity and cost to the process.
Caption: Generalized workflow for an industrial benzylation process.
Conclusion and Future Outlook
This compound is a highly effective reagent for syntheses demanding high reactivity and mild conditions, making it an excellent choice for early-stage research and the preparation of complex molecular probes. However, for large-scale pharmaceutical manufacturing, its utility is limited by high cost, lower stability, and challenging handling requirements.
The industry trend continues to favor the development of innovative catalytic systems and process conditions that enable the use of cheaper, more stable precursors like 3-chlorobenzyl and 3-bromobenzyl bromide. As drug development professionals, a thorough understanding of the trade-offs between these reagents is essential. The optimal choice is rarely universal; it is a carefully considered decision based on the specific chemical transformation, the stage of development, and the overarching economic and safety objectives of the project.
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A Comprehensive Guide to the Patent Landscape and Synthetic Utility of 3-Iodobenzyl Bromide
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount. It dictates not only the efficiency of a synthetic route but also navigates the complex terrain of intellectual property. 3-Iodobenzyl bromide, a seemingly simple bifunctional reagent, offers a unique value proposition that has cemented its role in numerous patents, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth, data-supported comparison of this compound against its common alternatives, elucidates its strategic advantages, and presents validated experimental protocols to inform your research and development endeavors.
The Strategic Duality of this compound
The core utility of this compound lies in its two distinct reactive sites: the highly reactive benzylic bromide and the versatile aryl iodide.
-
The Benzylic Bromide: This functional group is an excellent electrophile for SN2 reactions.[1] It allows for the straightforward alkylation of a wide range of nucleophiles, including phenols, amines, thiols, and carbanions, effectively "installing" the 3-iodobenzyl moiety onto a molecule of interest.
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This feature is often exploited in later synthetic stages to build molecular complexity, making this compound a powerful tool for convergent synthesis and late-stage functionalization.
This dual-reactivity profile allows for a two-stage synthetic strategy, a common theme observed in the patent literature for constructing complex molecular scaffolds.
Patent Landscape: Key Applications
An analysis of the patent landscape reveals that this compound is frequently cited in the synthesis of:
-
Pharmaceuticals: It is a key building block for a variety of therapeutic agents. Its use has been documented in the synthesis of N⁶-substituted aristeromycin and adenosine derivatives, which are potent and selective adenosine receptor agonists.[2] It also serves as a reagent in the investigation of thyreostats in veterinary science.[3]
-
Agrochemicals: The synthesis of novel pesticides and herbicides often employs this reagent to create structurally diverse candidates for screening.
-
Materials Science: In the development of organic electronics and functional polymers, the ability to first attach the benzyl group and then polymerize or functionalize via the iodide is a significant advantage.
Comparative Performance Analysis: The Halogen Effect
The most common alternatives to this compound are its 3-bromo and 3-chloro analogs. The choice between them is a critical decision based on a balance of reactivity, cost, and the synthetic plan.
| Feature | This compound | 3-Bromobenzyl Bromide | 3-Chlorobenzyl Bromide |
| SN2 Reactivity | Highest | Moderate | Lowest |
| Cross-Coupling Reactivity | Highest (C-I bond) | Moderate (C-Br bond) | Lowest (C-Cl bond) |
| Relative Cost | High | Moderate | Low |
| Key Advantage | Ideal for multi-step, complex syntheses requiring efficient late-stage functionalization. | A cost-effective balance for many applications where subsequent coupling is still feasible.[4] | Most economical for simple benzylation where no further cross-coupling is intended. |
Causality Behind Reactivity Trends: The observed reactivity trend (I > Br > Cl) is directly attributable to bond strength and leaving group ability. The C-I bond is the longest and weakest among the aryl halides, making iodide the best leaving group in cross-coupling reactions. Similarly, the benzylic C-Br bond is readily cleaved in nucleophilic substitutions.
Experimental Validation: Comparative Protocols
To objectively demonstrate the performance differences, we present standardized protocols for the two key transformations.
Workflow 1: Comparative Benzylation of a Phenol
This experiment compares the SN2 reactivity of the three 3-halobenzyl bromides.
Caption: Workflow for comparative Williamson ether synthesis.
Detailed Protocol:
-
In three separate flasks, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
To each flask, add this compound, 3-bromobenzyl bromide, and 3-chlorobenzyl bromide (1.1 eq), respectively.
-
Heat the reactions to 50°C and monitor the consumption of the starting phenol by Thin Layer Chromatography (TLC) every hour.
-
Record the time required for complete consumption of the starting material.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the desired ether.
Self-Validating System & Expected Outcome: This protocol is self-validating as the only variable is the halogen on the benzylating agent. It is expected that the reaction with this compound will reach completion fastest, followed by the bromo- and then the chloro- derivative, providing a direct, empirical measure of their relative SN2 reactivity.
Workflow 2: Downstream Suzuki Cross-Coupling
This protocol demonstrates the key advantage of the iodo-moiety: its superior reactivity in C-C bond formation.
Caption: The Suzuki cross-coupling catalytic cycle.
Detailed Protocol:
-
Combine the 3-iodobenzyl ether (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) in a flask.
-
Add a 4:1 mixture of toluene and water.
-
Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Heat the reaction to 90°C and stir vigorously until TLC indicates consumption of the starting iodide.
-
Cool the reaction, dilute with ethyl acetate, and separate the organic layer.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the biphenyl product.
Conclusion for the Practicing Scientist
This compound is a strategic reagent whose higher initial cost is justified by its enhanced reactivity and, most importantly, its capacity for facile, late-stage functionalization via cross-coupling chemistry. The patent landscape confirms its value in the rapid construction of complex, high-value molecules. While 3-bromobenzyl bromide offers a reasonable compromise, this compound remains the superior choice for discovery programs where speed, efficiency, and molecular diversity are the primary drivers. This guide provides the foundational data and protocols to empower researchers to make an informed, evidence-based decision for their synthetic campaigns.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-iodophenylacetonitrile. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3-Iodobenzyl Bromide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with reactive chemical intermediates like 3-Iodobenzyl bromide demands not only precision in our experiments but also an unwavering commitment to safety, extending through the entire lifecycle of the chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this hazardous waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.
Understanding the Risks: The Chemical Profile of this compound
This compound (C₇H₆BrI) is a valuable reagent in organic synthesis, but its utility is matched by its significant hazard profile.[1][2] It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][3][4] Furthermore, it is a lachrymator, meaning it can cause tearing and irritation upon exposure.[1] Understanding these properties is fundamental to appreciating the stringent handling and disposal protocols required.
| Hazard Classification | Description | GHS Pictograms |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[1][3] | GHS05 |
| Serious Eye Damage | Causes serious eye damage (Category 1).[1][3] | GHS05 |
| Respiratory Irritation | May cause respiratory irritation.[3] | GHS07 |
Table 1: Key Hazards of this compound
These hazards necessitate a disposal plan that minimizes exposure at every step, from the initial handling of the waste to its final collection.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not merely about discarding unwanted material; it is a systematic process designed to mitigate risk. The following workflow provides a comprehensive approach, from immediate post-reaction handling to final waste segregation.
Caption: Disposal workflow for this compound.
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable first step to prevent skin and eye contact.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[3]
-
Hand Protection: Wear robust, chemical-resistant gloves. Given the nature of halogenated organic compounds, nitrile or Viton™ gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A fully-buttoned laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be considered.[4]
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]
The principle of immediate containment is crucial to prevent the spread of contamination.
-
Solid Waste: Any residual solid this compound should be carefully swept or scraped into a designated waste container.[3] Avoid generating dust during this process.
-
Contaminated Materials: All materials that have come into contact with this compound, including weighing boats, contaminated paper towels, and disposable labware, must be considered hazardous waste and placed in the same designated container.
-
Container Selection: The waste container must be made of a compatible material, such as polyethylene.[5] It should have a secure, sealable lid to prevent the escape of vapors.[6]
Proper segregation of chemical waste is not only a matter of safety but also a critical component of cost-effective and environmentally sound disposal. This compound is a halogenated organic compound due to the presence of iodine and bromine atoms.
-
Designated Waste Stream: This compound must be disposed of in a waste stream specifically designated for halogenated organic waste .[7]
-
Why Segregation Matters: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[7] Mixing them with non-halogenated waste can complicate the disposal process and increase costs.[6][8]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong bases or oxidizing agents.[1]
In the event of a small spill of this compound, a swift and methodical response is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Confirm that the chemical fume hood is operating correctly.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully sweep the absorbed material into the designated halogenated organic waste container.[3]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For Large Spills: Evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department.
-
Labeling: As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag.[6] The label should clearly state "Hazardous Waste" and list all chemical constituents, including "this compound," with their approximate percentages.
-
Storage: The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be clearly marked, and the container must be kept within secondary containment to prevent the release of material in case of a leak.[5][6]
-
Final Disposal: Once the container is full, or if waste has been accumulated for a period defined by your institution's policies, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[3]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The careful management of hazardous waste is as critical as the innovative research you conduct.
References
- This compound Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/1700-S-X1.pdf]
- SAFETY DATA SHEET: this compound. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC389330050]
- This compound | C7H6BrI | CID 2759361. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodobenzyl-bromide]
- This compound 95% 49617-83-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/427691]
- Hazardous Waste Segregation. Bucknell University. [URL: https://www.bucknell.
- Halogenated Solvents. Washington State University, Environmental Health & Safety. [URL: https://ehs.wsu.
- SAFETY DATA SHEET: this compound. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/I0603_EN_GB.pdf]
- Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [URL: https://www.temple.
- This compound 49617-83-6. Tokyo Chemical Industry UK Ltd. [URL: https://www.tcichemicals.com/GB/en/p/I0603]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [URL: https://sites.northwestern.
- 7.2 Organic Solvents. Cornell University, Environmental Health and Safety. [URL: https://ehs.cornell.edu/campus-health-safety/chemical-safety/chemical-waste/hazardous-waste-manual/72-organic-solvents]
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A Senior Application Scientist's Guide to the Safe Handling of 3-Iodobenzyl Bromide
As researchers dedicated to advancing drug development and scientific discovery, our work inherently involves handling reactive and hazardous materials. 3-Iodobenzyl bromide is a valuable reagent in organic synthesis, but its potent reactivity demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logistical framework for its safe use, grounded in the principles of causality and proactive risk mitigation. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Analysis: Understanding the Reactivity of this compound
This compound (CAS No: 49617-83-6) is classified as a hazardous substance, primarily due to its corrosive nature and its function as a lachrymator.[1][2] Understanding the "why" behind these hazards is the first step in building a self-validating safety protocol.
-
Corrosivity (Skin and Eyes): The primary danger stems from its classification as a substance that causes severe skin burns and serious eye damage (GHS Skin Corrosion 1B, Eye Damage 1).[1][2] This is because benzyl bromides are alkylating agents. Upon contact with moisture, such as that present on skin or mucous membranes, the bromide can be displaced, leading to the covalent modification of biological macromolecules. This alkylation disrupts cellular function and integrity, causing rapid tissue damage and chemical burns.
-
Respiratory Irritation: It is listed as a potential cause of respiratory irritation.[1][3] As a fine solid, it can be easily aerosolized.[4] Inhaling the dust allows the compound to contact the moist tissues of the respiratory tract, where it can cause irritation and damage.[1]
-
Lachrymator: The compound is a potent lachrymator, meaning it stimulates the corneal nerves in the eyes to cause pain, tearing, and involuntary closure of the eyelids.[1][2] This is an immediate and powerful defense mechanism by the body, but it underscores the compound's high reactivity and the critical need for eye protection.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, we must prioritize engineering controls to minimize exposure potential. The principle is simple: isolate the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of this compound, from weighing the solid to running reactions and workups, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides constant negative pressure, drawing dust and vapors away from the user's breathing zone and preventing their release into the laboratory environment.[5][6]
-
Ventilation: Ensure the work station has good general ventilation.[1] An emergency eye wash fountain and safety shower must be immediately accessible in the vicinity of any potential exposure.[1][5]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. Its selection is not arbitrary but is dictated by the specific hazards of this compound.
| Task | Required PPE | Rationale / Key Considerations |
| Weighing Solid | Nitrile Gloves (Double-gloved recommended), Lab Coat, Chemical Splash Goggles, Full-Face Shield | The highest risk of aerosolization occurs when handling the solid powder. A full-face shield over goggles protects the entire face from airborne particles.[1][4] Double-gloving provides an extra layer of protection against tears or contamination.[7] |
| Preparing Solutions | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Full-Face Shield | The risk of splashing is significant. A face shield is critical to protect against direct contact with the corrosive liquid.[1][4] |
| Running Reaction | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Once the reagent is in a closed system, the primary risk is from leaks or vessel failure. Goggles remain essential. |
| Handling Spills | Heavy-duty Nitrile or Butyl Rubber Gloves, Chemical Resistant Apron or Suit, Chemical Splash Goggles, Full-Face Shield, Particulate Respirator (P3/N100) | Spill cleanup requires elevated protection due to the high concentration and potential for dust/aerosol generation. Respiratory protection is mandatory.[5] |
Safe Handling & Operations Workflow
A systematic workflow minimizes decision-making during a critical process, thereby reducing the chance of error. The following diagram outlines the essential steps for safely using this compound.
Caption: Workflow for Safe Handling of this compound.
This protocol outlines a common laboratory procedure. The causality for each step is explained to ensure a deep understanding of the safety measures.
Objective: To safely prepare 100 mL of a 0.5 M solution of this compound in DCM.
Materials:
-
This compound (FW: 296.93 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
100 mL Volumetric Flask with stopper
-
Glass funnel
-
Weigh boat
-
Spatula
-
Beaker for secondary containment
Procedure:
-
Preparation:
-
Action: Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
-
Causality: This confirms that your primary engineering control is functioning correctly to protect you from dust and vapors.
-
-
Don PPE:
-
Action: Put on a lab coat, double-glove with nitrile gloves, and wear chemical splash goggles and a full-face shield.
-
Causality: This provides comprehensive protection against the corrosive and lachrymatory properties of the solid chemical, especially during weighing when dust is most likely to be generated.[1][4]
-
-
Weighing:
-
Action: Inside the fume hood, place a weigh boat on a tared analytical balance. Carefully weigh out 14.85 g of this compound.
-
Causality: Performing this step in the fume hood contains any dust generated.
-
-
Transfer and Solubilization:
-
Action: Place the 100 mL volumetric flask in a beaker for secondary containment. Using a glass funnel, carefully transfer the weighed solid into the flask. Add approximately 70 mL of anhydrous DCM to the flask. Gently swirl to dissolve the solid.
-
Causality: Secondary containment minimizes the impact of a potential spill. Swirling gently prevents splashing of the corrosive solution.
-
-
Final Volume Adjustment:
-
Action: Once the solid is fully dissolved, carefully add anhydrous DCM until the meniscus reaches the 100 mL calibration mark. Stopper the flask and invert it several times to ensure homogeneity.
-
Causality: Proper mixing ensures the final concentration is accurate for downstream applications.
-
-
Labeling and Storage:
-
Action: Clearly label the flask with the chemical name ("0.5 M this compound in DCM"), concentration, date, and your initials. Store in a cool, dry, and dark location, away from incompatible materials like bases or strong oxidizing agents.[2][5]
-
Causality: Accurate labeling prevents accidental misuse. Proper storage is necessary as the compound is light and moisture sensitive.[2]
-
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately move to the nearest safety shower.[7] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Remove the affected person to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[2][3] Seek immediate medical attention.
-
Minor Spill (in fume hood): Ensure you are wearing appropriate PPE. Use an absorbent material (e.g., vermiculite or sand) to cover the spill.[6] Sweep the material into a designated hazardous waste container.[1]
-
Major Spill: Evacuate the immediate area. Notify your institution's Environmental Health & Safety (EHS) department and restrict access. Only trained emergency personnel should handle major spills.[1]
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect ourselves and the environment.
-
Decontamination: All glassware that has come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable organic solvent (like acetone) in the fume hood, collecting the rinsate as hazardous waste. Then, wash the glassware with soap and water.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, paper towels, and absorbent materials, must be collected in a clearly labeled hazardous waste bag or container.[7]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never pour this compound waste down the drain.[3][8]
-
Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program.[1][5] This typically involves incineration at a licensed facility.[1]
By integrating these principles and procedures into your daily laboratory work, you build a robust safety culture that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- This compound Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/1700-S-X1.pdf]
- SAFETY DATA SHEET: this compound. Fisher Scientific. (2024-02-04). [URL: https://www.fishersci.com/sds?productName=A11140&productDescription=3-IODOBENZYL+BROMIDE+97%25&vendorId=VN00024248&countryCode=US&language=en]
- SAFETY DATA SHEET: this compound. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/p/I0603]
- This compound 95%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/427691]
- 2-Bromobenzyl bromide Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC181791000]
- 3-Bromobenzyl bromide Safety Data Sheet. Fisher Scientific. (2012-02-27). [URL: https://www.fishersci.com/sds?productName=AC181780250]
- 4-Bromobenzyl bromide Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC150411000]
- Material Safety Data Sheet Benzyl bromide. Sciencelab.com. [URL: https://www.sciencelab.com/msds.php?msdsId=9923082]
- SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b17905]
- Angene Chemical Safety Data Sheet. Angene Chemical. (2025-01-09). [URL: https://www.angene.com/MSDS/3433-80-5.pdf]
- BROMINE - CAMEO Chemicals. NOAA. [URL: https://cameochemicals.noaa.gov/chemical/279]
- Ethidium Bromide Safe Handling and Disposal Procedures. Georgia Institute of Technology Environmental Health & Safety. [URL: https://www.ehs.gatech.edu/chemical/ethidium-bromide-safe-handling-and-disposal-procedures]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
